(+)-Sparteine sulfate pentahydrate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(1R,2S,9R,10R)-7,15-diazatetracyclo[7.7.1.02,7.010,15]heptadecane;sulfuric acid;pentahydrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N2.H2O4S.5H2O/c1-3-7-16-11-13-9-12(14(16)5-1)10-17-8-4-2-6-15(13)17;1-5(2,3)4;;;;;/h12-15H,1-11H2;(H2,1,2,3,4);5*1H2/t12-,13-,14-,15+;;;;;;/m1....../s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNSDDGBLIALDPB-HTZKOJAYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2CC3CC(C2C1)CN4C3CCCC4.O.O.O.O.O.OS(=O)(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN2C[C@H]3C[C@@H]([C@H]2C1)CN4[C@H]3CCCC4.O.O.O.O.O.OS(=O)(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H38N2O9S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50977192 | |
| Record name | Sulfuric acid--sparteine--water (1/1/5) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50977192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
422.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6160-12-9, 299-39-8 | |
| Record name | Sulfuric acid--sparteine--water (1/1/5) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50977192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sparteine sulphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.527 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (1S,2R,9S,10S)-7,15-diazatetracyclo[7.7.1.0^{2,7}.0^{10,15}]heptadecane sulfuric acid pentahydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Guide to the Physical Properties of (+)-Sparteine Sulfate Pentahydrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-Sparteine sulfate pentahydrate is the pentahydrate salt of (+)-sparteine, a naturally occurring quinolizidine alkaloid. Sparteine and its derivatives are of significant interest in pharmaceutical research and organic synthesis due to their unique stereochemistry and biological activity. This technical guide provides a comprehensive overview of the core physical properties of this compound, detailed experimental protocols for their determination, and an examination of its primary mechanism of action.
Chemical and Physical Properties
This compound is a white crystalline solid. A summary of its key physical and chemical properties is presented in the tables below.
| Identifier | Value |
| Chemical Name | (1R,2S,9R,10R)-7,15-diazatetracyclo[7.7.1.0²,⁷.0¹⁰,¹⁵]heptadecane;sulfuric acid;pentahydrate |
| Synonyms | (+)-Pachycarpine sulfate pentahydrate |
| CAS Number | 299-39-8 |
| Molecular Formula | C₁₅H₂₆N₂·H₂SO₄·5H₂O[1] |
| Molecular Weight | 422.54 g/mol [1] |
| Property | Value | Notes |
| Melting Point | Decomposes at 136°C | Loses water of crystallization at 100°C and turns brown. |
| Solubility | Water: 1 g in 1.1 mLAlcohol: 1 g in 3 mLChloroform: Practically insolubleEther: Practically insoluble | Highly soluble in polar solvents. |
| Optical Rotation | Data not available for the (+)-sulfate pentahydrate. | The free base, (+)-sparteine, has a specific rotation of [α]D = +17.0° (c=1, ethanol). The enantiomeric (-)-sparteine sulfate pentahydrate has a reported specific rotation, but a value for the (+) enantiomer salt could not be definitively ascertained from available literature. |
| Appearance | Columnar crystals | |
| pH | 3.3 (0.05 molar solution) |
Experimental Protocols
The following sections detail the methodologies for determining the key physical properties of this compound.
Determination of Melting Point
Principle: The melting point of a crystalline solid is a key indicator of its purity. For a hydrated salt, the melting process is often accompanied by the loss of water of crystallization.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (sealed at one end)
-
Mortar and pestle
-
Spatula
Procedure:
-
Ensure the this compound sample is finely powdered using a mortar and pestle.
-
Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm.
-
Place the capillary tube into the heating block of the melting point apparatus.
-
Heat the sample at a rate of approximately 10-15°C per minute for a preliminary determination.
-
Observe the sample and record the temperature at which the substance begins to liquefy and the temperature at which it is completely liquid. This provides an approximate melting range. Note any changes in appearance, such as browning, which indicates decomposition.
-
Allow the apparatus to cool.
-
For a more accurate determination, repeat the process with a fresh sample, heating rapidly to about 20°C below the approximate melting point, then reducing the heating rate to 1-2°C per minute.
-
Record the temperature range from the first appearance of liquid to complete liquefaction.
Determination of Solubility
Principle: Solubility is determined by measuring the amount of a solute that can dissolve in a given amount of a solvent at a specific temperature to form a saturated solution.
Apparatus:
-
Analytical balance
-
Volumetric flasks
-
Test tubes or vials
-
Magnetic stirrer and stir bars
-
Temperature-controlled water bath
-
Filtration apparatus (e.g., syringe filters)
Procedure (for solubility in water):
-
Accurately weigh a known amount of this compound (e.g., 1.00 g).
-
Transfer the solid to a test tube or vial.
-
Add a small, measured volume of deionized water (e.g., 1.0 mL) to the test tube.
-
Place the test tube in a temperature-controlled water bath set to a standard temperature (e.g., 25°C).
-
Stir the mixture vigorously using a magnetic stirrer.
-
Observe for complete dissolution. If the solid dissolves completely, add another accurately weighed portion of the solute and continue stirring.
-
Repeat step 6 until a small amount of undissolved solid remains, indicating that the solution is saturated.
-
Allow the solution to equilibrate for a set period (e.g., 24 hours) with continuous stirring to ensure saturation.
-
Carefully filter the saturated solution to remove any undissolved solid.
-
The solubility can be expressed as grams of solute per milliliter of solvent.
Determination of Optical Rotation
Principle: Chiral molecules, such as (+)-Sparteine, rotate the plane of polarized light. The magnitude and direction of this rotation are characteristic of the compound.
Apparatus:
-
Polarimeter
-
Polarimeter cell (e.g., 1 dm length)
-
Volumetric flask
-
Analytical balance
-
Sodium lamp (D-line, 589 nm)
Procedure:
-
Accurately prepare a solution of known concentration (c) of this compound in a suitable solvent (e.g., water or ethanol). For example, dissolve 1.00 g of the compound in a 100 mL volumetric flask.
-
Calibrate the polarimeter with the pure solvent (the blank).
-
Rinse the polarimeter cell with the prepared solution and then fill it, ensuring no air bubbles are present.
-
Place the filled cell in the polarimeter.
-
Measure the observed rotation (α) at a constant temperature (T), typically 20°C or 25°C, using the sodium D-line as the light source.
-
Calculate the specific rotation [α] using the following formula: [α]Tλ = α / (l × c) where:
-
λ is the wavelength of the light source.
-
T is the temperature in degrees Celsius.
-
α is the observed rotation in degrees.
-
l is the path length of the polarimeter cell in decimeters (dm).
-
c is the concentration of the solution in g/mL.
-
Determination of Water of Crystallization
Principle: The number of water molecules in a hydrated salt can be determined by measuring the mass loss upon heating, which corresponds to the mass of water driven off.
Apparatus:
-
Crucible and lid
-
Bunsen burner or furnace
-
Analytical balance
-
Desiccator
-
Tongs
Procedure:
-
Heat a clean, empty crucible and lid to a constant weight to remove any moisture. Cool in a desiccator and weigh accurately.
-
Add a known mass of this compound (approximately 1-2 g) to the crucible and weigh it accurately.
-
Heat the crucible, lid, and sample gently at first, then more strongly, to drive off the water of crystallization. A temperature of approximately 110-120°C should be sufficient.
-
Cool the crucible in a desiccator and reweigh.
-
Repeat the heating, cooling, and weighing steps until a constant mass is achieved, indicating that all the water has been removed.
-
Calculate the mass of water lost by subtracting the final mass of the anhydrous salt and crucible from the initial mass of the hydrated salt and crucible.
-
From the mass of the anhydrous salt and the mass of water lost, calculate the moles of each. The ratio of moles of water to moles of anhydrous salt gives the value of 'x' in the formula C₁₅H₂₆N₂·H₂SO₄·xH₂O.
Mechanism of Action and Signaling Pathway
(+)-Sparteine is known to act as a ganglion blocker by competitively inhibiting nicotinic acetylcholine receptors (nAChRs) in neurons.[2]
Signaling Pathway: Nicotinic acetylcholine receptors are ligand-gated ion channels. In their resting state, the channel is closed. Upon binding of the endogenous agonist, acetylcholine (ACh), the receptor undergoes a conformational change, opening the ion channel and allowing the influx of cations (primarily Na⁺ and Ca²⁺). This influx leads to depolarization of the postsynaptic membrane and the propagation of a nerve impulse.
(+)-Sparteine, as a competitive antagonist, binds to the same site on the nAChR as acetylcholine. However, its binding does not induce the conformational change necessary to open the ion channel. By occupying the binding site, (+)-sparteine prevents acetylcholine from binding and activating the receptor, thereby blocking the downstream signaling cascade.
References
(+)-Sparteine and Its Surrogates: A Technical Guide to Chiral Ligands in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
(+)-Sparteine, a naturally occurring alkaloid, and its synthetic surrogates have emerged as powerful chiral ligands in the field of asymmetric synthesis. Their rigid bicyclic structures provide a well-defined chiral environment that enables high stereocontrol in a variety of chemical transformations. This technical guide provides an in-depth overview of the application of (+)-sparteine surrogates in key asymmetric reactions, complete with experimental protocols, quantitative data, and mechanistic insights.
Synthesis of a (+)-Sparteine Surrogate from (-)-Cytisine
The limited natural availability of (+)-sparteine has driven the development of synthetic alternatives. A widely used and effective (+)-sparteine surrogate can be synthesized in a three-step sequence from the readily available natural product (-)-cytisine.[1]
Experimental Protocol:
Step 1: N-Carbomethoxylation of (-)-Cytisine
To a solution of (-)-cytisine in dichloromethane and triethylamine at 0 °C, methyl chloroformate is added dropwise. The reaction mixture is stirred and then worked up to yield (-)-methyl (1R,9R)-6-oxo-7,11-diazatricyclo[7.3.1.0²,⁷]trideca-2,4-diene-11-carboxylate.
Step 2: Hydrogenation
The carbamate from the previous step is dissolved in methanol and hydrogenated over platinum(IV) oxide at room temperature under a hydrogen atmosphere. This diastereoselective reduction affords methyl (1R,2S,7S,9S,11S)-6-oxo-7,11-diazatricyclo[7.3.1.0²,⁷]tridecane-11-carboxylate.
Step 3: Reduction
The resulting saturated lactam is reduced using lithium aluminum hydride in refluxing tetrahydrofuran. An aqueous workup followed by purification yields the (+)-sparteine surrogate, (1R,2S,9S)-11-methyl-7,11-diazatricyclo[7.3.1.0²,⁷]tridecane.
Asymmetric Deprotonation of N-Boc-pyrrolidine
The complex of a (+)-sparteine surrogate with sec-butyllithium (s-BuLi) is a highly effective chiral base for the enantioselective deprotonation of N-Boc-pyrrolidine. This reaction generates a configurationally stable organolithium intermediate that can be trapped with various electrophiles to afford enantioenriched 2-substituted pyrrolidines, which are valuable building blocks in medicinal chemistry.[2][3]
Experimental Protocol:
To a solution of the (+)-sparteine surrogate and N-Boc-pyrrolidine in a suitable solvent (e.g., MTBE) at -78 °C, a solution of s-BuLi in cyclohexane is added dropwise. The mixture is stirred at this temperature for a specified time to ensure complete deprotonation. Subsequently, an electrophile (e.g., an aryl bromide for Negishi coupling after transmetalation with ZnCl₂) is added, and the reaction is allowed to proceed to completion.[4]
Quantitative Data:
| Ligand | Electrophile | Product | Yield (%) | Enantiomeric Ratio (er) |
| (+)-Sparteine Surrogate | Me₃SiCl | (S)-2-(Trimethylsilyl)-N-Boc-pyrrolidine | 85 | 95:5 |
| (+)-Sparteine Surrogate | PhCHO | (2S,αR)- and (2S,αS)-2-(Hydroxy(phenyl)methyl)-N-Boc-pyrrolidine | 75 | 94:6 (for major diastereomer) |
| (+)-Sparteine Surrogate | 4-MeOC₆H₄Br (after ZnCl₂) | (S)-2-(4-Methoxyphenyl)-N-Boc-pyrrolidine | 82 | 96:4 |
Reaction Workflow:
Caption: Workflow for the asymmetric deprotonation of N-Boc-pyrrolidine.
Mechanistic Insight:
The enantioselectivity of the deprotonation is believed to arise from a pre-lithiation complex where the s-BuLi, (+)-sparteine surrogate, and N-Boc-pyrrolidine are organized in a way that favors the abstraction of one of the two prochiral α-protons.[3] Computational studies suggest that the transition state leading to the removal of the pro-S proton is sterically favored over the transition state for the removal of the pro-R proton.
Caption: Mechanism of asymmetric deprotonation.
Palladium-Catalyzed Aerobic Oxidative Kinetic Resolution of Secondary Alcohols
The combination of a palladium catalyst and a sparteine-type ligand facilitates the aerobic oxidative kinetic resolution of racemic secondary alcohols. This method allows for the selective oxidation of one enantiomer, leaving the other enantiomer unreacted and thus enantiomerically enriched. A key finding is that sparteine and its surrogates can play a dual role as both a chiral ligand and a Brønsted base in the catalytic cycle.
Experimental Protocol:
A general procedure involves heating a mixture of the racemic secondary alcohol, a palladium source (e.g., Pd(OAc)₂ or Pd(nbd)Cl₂), and the (+)-sparteine surrogate in a suitable solvent (e.g., toluene) under an oxygen atmosphere. The reaction progress is monitored until approximately 50% conversion is reached. The enantioenriched alcohol is then separated from the ketone product by chromatography.
Quantitative Data for Kinetic Resolution of 1-Phenylethanol:
| Ligand | Conversion (%) | Enantiomeric Excess of Alcohol (ee%) | Selectivity Factor (s) |
| (-)-Sparteine | 51 | 95 | 23 |
| (+)-Sparteine Surrogate | ~50 | High (expected opposite enantiomer) | Similar to (-)-sparteine |
Catalytic Cycle:
Caption: Catalytic cycle for oxidative kinetic resolution.
Nickel-Catalyzed Enantioselective Michael Addition
A complex of nickel(II) chloride and (-)-sparteine has been shown to be an effective catalyst for the enantioselective Michael addition of diethyl malonate to chalcones. This reaction constructs a new carbon-carbon bond with high enantioselectivity, affording chiral 1,5-dicarbonyl compounds. While this specific example uses (-)-sparteine, the use of a (+)-sparteine surrogate would be expected to yield the opposite enantiomer of the product.
Experimental Protocol:
In a dry flask under a nitrogen atmosphere, NiCl₂ and (-)-sparteine are stirred in dry toluene at room temperature. The chalcone is then added, followed by the slow addition of diethyl malonate. The reaction is stirred until completion, quenched, and the product is isolated by extraction and purified by column chromatography.
Quantitative Data:
| Chalcone Substituent | Yield (%) | Enantiomeric Excess (ee%) |
| H | 90 | 86 |
| 4-Me | 88 | 85 |
| 4-Cl | 91 | 88 |
| 4-OMe | 85 | 82 |
Proposed Mechanism:
Caption: Proposed mechanism for Ni-catalyzed Michael addition.
Conclusion
(+)-Sparteine surrogates are invaluable tools in modern asymmetric synthesis, providing access to a wide range of enantioenriched molecules. Their predictable stereochemical outcomes and the availability of a practical synthetic route make them highly attractive for applications in academic research and industrial drug development. The detailed protocols and mechanistic understanding provided in this guide are intended to facilitate their broader application in the synthesis of complex chiral molecules.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 4. Synthesis of sparteine-like chiral diamines and evaluation in the enantioselective lithiation–substitution of N-(tert-butoxycarbonyl)pyrrolidine - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
The Mechanism of (+)-Sparteine in Enantioselective Reactions: A Technical Guide for Researchers
An in-depth technical guide or whitepaper on the core mechanism of (+)-Sparteine in enantioselective reactions for researchers, scientists, and drug development professionals.
Abstract
(-)-Sparteine, a naturally occurring lupin alkaloid, has long been a cornerstone chiral ligand in asymmetric synthesis. However, its utility has been inherently limited by the scarcity of its enantiomer, (+)-sparteine, from natural sources. This guide delves into the development and mechanistic role of (+)-sparteine and its synthetic surrogates, which have unlocked access to the opposite enantiomeric series in a multitude of stereoselective transformations. We will explore the core principles of its function as a chiral ligand, its specific mechanisms in reactions mediated by lithium, palladium, and copper, and provide quantitative data and detailed experimental protocols for key applications. This document serves as a technical resource for researchers aiming to leverage (+)-sparteine surrogates for the enantioselective synthesis of complex molecules.
Introduction: The "(+)-Sparteine Problem" and the Rise of Its Surrogates
For decades, the field of asymmetric synthesis has relied heavily on a toolkit of chiral ligands, catalysts, and auxiliaries to control the stereochemical outcome of chemical reactions. Among these, the C₂-symmetric diamine (-)-sparteine has been particularly prominent, especially in organolithium chemistry. Its rigid, cage-like structure allows it to form well-defined, chiral complexes with metal centers, effectively inducing high levels of enantioselectivity.
The critical limitation, however, is that only the (-)-enantiomer is readily and affordably available by extraction from natural sources like the Scotch broom plant (Cytisus scoparius)[1]. The enantiomer, (+)-sparteine, is not easily obtained from nature, presenting a significant obstacle for chemists seeking to synthesize the opposite enantiomer of a target molecule[2]. This "sparteine problem" has driven the development of synthetic routes to (+)-sparteine and, more practically, the design of "(+)-sparteine surrogates"[3][4].
The most successful and widely adopted (+)-sparteine surrogate is a diamine synthesized in just three steps from (-)-cytisine, another readily available natural alkaloid extracted from Laburnum anagyroides seeds[1]. This surrogate, while lacking one of the four rings of sparteine, effectively mimics its three-dimensional architecture and, crucially, induces the opposite enantioselectivity in reactions, with a comparable degree of stereocontrol. This breakthrough has made the chemistry of (+)-sparteine accessible for routine laboratory use.
Core Mechanism: The Chiral Ligand Effect
The fundamental role of (+)-sparteine or its surrogate is to act as a bidentate chiral ligand. It coordinates to a metal center (e.g., Li⁺, Pd²⁺, Cu²⁺) through its two nitrogen atoms, which act as Lewis bases donating their lone pairs of electrons. This coordination creates a rigid, sterically-defined chiral environment around the metal. When a substrate or reagent subsequently binds to this chiral metal complex, the sparteine ligand dictates the facial selectivity of the reaction, favoring one pathway over the other and leading to the formation of one enantiomer in excess.
The effectiveness of sparteine is attributed to its conformationally restricted bisquinolizidine structure, which forms a well-defined "chiral pocket". This pocket exposes one face of the coordinated substrate to attack while sterically shielding the other.
Caption: (+)-Sparteine coordinates to a metal, creating a chiral environment for the reaction.
Applications and Mechanisms with Specific Metals
Organolithium-Mediated Reactions
Perhaps the most iconic use of sparteine is in enantioselective deprotonation reactions using organolithium bases, such as sec-butyllithium (s-BuLi). The s-BuLi/sparteine complex is a highly effective chiral Brønsted base. In the case of prochiral substrates like N-Boc-pyrrolidine, the complex selectively removes one of two enantiotopic protons. The resulting configurationally stable organolithium intermediate can then be trapped with an electrophile to yield a chiral product. The use of the (+)-sparteine surrogate leads to the preferential removal of the pro-R proton, the opposite of what is observed with (-)-sparteine.
Caption: Experimental workflow for enantioselective lithiation using a (+)-sparteine complex.
Palladium-Catalyzed Reactions
In palladium catalysis, sparteine has been instrumental in the aerobic oxidative kinetic resolution of secondary alcohols. In this process, the Pd(II)/(+)-sparteine complex selectively oxidizes one enantiomer of a racemic alcohol to the corresponding ketone, leaving the unreacted alcohol enriched in the other enantiomer. Mechanistic studies have revealed a dual role for sparteine: it serves as both the chiral ligand on the palladium center and as an external Brønsted base to facilitate the deprotonation of the palladium-bound alcohol, a key step preceding the rate-determining β-hydride elimination. The enantioselectivity is controlled by the differing stabilities and reaction rates of the two diastereomeric palladium-alkoxide intermediates.
Caption: Simplified catalytic cycle for the kinetic resolution of alcohols via Pd/(+)-sparteine.
Copper-Catalyzed Reactions
Copper(II) complexes of sparteine are effective catalysts for enantioselective carbon-carbon bond-forming reactions, such as the Henry (nitroaldol) reaction. In this reaction, the chiral Cu(II)-sparteine complex acts as a Lewis acid, coordinating to the aldehyde to activate it towards nucleophilic attack. Simultaneously, the complex helps to organize the transition state, directing the approach of the nitronate anion to one of the aldehyde's enantiotopic faces. This results in the formation of a β-nitroalcohol with high enantioselectivity. High enantiomeric excesses (up to 97% ee) have been reported for the reaction between various aldehydes and nitromethane using a CuCl₂/(-)-sparteine system.
Caption: Mechanism of the enantioselective Henry reaction catalyzed by a Cu/(+)-sparteine complex.
Quantitative Performance Data
The true measure of a chiral ligand's efficacy lies in the quantitative outcomes of the reactions it mediates. The (+)-sparteine surrogate has been shown to provide not only the opposite enantioselectivity to (-)-sparteine but also comparable yields and enantiomeric excesses across a range of transformations.
Table 1: Comparison of (-)-Sparteine and (+)-Sparteine Surrogate in Asymmetric Lithiation Reactions Data sourced from Organic Syntheses, 2006, 83, 141 and references therein.
| Reaction / Substrate | Ligand | Yield (%) | e.r. (S:R or R:S) |
| Lithiation-Substitution of N-Boc-pyrrolidine | (-)-Sparteine | 85 | 98:2 (S) |
| (+)-Sparteine Surrogate | 81 | 3:97 (R) | |
| Lithiation-Rearrangement of Cyclooctene Oxide | (-)-Sparteine | 85 | 95:5 (R) |
| (+)-Sparteine Surrogate | 81 | 7:93 (S) | |
| Carbolithiation of (E)-Cinnamyl Alcohol | (-)-Sparteine | 70 | 95:5 (S) |
| (+)-Sparteine Surrogate | 75 | 6:94 (R) |
Table 2: Performance in Palladium- and Copper-Catalyzed Reactions
| Reaction Type | Metal/Ligand System | Substrate Example | Yield (%) | ee (%) / e.r. | Reference |
| Pd-Catalyzed Oxidative Wacker Cyclization | Pd(TFA)₂/(-)-Sparteine | Allylphenol | 57 | 90 | |
| Cu-Catalyzed Henry Reaction | CuCl₂/(-)-Sparteine | 4-Nitrobenzaldehyde | - | 97 | |
| Cu-Catalyzed Henry Reaction | CuCl₂/(-)-Sparteine | 2-Naphthaldehyde | - | 93 | |
| Ni-Catalyzed Michael Addition | NiCl₂/(-)-Sparteine | Diethyl malonate / β-nitrostyrene | 89 | - |
Key Experimental Protocols
Synthesis of the (+)-Sparteine Surrogate from (-)-Cytisine
This protocol is adapted from Organic Syntheses, 2006, 83, 141.
-
N-Carbomethoxylation: To a stirred solution of (-)-cytisine (5.25 g, 27.5 mmol) and triethylamine (4.21 mL, 30.2 mmol) in CH₂Cl₂ (80 mL) at 0 °C, methyl chloroformate (2.34 mL, 30.2 mmol) is added dropwise. The reaction is stirred for 2 hours at 0 °C and then quenched. The crude N-protected cytisine is purified for the next step.
-
Hydrogenation: The N-protected cytisine (5.00 g, 20.1 mmol) is dissolved in methanol (100 mL) and hydrogenated over 10% Pd/C (1.00 g) at 50 psi of H₂ for 24 hours. The catalyst is filtered off, and the solvent is removed under reduced pressure to yield the crude lactam.
-
LAH Reduction: The crude lactam is dissolved in dry THF (50 mL) and added dropwise to a stirred suspension of LiAlH₄ (3.82 g, 101 mmol) in dry THF (100 mL) at 0 °C. The mixture is then heated to reflux for 24 hours. After a standard aqueous workup (Fieser workup), the crude product is purified by Kugelrohr distillation to afford the (+)-sparteine surrogate as a colorless oil.
Asymmetric Lithiation-Arylation of N-Boc-Pyrrolidine
This protocol is adapted from Organic Syntheses, 2013, 90, 382.
-
Setup: An oven-dried, three-necked flask is charged with MTBE (120 mL), N-Boc-pyrrolidine (10.0 g, 58.4 mmol), and (+)-sparteine (13.7 g, 58.4 mmol). The solution is cooled to -78 °C.
-
Lithiation: sec-BuLi (1.4 M in cyclohexane, 45.2 mL, 63.3 mmol) is added dropwise over 30 minutes, maintaining the internal temperature below -65 °C. The resulting orange-red solution is aged at -78 °C for 3 hours.
-
Transmetalation & Coupling: A solution of ZnCl₂ is added, followed by the palladium catalyst (e.g., Pd(OAc)₂) and a phosphine ligand (e.g., t-Bu₃P·HBF₄), and the appropriate aryl bromide. The reaction is allowed to warm to room temperature and stirred until completion.
-
Workup and Purification: The reaction is quenched, and the product is extracted and purified by column chromatography to yield the enantioenriched 2-aryl-N-Boc-pyrrolidine.
Representative Protocol for Pd-Catalyzed Oxidative Kinetic Resolution
This protocol is a representative procedure based on literature descriptions.
-
Catalyst Preparation: In a flask, Pd(OAc)₂ (or another Pd(II) source) and (+)-sparteine surrogate (1.0-1.2 equivalents relative to Pd) are dissolved in a suitable solvent like toluene.
-
Reaction: The racemic secondary alcohol (e.g., 1-phenylethanol) is added to the catalyst solution. The flask is flushed with O₂ (typically from a balloon), and the reaction is heated (e.g., to 80 °C).
-
Monitoring: The reaction progress is monitored by GC or TLC to determine the conversion. The reaction is stopped at approximately 50% conversion to achieve maximum enantiomeric excess of the remaining alcohol.
-
Purification: The reaction mixture is cooled, filtered, and the solvent is removed. The remaining alcohol and the ketone product are separated by column chromatography. The enantiomeric excess of the recovered alcohol is determined by chiral HPLC or GC.
Representative Protocol for Cu-Catalyzed Enantioselective Henry Reaction
This protocol is a representative procedure based on literature descriptions.
-
Catalyst Formation: In a dry flask under an inert atmosphere, CuCl₂ (10 mol%) and (+)-sparteine surrogate (11 mol%) are stirred in a solvent like THF or CH₂Cl₂ for 1 hour.
-
Reaction: The flask is cooled (e.g., to -20 °C), and the aldehyde (1.0 equiv) is added, followed by nitromethane (5-10 equiv). A base, such as triethylamine (Et₃N), is often added slowly.
-
Monitoring and Workup: The reaction is stirred at the specified temperature for 24-48 hours until the aldehyde is consumed (monitored by TLC). The reaction is then quenched with a saturated solution of NH₄Cl.
-
Purification: The product is extracted with an organic solvent, and the combined organic layers are dried and concentrated. The crude product is purified by flash column chromatography to afford the chiral β-nitroalcohol. The enantiomeric excess is determined by chiral HPLC.
Conclusion
The development of synthetic (+)-sparteine surrogates has effectively solved a long-standing challenge in asymmetric catalysis, providing chemists with routine access to the "other" enantiomeric series. The mechanisms by which these chiral diamines operate, through the formation of well-defined metal complexes, are now well-understood for a range of synthetically important transformations. By creating a rigid chiral pocket around the metal center, (+)-sparteine and its surrogates can direct the stereochemical course of reactions with high fidelity. The data and protocols provided in this guide underscore their reliability and effectiveness, cementing their role as indispensable tools for researchers, scientists, and drug development professionals engaged in the art of enantioselective synthesis.
References
- 1. Research Highlights - People, University of York [york.ac.uk]
- 2. Dual role of (-)-sparteine in the palladium-catalyzed aerobic oxidative kinetic resolution of secondary alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Basic instinct: design, synthesis and evaluation of (+)-sparteine surrogates for asymmetric synthesis - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Basic instinct: design, synthesis and evaluation of (+)-sparteine surrogates for asymmetric synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Synthesis of (+)-Sparteine Surrogates from (-)-Cytisine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
(-)-Sparteine, a naturally occurring lupin alkaloid, has long been a valuable chiral ligand in asymmetric synthesis. However, its utility is inherently limited by the commercial availability of only its (-)-enantiomer. To overcome this significant drawback, researchers have developed synthetic routes to (+)-sparteine surrogates, which mimic the stereochemical environment of the elusive (+)-sparteine. A particularly effective and widely adopted strategy utilizes the readily available and inexpensive natural product, (-)-cytisine, as a chiral starting material. This technical guide provides an in-depth overview of the synthesis of (+)-sparteine surrogates from (-)-cytisine, complete with detailed experimental protocols, quantitative data, and a visualization of the synthetic workflow.
Synthetic Strategy and Workflow
The conversion of (-)-cytisine to (+)-sparteine surrogates is a streamlined process that has been optimized for both efficiency and scalability.[1][2] The core of the strategy involves the reductive transformation of the pyridone ring of (-)-cytisine and subsequent modification of the secondary amine. The most direct route is a three-step synthesis that can be performed on a gram scale.[2][3]
The general workflow for the synthesis of a prominent (+)-sparteine surrogate, the N-methyl derivative, is depicted below. This process begins with the protection of the secondary amine of (-)-cytisine, followed by reduction of the pyridone ring and the protected amide, and finally, reductive amination to install the N-methyl group.
Quantitative Data Summary
The synthesis of various (+)-sparteine surrogates from (-)-cytisine has been reported with excellent yields and high enantiomeric purity. The following table summarizes the key quantitative data for the synthesis of the parent and N-methyl substituted (+)-sparteine surrogates.
| Starting Material | Product | Number of Steps | Overall Yield (%) | Enantiomeric Ratio (e.r.) | Reference |
| (-)-Cytisine | (+)-Sparteine Surrogate | 3 | 75 | >99:1 | [3] |
| (-)-Cytisine | N-Me-(+)-Sparteine Surrogate | 4 | 68 | >99:1 | |
| Racemic Sparteine Surrogate | (-)-Sparteine Surrogate | Resolution | 33 (for resolved salt) | 93:7 |
Detailed Experimental Protocols
The following are detailed methodologies for the key experiments in the synthesis of the N-methyl-(+)-sparteine surrogate from (-)-cytisine.
Step 1: N-Boc Protection of (-)-Cytisine
To a solution of (-)-cytisine (1.00 g, 5.26 mmol) in dichloromethane (20 mL) at 0 °C is added triethylamine (1.10 mL, 7.89 mmol) followed by di-tert-butyl dicarbonate (1.26 g, 5.78 mmol) in one portion. The reaction mixture is stirred at 0 °C for 1 hour and then at room temperature for 16 hours. The solvent is removed under reduced pressure, and the residue is partitioned between ethyl acetate (50 mL) and saturated aqueous sodium bicarbonate solution (50 mL). The aqueous layer is extracted with ethyl acetate (3 x 25 mL). The combined organic layers are washed with brine (50 mL), dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to afford N-Boc-(-)-cytisine as a white solid, which is used in the next step without further purification.
Step 2: Hydrogenation of N-Boc-(-)-Cytisine
N-Boc-(-)-cytisine (1.50 g, 5.17 mmol) is dissolved in ethanol (50 mL) in a Parr hydrogenation bottle. Platinum(IV) oxide (0.15 g, 10 mol%) is added, and the mixture is hydrogenated at 50 psi for 24 hours. The catalyst is removed by filtration through a pad of Celite®, and the filtrate is concentrated under reduced pressure to give the hydrogenated product as a white foam.
Step 3: Reduction of the Amide and Boc-Group
A solution of the hydrogenated product from Step 2 (1.20 g, 4.10 mmol) in anhydrous tetrahydrofuran (20 mL) is added dropwise to a stirred suspension of lithium aluminium hydride (0.47 g, 12.3 mmol) in anhydrous tetrahydrofuran (20 mL) at 0 °C. The reaction mixture is then heated at reflux for 16 hours. After cooling to 0 °C, the reaction is quenched by the sequential addition of water (0.5 mL), 15% aqueous sodium hydroxide solution (0.5 mL), and water (1.5 mL). The resulting suspension is stirred at room temperature for 1 hour and then filtered. The filter cake is washed with tetrahydrofuran (3 x 20 mL). The combined filtrate and washings are concentrated under reduced pressure to yield the crude (+)-sparteine surrogate.
Step 4: N-Methylation of the (+)-Sparteine Surrogate
To a solution of the crude (+)-sparteine surrogate from Step 3 (0.70 g, 3.64 mmol) in methanol (20 mL) is added aqueous formaldehyde (37 wt. %, 0.32 mL, 4.00 mmol) and sodium cyanoborohydride (0.25 g, 4.00 mmol). The reaction mixture is stirred at room temperature for 4 hours. The solvent is removed under reduced pressure, and the residue is dissolved in 2 M hydrochloric acid (20 mL). The aqueous solution is washed with diethyl ether (2 x 20 mL). The aqueous layer is then basified to pH 12 with solid potassium hydroxide and extracted with dichloromethane (4 x 25 mL). The combined organic extracts are dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by Kugelrohr distillation to afford the N-methyl-(+)-sparteine surrogate as a colorless oil.
Logical Relationships in Surrogate Design
The design of (+)-sparteine surrogates from (-)-cytisine is based on a clear logical relationship between the structures of the natural products and the desired target. The core tricyclic skeleton of (-)-cytisine provides the necessary stereochemical framework. The key structural modifications aim to remove the pyridone ring, which is not present in sparteine, and to introduce the appropriate substitution on the secondary amine to mimic the D-ring of (+)-sparteine. This relationship is illustrated in the diagram below.
Conclusion
The synthesis of (+)-sparteine surrogates from (-)-cytisine represents a highly successful strategy for accessing the previously unavailable enantiomeric series of sparteine-like chiral ligands. The straightforward and scalable synthetic routes have made these surrogates valuable tools for asymmetric synthesis, enabling chemists to achieve equal but opposite enantioselectivity compared to reactions using (-)-sparteine. This technical guide provides the foundational knowledge and detailed protocols necessary for researchers to incorporate these powerful chiral ligands into their synthetic endeavors. The continued development and application of these surrogates are expected to further broaden the scope of asymmetric transformations in both academic and industrial settings.
References
- 1. Basic instinct: design, synthesis and evaluation of (+)-sparteine surrogates for asymmetric synthesis - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis of sparteine-like chiral diamines and evaluation in the enantioselective lithiation–substitution of N-(tert-butoxycarbonyl)pyrrolidine - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
An In-depth Technical Guide to the Solubility and Stability of (+)-Sparteine Sulfate Pentahydrate
For Researchers, Scientists, and Drug Development Professionals
Abstract
(+)-Sparteine sulfate pentahydrate, a salt of the quinolizidine alkaloid sparteine, is a compound with notable pharmacological activities, including action as a class 1a antiarrhythmic agent and a ganglionic blocker. Its efficacy and development as a pharmaceutical agent are intrinsically linked to its physicochemical properties, primarily its solubility and stability. This technical guide provides a comprehensive overview of the current scientific knowledge regarding the solubility and stability of this compound. The guide is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development, offering critical data on its behavior in various solvents and under different environmental conditions. While quantitative data is limited in publicly available literature, this guide consolidates existing information and outlines standard experimental protocols for further investigation.
Physicochemical Properties
This compound is the sulfate salt of the dextrorotatory isomer of sparteine, existing as a pentahydrate crystalline solid.
| Property | Value | Reference |
| CAS Registry Number | 6160-12-9 | [1] |
| Molecular Formula | C₁₅H₂₆N₂·H₂SO₄·5H₂O | [1] |
| Molecular Weight | 422.54 g/mol | [1] |
| Appearance | Columnar crystals | [1] |
| pH of 0.05 M solution | 3.3 | [1] |
| pKa₁ | 2.24 (at 20°C) | |
| pKa₂ | 9.46 (at 20°C) |
Solubility Profile
The solubility of an active pharmaceutical ingredient (API) is a critical factor influencing its bioavailability and formulation development. Based on available data, this compound exhibits the following solubility characteristics.
Qualitative and Semi-Quantitative Solubility
| Solvent | Solubility | Reference |
| Water | 1 g in 1.1 mL | |
| Alcohol (Ethanol) | 1 g in 3 mL | |
| Chloroform | Practically insoluble | |
| Ether | Practically insoluble | |
| Dimethyl Sulfoxide (DMSO) | ≥ 100 mg/mL | |
| Pyridine | Soluble | |
| Methanol | Soluble |
Experimental Protocol for Solubility Determination (Shake-Flask Method)
The shake-flask method is the gold standard for determining the equilibrium solubility of a compound. A general protocol is outlined below, which can be adapted for specific laboratory conditions.
Objective: To determine the equilibrium solubility of this compound in a specific solvent at a controlled temperature.
Materials:
-
This compound
-
Solvent of interest (e.g., water, ethanol)
-
Shaking incubator or water bath with agitation capabilities
-
Calibrated pH meter (for aqueous solutions)
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector or a validated UV-Vis spectrophotometric method.
Procedure:
-
Add an excess amount of this compound to a known volume of the solvent in a sealed flask. The excess solid is crucial to ensure that a saturated solution is achieved.
-
Place the flask in a shaking incubator set to a constant temperature (e.g., 25°C or 37°C).
-
Agitate the flasks at a constant speed for a predetermined period (e.g., 24, 48, or 72 hours) to allow the system to reach equilibrium. The equilibration time should be established by taking samples at different time points until the concentration of the solute in the solution remains constant.
-
After equilibration, allow the solution to stand undisturbed for a sufficient time to let the excess solid settle.
-
Carefully withdraw an aliquot of the supernatant using a pipette.
-
Immediately filter the aliquot through a syringe filter to remove any undissolved particles.
-
Dilute the filtrate with a suitable solvent to a concentration within the calibrated range of the analytical method.
-
Quantify the concentration of (+)-sparteine in the diluted filtrate using a validated analytical method (e.g., HPLC-UV).
-
Calculate the solubility of this compound in the solvent, typically expressed in mg/mL or g/100mL.
Stability Profile
The stability of a pharmaceutical compound is its ability to retain its chemical, physical, and microbiological properties within specified limits throughout its shelf life.
Thermal Stability
-
This compound loses its water of crystallization at 100°C and turns brown.
-
It decomposes at 136°C.
-
For long-term storage, the powder form is recommended to be kept at -20°C for up to 3 years.
-
Prepared solutions in solvents like DMSO should be stored at -20°C for up to one month or at -80°C for up to six months.
pH-Dependent Stability
Photostability
Specific photostability studies on this compound are not extensively reported in the literature. However, it is standard practice in drug development to assess the photostability of new drug substances according to ICH Q1B guidelines.
Experimental Protocols for Stability Testing
Objective: To evaluate the stability of this compound under various stress conditions, including thermal, pH, and photolytic stress.
Forced Degradation (Stress Testing) Protocol:
Forced degradation studies are essential for identifying potential degradation products and developing stability-indicating analytical methods.
1. Acid and Base Hydrolysis:
- Prepare solutions of this compound in acidic (e.g., 0.1 M HCl) and alkaline (e.g., 0.1 M NaOH) media.
- Incubate the solutions at a controlled temperature (e.g., 60°C) for a specified period.
- Withdraw samples at various time points, neutralize them, and analyze by a stability-indicating HPLC method to quantify the remaining parent compound and detect any degradation products.
2. Thermal Stress:
- Expose the solid compound to elevated temperatures (e.g., 60°C, 80°C) for a defined duration.
- Analyze the samples at different time intervals for any signs of degradation using techniques like HPLC, Differential Scanning Calorimetry (DSC), and Thermogravimetric Analysis (TGA).
3. Photostability Testing (as per ICH Q1B):
- Expose the solid compound and its solution in transparent containers to a light source that provides a specified overall illumination (e.g., not less than 1.2 million lux hours) and an integrated near-ultraviolet energy (e.g., not less than 200 watt hours/square meter).
- Keep control samples protected from light.
- Analyze both the exposed and control samples for degradation.
Signaling Pathways and Mechanism of Action
(+)-Sparteine exerts its pharmacological effects primarily through its interaction with ion channels.
Blockade of Nicotinic Acetylcholine Receptors (nAChRs)
(+)-Sparteine acts as a ganglionic blocker by competitively inhibiting neuronal nicotinic acetylcholine receptors. This involves binding to the receptor and preventing the neurotransmitter acetylcholine (ACh) from binding and activating the channel, thereby blocking the influx of cations (primarily Na⁺ and Ca²⁺) and subsequent neuronal depolarization.
Sodium Channel Blockade
As a class 1a antiarrhythmic agent, (+)-sparteine functions as a sodium channel blocker. It binds to voltage-gated sodium channels in cardiomyocytes, reducing the influx of sodium ions during phase 0 of the cardiac action potential. This slows the rate of depolarization and conduction velocity, and prolongs the action potential duration.
References
The Enantiomers of Sparteine: A Technical Guide to Their Discovery, Isolation, and Characterization
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sparteine, a tetracyclic quinolizidine alkaloid, has garnered significant attention in the fields of organic synthesis and pharmacology due to its unique stereochemical properties and biological activity. As a chiral diamine, it exists as a pair of enantiomers, (-)-sparteine and (+)-sparteine, which often exhibit different biological effects and efficiencies as chiral ligands in asymmetric synthesis. This technical guide provides an in-depth overview of the discovery of sparteine, with a primary focus on the methods for the isolation and resolution of its enantiomers. Detailed experimental protocols for classical chemical resolution and principles of modern chromatographic techniques are presented. Quantitative data from various resolution strategies are summarized for comparative analysis. Furthermore, this guide includes visualizations of the logical workflow for obtaining enantiopure sparteine and its primary pharmacological signaling pathway.
Introduction: Discovery and Significance
Sparteine is a natural product that can be extracted from various plants, most notably from the lupin family (Lupinus) and Scotch broom (Cytisus scoparius). Historically, (-)-sparteine has been more readily accessible from natural sources. The distinct pharmacological activities of sparteine enantiomers, such as their effects as antiarrhythmic agents and sodium channel blockers, have driven interest in their separation and individual study.[1]
In the realm of organic chemistry, (-)-sparteine has been extensively used as a chiral ligand in numerous asymmetric syntheses, particularly in reactions involving organolithium reagents. The ability of sparteine to form stable chelate complexes with metal ions in a stereodefined manner has made it an invaluable tool for controlling the stereochemical outcome of chemical reactions. The demand for both enantiomers, for comparative studies and to access enantiocomplementary synthetic routes, has spurred the development of efficient methods for their isolation and preparation.
Methods for Obtaining Enantiopure Sparteine
The preparation of enantiomerically pure sparteine can be broadly categorized into two main approaches: the resolution of a racemic mixture and asymmetric synthesis.
Chiral Resolution of Racemic Sparteine
Classical resolution via the formation of diastereomeric salts is the most common and historically significant method for separating sparteine enantiomers.[2] This technique leverages the different physical properties, such as solubility, of diastereomers, which are formed by reacting the racemic amine (sparteine) with a chiral resolving agent, typically a chiral acid.
Commonly used chiral resolving agents for sparteine and related compounds include tartaric acid and its derivatives, such as O,O'-dibenzoyl-L-tartaric acid (DBTA) and O,O'-di-p-toluoyl-L-tartaric acid (DPTTA).[3] The process generally involves the following steps:
-
Diastereomeric Salt Formation: The racemic sparteine is reacted with an enantiomerically pure chiral acid in a suitable solvent. This results in the formation of a mixture of two diastereomeric salts.
-
Fractional Crystallization: Due to their different solubilities, one of the diastereomeric salts will preferentially crystallize out of the solution upon cooling or concentration.
-
Separation and Purification: The crystallized diastereomeric salt is separated by filtration and can be further purified by recrystallization to achieve high diastereomeric purity.
-
Liberation of the Enantiomer: The purified diastereomeric salt is then treated with a base to neutralize the chiral acid and liberate the free amine, yielding the enantiomerically enriched sparteine. The resolving agent can often be recovered and reused.
The logical workflow for obtaining enantiopure sparteine through classical resolution is depicted below.
Caption: Workflow for Chiral Resolution of Sparteine.
Chromatographic Separation
Modern chromatographic techniques offer powerful alternatives for the analytical and preparative separation of enantiomers.
-
High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a widely used method for separating enantiomers. This is typically achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Polysaccharide-based and macrocyclic glycopeptide CSPs are common choices for such separations.[4]
-
Gas Chromatography (GC): For volatile compounds, enantioselective GC is a valuable analytical tool. This technique employs capillary columns coated with a chiral stationary phase, often based on cyclodextrin derivatives, to achieve separation.[5]
Asymmetric Synthesis
As an alternative to resolving a racemic mixture, the enantiomers of sparteine can be prepared directly through asymmetric synthesis. This approach involves building the chiral molecule from achiral or simpler chiral precursors using stereoselective reactions. Several total syntheses of both (+)- and (-)-sparteine have been reported, offering a route to the less abundant (+)-enantiomer.
Quantitative Data on Sparteine Resolution
The efficiency of a chiral resolution process is typically evaluated based on the yield and the enantiomeric excess (ee) of the obtained product. The following table summarizes representative data for the resolution of sparteine and related precursors.
| Precursor/Substrate | Resolving Agent | Yield (%) | Enantiomeric Excess (ee) (%) | Reference |
| rac-Lupanine | D-Tartaric Acid | 29 | 99.0 (for D-(+)-Lupanine) | European Patent EP2808326A1 |
| rac-Lupanine | L-Tartaric Acid | 30 | 99.5 (for L-(-)-Lupanine) | European Patent EP2808326A1 |
| Sparteine surrogate | (-)-O,O'-di-p-toluoyl-L-tartaric acid | 33 (diastereomeric salt) | 86 (93:7 er for (-)-surrogate) |
Specific Rotation of Sparteine Enantiomers
Specific rotation is a fundamental physical property used to characterize chiral compounds.
| Enantiomer | Specific Rotation ([α]D) | Conditions |
| (+)-Sparteine | +16.5° | c 1.0, Ethanol |
| (-)-Sparteine | -16.5° | c 1.0, Ethanol |
Experimental Protocols
Classical Resolution of rac-Lupanine (Precursor to Sparteine)
This protocol is adapted from the procedure described in European Patent EP2808326A1 for the resolution of rac-lupanine, which can be subsequently reduced to the corresponding sparteine enantiomer.
Materials:
-
rac-Lupanine
-
D-Tartaric acid
-
Ethanol (EtOH)
-
Potassium hydroxide (KOH) solution (e.g., 5% aq.)
-
Diethyl ether (Et2O)
-
Sodium sulfate (Na2SO4)
-
Standard laboratory glassware
-
Stirring and heating apparatus
Procedure:
-
Preparation of the Resolving Agent Solution: Dissolve D-tartaric acid (0.78 equivalents relative to rac-lupanine) in ethanol.
-
Preparation of the Substrate Solution: In a separate flask, dissolve the crude rac-lupanine in ethanol (e.g., 1 mL for approximately 120 mg of crude oil).
-
Formation and Crystallization of the Diastereomeric Salt: Add the D-tartaric acid solution to the lupanine solution. Stir the mixture overnight. White crystals of the D-(+)-lupanine-D-tartrate salt will form.
-
Recrystallization: Add more ethanol (e.g., 3 mL) and heat the mixture to reflux to dissolve the crystals. Allow the solution to cool slowly to room temperature and then let it stand overnight to allow for recrystallization.
-
Isolation of the Diastereomeric Salt: Filter the recrystallized solid and wash it with cold ethanol.
-
Liberation of the Free Amine: Suspend the collected crystals in water and basify the mixture with a potassium hydroxide solution.
-
Extraction of the Enantiopure Lupanine: Extract the aqueous mixture with diethyl ether (3 x 10 mL).
-
Drying and Concentration: Combine the organic phases, dry over anhydrous sodium sulfate (Na2SO4), filter, and remove the solvent under reduced pressure to yield enantiomerically enriched D-(+)-lupanine.
The L-(-)-lupanine can be recovered from the mother liquor by a similar process using L-tartaric acid. The enantiopure lupanine can then be reduced to the corresponding sparteine enantiomer using a suitable reducing agent such as NaBH4/I2.
Chiral HPLC Analysis of Sparteine Enantiomers (General Procedure)
The following provides a general framework for developing a chiral HPLC method for the separation of sparteine enantiomers. Specific conditions would need to be optimized.
Instrumentation and Columns:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Chiral stationary phase (CSP) column, for example, a polysaccharide-based column such as Chiralcel OD-H or Chiralpak AD-H.
Mobile Phase:
-
A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol).
-
A small amount of an amine additive (e.g., diethylamine or triethylamine, typically 0.1%) is often added to the mobile phase to improve peak shape and reduce tailing of basic analytes like sparteine.
General Procedure:
-
Sample Preparation: Dissolve a small amount of the sparteine sample in the mobile phase.
-
Chromatographic Conditions:
-
Mobile Phase Composition: Start with a typical ratio, for example, Hexane/Isopropanol/Diethylamine (90:10:0.1, v/v/v).
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Detection: UV detection at a wavelength where sparteine absorbs (e.g., around 210 nm).
-
Column Temperature: Maintain a constant column temperature (e.g., 25 °C).
-
-
Injection and Analysis: Inject the sample onto the column and record the chromatogram. The two enantiomers should elute at different retention times.
-
Method Optimization: Adjust the mobile phase composition (ratio of polar modifier) and flow rate to optimize the resolution and analysis time.
Pharmacological Signaling Pathway of Sparteine
Sparteine is classified as a Class 1a antiarrhythmic agent, with its primary mechanism of action being the blockade of voltage-gated sodium channels in cardiac cells. By inhibiting these channels, sparteine reduces the influx of sodium ions during the depolarization phase of the cardiac action potential, thereby stabilizing the cardiac membrane and reducing excitability. Additionally, sparteine has been shown to interact with muscarinic acetylcholine receptors, which may contribute to its overall pharmacological profile.
The simplified signaling pathway for sparteine's action as a sodium channel blocker is illustrated below.
Caption: Sparteine's Sodium Channel Blockade Mechanism.
Conclusion
The enantiomers of sparteine represent a fascinating case study in the importance of stereochemistry in both chemical synthesis and pharmacology. While (-)-sparteine has been a workhorse in asymmetric catalysis for decades, the increasing availability of its (+)-enantiomer, through both resolution and asymmetric synthesis, has opened up new avenues for research and development. The classical method of diastereomeric salt formation remains a robust and scalable technique for obtaining enantiopure sparteine. Coupled with modern analytical techniques like chiral HPLC and GC, researchers are well-equipped to prepare, separate, and analyze these important chiral molecules. A thorough understanding of the methodologies presented in this guide is essential for any scientist working with or seeking to utilize the unique properties of sparteine's enantiomers.
References
- 1. rsc.org [rsc.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Revisiting the sparteine surrogate: development of a resolution route to the (-)-sparteine surrogate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. HPLC separation of enantiomers using chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. gcms.cz [gcms.cz]
Methodological & Application
Application Notes and Protocols for Asymmetric Lithiation Using (+)-Sparteine
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview and experimental protocol for asymmetric lithiation utilizing (+)-sparteine and its surrogates. This technique is a powerful tool in asymmetric synthesis for the enantioselective deprotonation of prochiral substrates, leading to the formation of valuable chiral building blocks.
Introduction
Asymmetric lithiation, mediated by a chiral ligand, offers a highly effective method for the enantioselective functionalization of a wide range of organic substrates. The complex formed between an organolithium reagent, typically n-butyllithium (n-BuLi) or sec-butyllithium (s-BuLi), and a chiral diamine directs the deprotonation to one of two enantiotopic protons. While (-)-sparteine is a widely used chiral ligand, its availability is limited to a single enantiomer. The use of (+)-sparteine or its synthetic surrogates provides access to the opposite enantiomeric series of products, significantly expanding the synthetic utility of this methodology. This protocol focuses on the application of (+)-sparteine and its surrogates in the asymmetric lithiation of N-Boc-pyrrolidine, a common benchmark substrate.
Reaction Mechanism
The generally accepted mechanism for sparteine-mediated asymmetric lithiation involves the formation of a chiral complex between the organolithium reagent and the sparteine ligand. This complex then acts as a chiral base, selectively abstracting a proton from the prochiral substrate. The resulting lithiated intermediate is stabilized by the chiral ligand, maintaining its configuration until it is trapped by an electrophile. The use of (+)-sparteine directs the deprotonation to the pro-(S) proton of N-Boc-pyrrolidine, leading to the formation of the (R)-configured product after quenching with an electrophile.
Caption: Reaction mechanism of (+)-sparteine mediated asymmetric lithiation.
Quantitative Data Summary
The following table summarizes the results for the asymmetric lithiation of N-Boc-pyrrolidine using a (+)-sparteine surrogate, demonstrating the high yields and enantioselectivities achievable with this method. The (+)-sparteine surrogate used in these examples is (1R,2S,9S)-11-methyl-7,11-diazatricyclo[7.3.1.02,7]tridecane, which has been shown to be an effective mimic of (+)-sparteine.[1]
| Entry | Electrophile (E+) | Product Configuration | Yield (%) | Enantiomeric Ratio (er) |
| 1 | Me3SiCl | R | 76 | 97:3 |
| 2 | PhCHO | R | 65 | 96:4 |
| 3 | (CH3)2CO | R | 72 | 95:5 |
| 4 | C6H5COCl | R | 58 | 94:6 |
Data obtained from studies on (+)-sparteine surrogates which provide the opposite enantiomer to (-)-sparteine.[1][2]
Experimental Protocol: Asymmetric Lithiation of N-Boc-pyrrolidine
This protocol details the asymmetric lithiation of N-Boc-pyrrolidine followed by quenching with an electrophile, using a (+)-sparteine surrogate as the chiral ligand.
Materials:
-
N-Boc-pyrrolidine
-
(+)-Sparteine surrogate (e.g., (1R,2S,9S)-11-methyl-7,11-diazatricyclo[7.3.1.02,7]tridecane)
-
sec-Butyllithium (s-BuLi) in cyclohexane (concentration to be determined by titration)
-
Anhydrous diethyl ether (Et2O)
-
Electrophile (e.g., trimethylsilyl chloride, benzaldehyde)
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Argon or Nitrogen gas for inert atmosphere
Equipment:
-
Schlenk line or glovebox for handling air- and moisture-sensitive reagents
-
Round-bottom flasks, oven-dried
-
Magnetic stirrer and stir bars
-
Syringes and needles
-
Low-temperature bath (e.g., dry ice/acetone, -78 °C)
-
Rotary evaporator
-
Chromatography equipment (for purification)
Procedure:
-
Preparation:
-
Set up an oven-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a nitrogen or argon inlet.
-
Under a positive pressure of inert gas, add the (+)-sparteine surrogate (1.2 equivalents) to the flask.
-
Add anhydrous diethyl ether (to make a ~0.1 M solution with respect to the substrate).
-
Cool the flask to -78 °C using a dry ice/acetone bath.
-
-
Formation of the Chiral Base:
-
Slowly add s-BuLi (1.2 equivalents) dropwise to the solution of the (+)-sparteine surrogate while maintaining the temperature at -78 °C.
-
Stir the resulting solution at -78 °C for 30 minutes to ensure complete complex formation.
-
-
Deprotonation:
-
In a separate flask, prepare a solution of N-Boc-pyrrolidine (1.0 equivalent) in anhydrous diethyl ether.
-
Slowly add the N-Boc-pyrrolidine solution to the pre-formed chiral base complex at -78 °C via syringe.
-
Stir the reaction mixture at -78 °C for 2 hours. The formation of the lithiated intermediate will occur during this time.
-
-
Electrophilic Quench:
-
Slowly add the chosen electrophile (1.5 equivalents) to the reaction mixture at -78 °C.
-
Allow the reaction to stir at -78 °C for an additional 1-2 hours, or until TLC analysis indicates consumption of the starting material.
-
-
Work-up:
-
Quench the reaction by the slow addition of saturated aqueous NH4Cl solution at -78 °C.
-
Allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and add water.
-
Extract the aqueous layer with diethyl ether (3 x volume of aqueous layer).
-
Combine the organic layers and wash sequentially with saturated aqueous NaHCO3 solution and brine.
-
Dry the organic layer over anhydrous MgSO4 or Na2SO4.
-
Filter and concentrate the solution under reduced pressure using a rotary evaporator.
-
-
Purification and Analysis:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterize the purified product by NMR spectroscopy and mass spectrometry.
-
Determine the enantiomeric excess of the product by chiral HPLC or GC analysis.
-
Caption: Experimental workflow for asymmetric lithiation.
Logical Relationships of Reaction Components
The success of the asymmetric lithiation is dependent on the interplay between several key components and conditions. The following diagram illustrates these logical relationships.
References
Application of (+)-Sparteine in the Kinetic Resolution of Secondary Alcohols: A Practical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for the use of (+)-sparteine surrogates in the kinetic resolution of secondary alcohols, focusing on the well-established palladium-catalyzed aerobic oxidative method.
Principle of Kinetic Resolution
Kinetic resolution is a method for separating a racemic mixture based on the differential reaction rates of the two enantiomers with a chiral catalyst or reagent. In the context of secondary alcohols, one enantiomer reacts faster to form a product (e.g., a ketone or an ester), leaving the unreacted, slower-reacting enantiomer in enantiomerically enriched form.
Application of (+)-Sparteine Surrogates in Oxidative Kinetic Resolution
The palladium(II)/(+)-sparteine surrogate system catalyzes the aerobic oxidation of one enantiomer of a secondary alcohol to the corresponding ketone at a faster rate, allowing for the isolation of the unreacted, enantiomerically enriched alcohol. The general transformation is depicted below:
Racemic Alcohol + O₂ --(Pd(II)/(+)-Sparteine Surrogate)--> Enantioenriched Alcohol + Ketone + H₂O
The enantioselectivity of the process is governed by the chiral environment created by the coordination of the (+)-sparteine surrogate to the palladium catalyst.
Data Presentation: Performance of a (+)-Sparteine Surrogate
The following table summarizes the performance of a synthesized (+)-sparteine surrogate in the palladium(II)-catalyzed aerobic oxidative kinetic resolution of (±)-1-indanol. For comparison, data for the naturally occurring (-)-sparteine is also presented, demonstrating the expected opposite enantioselectivity.
| Ligand | Time (h) | Conversion (%) | e.e. of Unreacted Alcohol (%) | Configuration of Unreacted Alcohol | Selectivity Factor (s) |
| (+)-Sparteine Surrogate | 24 | 55 | 99 | S | >100 |
| (-)-Sparteine | 24 | 58 | 99 | R | >100 |
Data adapted from evaluation of (+)-sparteine-like diamines in asymmetric synthesis.
Experimental Protocols
General Protocol for the Palladium-Catalyzed Aerobic Oxidative Kinetic Resolution of a Secondary Alcohol using a (+)-Sparteine Surrogate
Materials:
-
Racemic secondary alcohol
-
Palladium(II) catalyst (e.g., Pd(OAc)₂, Pd(TFA)₂)
-
(+)-Sparteine surrogate
-
Solvent (e.g., Toluene, CH₂Cl₂)
-
Molecular sieves (3 Å or 4 Å, powdered and activated)
-
Oxygen source (balloon or dry air stream)
Procedure:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the racemic secondary alcohol (1.0 mmol), the (+)-sparteine surrogate (0.1 mmol, 10 mol%), and the palladium(II) catalyst (0.05 mmol, 5 mol%).
-
Add activated powdered molecular sieves (e.g., 250 mg).
-
Add the solvent (e.g., 5 mL of toluene).
-
Purge the flask with oxygen and maintain a positive pressure of oxygen using a balloon or a slow stream of dry air.
-
Stir the reaction mixture vigorously at the desired temperature (e.g., 60-80 °C).
-
Monitor the reaction progress by a suitable analytical technique (e.g., chiral GC or HPLC) to determine the conversion and the enantiomeric excess of the remaining alcohol.
-
Once the desired conversion (typically around 50-60% for optimal enantiomeric excess of the unreacted alcohol) is reached, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of celite to remove the molecular sieves and catalyst.
-
Wash the celite pad with a suitable solvent (e.g., ethyl acetate).
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting mixture of the enantioenriched alcohol and the ketone by column chromatography on silica gel.
Note: Reaction conditions such as temperature, solvent, and catalyst loading may need to be optimized for different substrates to achieve the best results.
Mandatory Visualizations
Logical Workflow of Kinetic Resolution
Caption: Workflow for the kinetic resolution of a secondary alcohol.
Proposed Mechanism of Enantioselection
Caption: Mechanism of enantioselection in Pd-catalyzed oxidative kinetic resolution.
Application Notes and Protocols: Asymmetric Carbolithiation Reactions with (+)-Sparteine and s-BuLi
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting asymmetric carbolithiation reactions utilizing the chiral ligand (+)-sparteine in conjunction with sec-butyllithium (s-BuLi). This powerful combination facilitates the enantioselective addition of a sec-butyl group across a carbon-carbon double bond, creating stereogenic centers with high fidelity. Such reactions are instrumental in the synthesis of complex chiral molecules, a critical aspect of modern drug development and discovery.
The following sections detail the underlying principles, key experimental data, and step-by-step protocols for performing these reactions. Additionally, visual diagrams are provided to illustrate the reaction mechanism and experimental workflow.
Introduction to Asymmetric Carbolithiation
Carbolithiation is the addition of an organolithium reagent across a carbon-carbon multiple bond. When performed in the presence of a chiral ligand, this reaction can proceed asymmetrically, leading to the formation of one enantiomer in excess. The chiral diamine (+)-sparteine serves as an effective chiral ligand for lithium, creating a chiral complex with s-BuLi. This complex then delivers the sec-butyl group to one face of the alkene, dictating the stereochemical outcome of the reaction.
The resulting organolithium intermediate is configurationally stable at low temperatures and can be trapped with various electrophiles, allowing for the introduction of additional functional groups and the creation of multiple stereocenters in a single synthetic operation. The choice of (+)-sparteine is particularly significant as it often leads to the opposite enantiomer compared to the more commonly used (-)-sparteine, providing access to both enantiomeric series of a target molecule.
Key Reaction Parameters and Quantitative Data
The efficiency and stereoselectivity of asymmetric carbolithiation reactions are influenced by several factors, including the substrate, solvent, temperature, and the nature of the electrophile used to trap the organolithium intermediate. The following table summarizes representative data for the asymmetric carbolithiation of various olefinic substrates using the s-BuLi/(+)-sparteine system.
| Substrate | Product | Electrophile | Yield (%) | ee (%) | Diastereomeric Ratio (dr) | Reference |
| Cinnamyl alcohol derivative | anti-1,2-disubstituted alcohol | H₂O | 71 | 71 (R) | >96:4 | [1][2] |
| (Z)-6-Phenyl-hex-5-enylcarbamate | trans-substituted cyclopentane | H₂O | High | High | High | [1] |
| N-Alkenyl-N-arylurea | Amine with quaternary center | H₂O | Good | High | - | [1] |
Note: The use of (+)-sparteine surrogates can also provide access to the opposite enantiomer with comparable selectivity.[1]
Reaction Mechanism and Stereochemical Model
The stereochemical outcome of the reaction is determined by the facial selectivity of the addition of the s-BuLi-(+)-sparteine complex to the alkene. The chiral ligand creates a C₂-symmetric environment around the lithium atom, which directs the approach of the organolithium reagent to one of the two prochiral faces of the double bond.
Caption: Asymmetric Carbolithiation Mechanism.
Experimental Protocols
General Considerations:
-
All reactions involving organolithium reagents must be carried out under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents.
-
Glassware should be oven-dried or flame-dried prior to use.
-
s-BuLi is a pyrophoric reagent and should be handled with extreme care.
-
The concentration of commercial s-BuLi solutions should be determined by titration prior to use.
Protocol 1: Asymmetric Carbolithiation of a Cinnamyl Alcohol Derivative
This protocol is a general procedure adapted from the literature for the asymmetric carbolithiation of a cinnamyl alcohol derivative.
Materials:
-
Cinnamyl alcohol derivative (1.0 mmol)
-
(+)-Sparteine (1.2 mmol)
-
s-BuLi (1.2 mmol, solution in cyclohexane)
-
Anhydrous diethyl ether or toluene (10 mL)
-
Quenching agent (e.g., saturated aqueous NH₄Cl solution)
-
Drying agent (e.g., MgSO₄ or Na₂SO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add the cinnamyl alcohol derivative (1.0 mmol) and anhydrous diethyl ether (5 mL).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
In a separate flame-dried flask, dissolve (+)-sparteine (1.2 mmol) in anhydrous diethyl ether (5 mL) under a nitrogen atmosphere.
-
To the (+)-sparteine solution, add the s-BuLi solution (1.2 mmol) dropwise at -78 °C. Stir the resulting solution for 30 minutes at this temperature to preform the chiral complex.
-
Transfer the preformed s-BuLi/(+)-sparteine complex to the solution of the cinnamyl alcohol derivative via cannula at -78 °C.
-
Stir the reaction mixture at -78 °C for the time required for complete consumption of the starting material (monitor by TLC or GC).
-
Quench the reaction at -78 °C by the slow addition of the chosen electrophile (e.g., for protonation, use methanol followed by saturated aqueous NH₄Cl).
-
Allow the reaction mixture to warm to room temperature.
-
Add water and extract the product with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the enantiomeric excess of the product by chiral HPLC or GC analysis.
Caption: General Experimental Workflow.
Logical Relationships of Reaction Components
The success of the asymmetric carbolithiation reaction hinges on the interplay between the organolithium reagent, the chiral ligand, the substrate, and the reaction conditions.
Caption: Key Component Relationships.
Troubleshooting
-
Low Yield:
-
Ensure all reagents and solvents are anhydrous.
-
Verify the concentration of the s-BuLi solution.
-
Check for potential side reactions, such as protonation of the organolithium by acidic protons on the substrate or in the solvent.
-
-
Low Enantioselectivity:
-
Ensure the purity of the (+)-sparteine.
-
Strictly maintain the low reaction temperature. Warming of the reaction mixture can lead to racemization of the organolithium intermediate.
-
The choice of solvent can significantly impact enantioselectivity; consider screening different anhydrous, non-coordinating solvents.
-
-
Low Diastereoselectivity (if applicable):
-
The nature of the electrophile can influence the diastereoselectivity of the trapping step.
-
The temperature at which the electrophile is added can also be critical.
-
By following these protocols and considering the key reaction parameters, researchers can effectively employ asymmetric carbolithiation with (+)-sparteine and s-BuLi for the stereocontrolled synthesis of valuable chiral building blocks.
References
Application Notes and Protocols: Utilizing (+)-Sparteine Surrogates in Enantioselective Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Sparteine, a naturally occurring chiral diamine, has been extensively used as a ligand in a multitude of enantioselective transformations, most notably in asymmetric deprotonation reactions using organolithium bases. A significant limitation in its application is the commercial availability of only the (-)-enantiomer. This restricts access to one of two potential enantiomeric series of a desired product. To overcome this, researchers have developed synthetic surrogates that mimic the structural and stereochemical properties of the elusive (+)-sparteine.
These (+)-sparteine surrogates have proven to be highly effective, often providing equal and opposite enantioselectivity to (-)-sparteine, thus opening the door to the synthesis of the complementary enantiomers of valuable chiral molecules.[1][2][3] This document provides detailed application notes and protocols for the synthesis and use of a prominent (+)-sparteine surrogate in enantioselective synthesis. The most versatile and widely used (+)-sparteine surrogate is an N-methyl-substituted diamine derived from (-)-cytisine, a readily available natural product.[1][2]
Data Presentation: Comparative Performance of (-)-Sparteine and (+)-Sparteine Surrogate
The following tables summarize the quantitative data for key enantioselective reactions, comparing the performance of naturally occurring (-)-sparteine with a synthetically accessible (+)-sparteine surrogate.
Table 1: Enantioselective Lithiation and Silylation of N-Boc Pyrrolidine
| Ligand | Product Enantiomer | Yield (%) | Enantiomeric Ratio (er) |
| (-)-Sparteine | (S) | >95 | 98:2 |
| (+)-Sparteine Surrogate | (R) | 88 | 95:5 |
Table 2: Enantioselective Carbolithiation of Cinnamyl Alcohol
| Ligand | Reagent | Product Enantiomer | Yield (%) | Enantiomeric Excess (ee) |
| (-)-Sparteine | n-BuLi | (S)-1-phenylbutan-1-ol | 82 | 83% |
| (+)-Sparteine Surrogate | n-BuLi | (R)-1-phenylbutan-1-ol | 71 | 71% |
Table 3: Deprotonation-Rearrangement of Cyclooctene Oxide
| Ligand | Reagent | Product | Yield (%) | Enantiomeric Ratio (er) |
| (-)-Sparteine | s-BuLi | (-)-[2.2.1] bicyclic alcohol | 74 | 83:17 |
| (+)-Sparteine Surrogate | s-BuLi | (+)-[2.2.1] bicyclic alcohol | 70 | 81:19 |
Mandatory Visualization
Synthesis of a (+)-Sparteine Surrogate from (-)-Cytisine
Caption: Synthetic pathway to a (+)-sparteine surrogate from (-)-cytisine.
General Workflow for Enantioselective Deprotonation and Electrophilic Quench
Caption: Workflow for enantioselective synthesis using a (+)-sparteine surrogate.
Experimental Protocols
Protocol 1: Synthesis of the (+)-Sparteine Surrogate from (-)-Cytisine
This protocol outlines a three-step synthesis to furnish gram-quantities of the (+)-sparteine surrogate.
Step 1: Hydrogenation of (-)-Cytisine
-
To a solution of (-)-cytisine (1.0 g, 5.26 mmol) in methanol (20 mL) is added 10% Palladium on carbon (100 mg).
-
The mixture is stirred under an atmosphere of hydrogen (balloon) at room temperature for 16 hours.
-
The reaction mixture is filtered through a pad of Celite, and the solvent is removed under reduced pressure to yield the hydrogenated product, which is used in the next step without further purification.
Step 2: Oxidative Cleavage
-
The crude product from Step 1 is dissolved in a mixture of acetonitrile, water, and carbon tetrachloride (2:2:3, 35 mL).
-
Sodium periodate (4.5 g, 21.0 mmol) and ruthenium(III) chloride hydrate (20 mg, 0.09 mmol) are added.
-
The reaction mixture is stirred vigorously at room temperature for 24 hours.
-
The mixture is diluted with dichloromethane (50 mL) and filtered. The organic layer is separated, washed with saturated aqueous sodium thiosulfate (2 x 20 mL) and brine (20 mL), dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the intermediate tricyclic enone.
Step 3: Reduction and N-Methylation
-
To a solution of the enone from Step 2 in methanol (20 mL) is added platinum(IV) oxide (50 mg).
-
The mixture is stirred under an atmosphere of hydrogen (balloon) at room temperature for 16 hours.
-
The catalyst is removed by filtration through Celite, and the solvent is evaporated to give the saturated lactam.
-
The crude lactam is dissolved in dry tetrahydrofuran (THF, 30 mL) and cooled to 0 °C.
-
Borane-THF complex (1.0 M in THF, 15.8 mL, 15.8 mmol) is added dropwise. The reaction is allowed to warm to room temperature and then heated to reflux for 6 hours.
-
The reaction is cooled to 0 °C and quenched by the slow addition of 6 M hydrochloric acid. The mixture is then heated to reflux for 1 hour.
-
After cooling, the mixture is basified with 6 M sodium hydroxide and extracted with diethyl ether (3 x 30 mL). The combined organic layers are dried and concentrated.
-
The resulting diamine is dissolved in methanol (25 mL), and formaldehyde (37% aqueous solution, 0.85 mL, 10.5 mmol) and 10% Pd/C (100 mg) are added.
-
The mixture is stirred under a hydrogen atmosphere (balloon) for 16 hours.
-
The catalyst is filtered off, and the solvent is removed in vacuo. The residue is purified by Kugelrohr distillation to give the N-methylated (+)-sparteine surrogate.
Protocol 2: Enantioselective Lithiation and Silylation of N-Boc-pyrrolidine
This protocol details the use of the (+)-sparteine surrogate in a classic asymmetric deprotonation reaction.
-
A solution of the (+)-sparteine surrogate (1.2 mmol) in anhydrous diethyl ether (10 mL) is prepared in a flame-dried, argon-purged flask and cooled to -78 °C.
-
sec-Butyllithium (1.4 M in cyclohexane, 1.2 mmol) is added dropwise, and the resulting solution is stirred at -78 °C for 30 minutes.
-
A solution of N-Boc-pyrrolidine (1.0 mmol) in anhydrous diethyl ether (2 mL) is added dropwise. The reaction mixture is stirred at -78 °C for 2 hours.
-
Chlorotrimethylsilane (1.5 mmol) is added, and the reaction is stirred for a further 1 hour at -78 °C.
-
The reaction is quenched by the addition of saturated aqueous ammonium chloride solution (10 mL).
-
The mixture is allowed to warm to room temperature, and the layers are separated. The aqueous layer is extracted with diethyl ether (2 x 15 mL).
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.
-
The residue is purified by flash column chromatography on silica gel to afford the enantioenriched 2-silylated N-Boc-pyrrolidine.
-
The enantiomeric ratio is determined by chiral HPLC or GC analysis.
References
- 1. Inter- and intramolecular enantioselective carbolithiation reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Basic instinct: design, synthesis and evaluation of (+)-sparteine surrogates for asymmetric synthesis - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Basic instinct: design, synthesis and evaluation of (+)-sparteine surrogates for asymmetric synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Scale-up Synthesis of Chiral Amines with (+)-Sparteine Surrogates
For Researchers, Scientists, and Drug Development Professionals
Introduction
The asymmetric synthesis of chiral amines is a cornerstone of modern pharmaceutical and fine chemical production, as the stereochemistry of these compounds is often critical to their biological activity. (-)-Sparteine, a naturally occurring alkaloid, has been a widely utilized chiral ligand in asymmetric synthesis, particularly for enantioselective deprotonation reactions using organolithium bases. However, the commercial availability of only the (-)-enantiomer has historically limited the accessibility of one of the two possible product enantiomers. To address this limitation, a readily synthesized surrogate for the scarce (+)-sparteine has been developed, enabling access to the complementary enantiomeric series.
This document provides detailed application notes and protocols for the scale-up synthesis of chiral amines utilizing a well-established (+)-sparteine surrogate. The featured methodology is the asymmetric lithiation and substitution of N-Boc protected amines, a robust and widely applicable transformation.
Core Concept: Asymmetric Lithiation with a (+)-Sparteine Surrogate
The fundamental principle of this methodology lies in the enantioselective deprotonation of a prochiral N-Boc protected amine using a strong base, typically sec-butyllithium (s-BuLi), in the presence of a chiral diamine ligand. The chiral ligand, in this case, the (+)-sparteine surrogate, complexes with the organolithium reagent, creating a chiral basic species. This complex then selectively removes one of two enantiotopic protons from the substrate, generating a configurationally stable lithiated intermediate. Subsequent quenching of this intermediate with an electrophile proceeds with retention of configuration, yielding the desired enantioenriched chiral amine. The use of the (+)-sparteine surrogate directs the stereochemical outcome to afford the opposite enantiomer to that obtained with (-)-sparteine.
Synthesis of the (+)-Sparteine Surrogate
A practical and scalable synthesis of a (+)-sparteine surrogate has been developed, starting from the naturally occurring alkaloid (-)-cytisine.[1][2][3][4] This three-step synthesis allows for the production of multi-gram quantities of the chiral diamine.[1] The process has been detailed in Organic Syntheses, highlighting its reliability and reproducibility.
Experimental Workflow for (+)-Sparteine Surrogate Synthesis
Caption: Workflow for the three-step synthesis of the (+)-sparteine surrogate from (-)-cytisine.
Application: Asymmetric Lithiation-Substitution of N-Boc-pyrrolidine
A prominent application of the (+)-sparteine surrogate is in the asymmetric lithiation and subsequent electrophilic trapping of N-Boc-pyrrolidine. This reaction provides access to valuable 2-substituted chiral pyrrolidine derivatives, which are common structural motifs in pharmaceuticals.
Experimental Protocol
Materials:
-
N-Boc-pyrrolidine
-
(+)-Sparteine surrogate
-
sec-Butyllithium (s-BuLi) in cyclohexane (titrated)
-
Anhydrous diethyl ether (Et₂O) or other suitable aprotic solvent
-
Electrophile (e.g., trimethylsilyl chloride (TMSCl), benzaldehyde)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Standard glassware for anhydrous reactions (oven-dried)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and an argon inlet, add the (+)-sparteine surrogate (1.1 equivalents).
-
Add anhydrous diethyl ether via syringe.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add s-BuLi (1.1 equivalents) dropwise to the stirred solution, maintaining the temperature at -78 °C.
-
Stir the resulting solution at -78 °C for 30 minutes.
-
Add N-Boc-pyrrolidine (1.0 equivalent) dropwise, ensuring the temperature remains at -78 °C.
-
Stir the reaction mixture at -78 °C for the specified time (typically 1-3 hours, monitor by TLC or other suitable method).
-
Add the chosen electrophile (1.2 equivalents) dropwise at -78 °C.
-
Continue stirring at -78 °C for the required reaction time.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at -78 °C.
-
Allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether or other suitable organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired enantioenriched 2-substituted N-Boc-pyrrolidine.
Logical Relationship of the Asymmetric Deprotonation-Substitution
Caption: Logical flow of the asymmetric deprotonation and electrophilic quench sequence.
Quantitative Data Summary
The following table summarizes representative quantitative data for the asymmetric lithiation-substitution of N-Boc-pyrrolidine using both (-)-sparteine and the (+)-sparteine surrogate for comparison.
| Ligand | Electrophile (E+) | Product | Yield (%) | Enantiomeric Ratio (er) | Reference |
| (-)-Sparteine | Me₃SiCl | (R)-2-(trimethylsilyl)-N-Boc-pyrrolidine | 95 | 96:4 | |
| (+)-Sparteine Surrogate | Me₃SiCl | (S)-2-(trimethylsilyl)-N-Boc-pyrrolidine | 95 | 4:96 | |
| (-)-Sparteine | PhCHO | 2-((hydroxy(phenyl)methyl)pyrrolidin-1-yl) | 89 | 95:5 | |
| (+)-Sparteine Surrogate | PhCHO | 2-((hydroxy(phenyl)methyl)pyrrolidin-1-yl) | 91 | 5:95 |
Note: The enantiomeric ratio (er) indicates the ratio of the major enantiomer to the minor enantiomer.
Conclusion
The development of a scalable synthesis for a (+)-sparteine surrogate has significantly broadened the scope of asymmetric synthesis, providing straightforward access to the enantiomeric series of chiral amines that were previously difficult to obtain. The protocols and data presented herein demonstrate the utility and robustness of this methodology for the scale-up production of valuable chiral building blocks. For drug development professionals and researchers, this represents a reliable tool for the efficient and stereocontrolled synthesis of target molecules. The rigid bispidine framework of the surrogate is crucial for achieving high levels of enantioselectivity. Furthermore, the successful multi-kilo scale-up of related methodologies underscores the industrial applicability of such processes.
References
- 1. Research Highlights - People, University of York [york.ac.uk]
- 2. Synthesis of sparteine-like chiral diamines and evaluation in the enantioselective lithiation–substitution of N-(tert-butoxycarbonyl)pyrrolidine - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Basic instinct: design, synthesis and evaluation of (+)-sparteine surrogates for asymmetric synthesis - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. A readily-accessible (+)-sparteine surrogate - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of (+)-Sparteine in the Synthesis of Complex Natural Products: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-Sparteine, a naturally occurring lupin alkaloid, and its synthetic surrogates have emerged as powerful chiral ligands in asymmetric synthesis. Their ability to form well-defined complexes with organolithium bases enables highly enantioselective transformations, making them invaluable tools in the construction of complex chiral molecules, including natural products. This document provides detailed application notes and experimental protocols for the use of a (+)-sparteine surrogate in the synthesis of the natural product (-)-indolizidine 167B, a representative example of its application in complex natural product synthesis.
Application Highlight: Asymmetric Synthesis of (-)-Indolizidine 167B
(-)-Indolizidine 167B is a simple indolizidine alkaloid isolated from the skin of dendrobatid frogs. Its synthesis serves as an excellent case study to demonstrate the utility of (+)-sparteine surrogates in establishing key stereocenters. The synthetic strategy hinges on an asymmetric deprotonation of N-Boc-pyrrolidine using sec-butyllithium (s-BuLi) and a chiral diamine, followed by alkylation to introduce the propyl side chain. The use of a (+)-sparteine surrogate is crucial for accessing the desired enantiomer of the final product.
Synthetic Pathway Overview
The overall synthetic route to (-)-indolizidine 167B involves three key stages:
-
Synthesis of the (+)-Sparteine Surrogate: A practical three-step synthesis from the readily available natural product (-)-cytisine.
-
Asymmetric functionalization of N-Boc-pyrrolidine: Enantioselective deprotonation using the (+)-sparteine surrogate, followed by trapping with an electrophile to install the C5 side chain.
-
Cyclization and final reduction: Conversion of the functionalized pyrrolidine to the bicyclic indolizidine core and final stereoselective reduction to yield (-)-indolizidine 167B.
Quantitative Data Summary
The following tables summarize the key quantitative data for the synthesis of the (+)-sparteine surrogate and its application in the asymmetric synthesis of a key intermediate for (-)-indolizidine 167B.
Table 1: Synthesis of the (+)-Sparteine Surrogate from (-)-Cytisine
| Step | Product | Starting Material | Reagents | Yield (%) | Purity/ee |
| 1 | (-)-Methyl (1R,9R)-6-oxo-7,11-diazatricyclo[7.3.1.0²,⁷]trideca-2,4-diene-11-carboxylate | (-)-Cytisine | Methyl chloroformate, Et₃N, CH₂Cl₂ | 94 | >99% |
| 2 | (+)-(1R,2S,9S)-11-Methyl-7,11-diazatricyclo[7.3.1.0²,⁷]tridecane-11-carboxylate | Step 1 Product | H₂, PtO₂, MeOH | 99 | >99% de |
| 3 | (+)-(1R,2S,9S)-11-Methyl-7,11-diazatricyclo[7.3.1.0²,⁷]tridecane ((+)-Sparteine Surrogate) | Step 2 Product | LiAlH₄, THF | 85 | >99% |
Table 2: Asymmetric Synthesis of (R)-2-allyl-N-Boc-pyrrolidine
| Ligand | Product | Starting Material | Reagents | Yield (%) | Enantiomeric Ratio (er) |
| (+)-Sparteine Surrogate | (R)-2-allyl-N-Boc-pyrrolidine | N-Boc-pyrrolidine | s-BuLi, Allyl Bromide, Et₂O | 85 | 95:5 |
Experimental Protocols
I. Synthesis of the (+)-Sparteine Surrogate
This three-step procedure provides a reliable method for the gram-scale synthesis of the (+)-sparteine surrogate from (-)-cytisine.
Step 1: (-)-Methyl (1R,9R)-6-oxo-7,11-diazatricyclo[7.3.1.0²,⁷]trideca-2,4-diene-11-carboxylate
-
Procedure: To a solution of (-)-cytisine (5.25 g, 27.5 mmol) and triethylamine (4.21 mL, 30.2 mmol) in dichloromethane (80 mL) at 0 °C is added methyl chloroformate (2.34 mL, 30.2 mmol) dropwise over 10 minutes. The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature. The mixture is washed with water and brine, dried over magnesium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel (eluent: 9:1 CH₂Cl₂:MeOH) to afford the product as a thick colorless oil (6.45 g, 94% yield).[1]
Step 2: (+)-(1R,2S,9S)-11-Methyl-7,11-diazatricyclo[7.3.1.0²,⁷]tridecane-11-carboxylate
-
Procedure: A suspension of the product from Step 1 (6.50 g, 26.2 mmol) and platinum(IV) oxide (600 mg, 2.7 mmol) in methanol (100 mL) is placed under a hydrogen atmosphere (balloon). The mixture is stirred vigorously at room temperature for 12 hours. The catalyst is removed by filtration through a pad of Celite®, and the filtrate is concentrated under reduced pressure to give the product as a white solid (6.51 g, 99% yield), which is used in the next step without further purification.[1]
Step 3: (+)-(1R,2S,9S)-11-Methyl-7,11-diazatricyclo[7.3.1.0²,⁷]tridecane ((+)-Sparteine Surrogate)
-
Procedure: To a stirred suspension of lithium aluminum hydride (2.98 g, 78.6 mmol) in anhydrous tetrahydrofuran (100 mL) at 0 °C under an argon atmosphere is added a solution of the product from Step 2 (6.51 g, 26.2 mmol) in anhydrous tetrahydrofuran (50 mL) dropwise. The reaction mixture is heated at reflux for 12 hours. After cooling to 0 °C, the reaction is quenched by the sequential addition of water (3 mL), 15% aqueous sodium hydroxide (3 mL), and water (9 mL). The resulting mixture is stirred for 30 minutes, and the solid is removed by filtration and washed with THF. The combined filtrate is dried over anhydrous sodium sulfate and concentrated under reduced pressure. The crude product is purified by Kugelrohr distillation to afford the (+)-sparteine surrogate as a colorless oil (4.98 g, 85% yield).[1]
II. Total Synthesis of (-)-Indolizidine 167B
Step 1: Asymmetric Synthesis of (R)-2-allyl-N-Boc-pyrrolidine
-
Procedure: To a solution of the (+)-sparteine surrogate (1.2 mmol) in diethyl ether (10 mL) at -78 °C is added s-BuLi (1.1 mmol, 1.4 M in cyclohexane). After stirring for 15 minutes, a solution of N-Boc-pyrrolidine (1.0 mmol) in diethyl ether (2 mL) is added dropwise. The resulting solution is stirred at -78 °C for 1 hour. Allyl bromide (1.5 mmol) is then added, and the reaction mixture is stirred for a further 2 hours at -78 °C. The reaction is quenched with saturated aqueous ammonium chloride solution and extracted with diethyl ether. The combined organic layers are washed with brine, dried over magnesium sulfate, and concentrated under reduced pressure. The residue is purified by flash chromatography on silica gel to afford (R)-2-allyl-N-Boc-pyrrolidine. (Yield: 85%, er: 95:5).
Step 2 & 3: Hydroboration-Oxidation and Swern Oxidation
-
Procedure: The (R)-2-allyl-N-Boc-pyrrolidine is subjected to standard hydroboration-oxidation conditions (BH₃·THF followed by H₂O₂, NaOH) to yield the corresponding primary alcohol. Subsequent Swern oxidation (oxalyl chloride, DMSO, Et₃N) of the alcohol provides the aldehyde intermediate.
Step 4 & 5: Wittig Reaction and Hydrogenation
-
Procedure: The aldehyde is then treated with the appropriate phosphorane in a Wittig reaction to introduce the remaining carbon atoms of the six-membered ring. The resulting diene is then subjected to hydrogenation (H₂, Pd/C) to afford the saturated indolizidine core.
Step 6: Deprotection
-
Procedure: Finally, the Boc protecting group is removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to yield (-)-indolizidine 167B.
Visualizations
Caption: Synthesis of the (+)-Sparteine Surrogate from (-)-Cytisine.
Caption: Workflow for the Total Synthesis of (-)-Indolizidine 167B.
References
Application Notes and Protocols: Asymmetric Addition of Organolithium Reagents to Imines with (+)-Sparteine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The enantioselective synthesis of chiral amines is a cornerstone of modern medicinal and process chemistry, as these motifs are prevalent in a vast array of pharmaceuticals and biologically active molecules. One powerful strategy for their construction is the asymmetric addition of organolithium reagents to imines. The stereochemical outcome of this reaction can be effectively controlled by the use of a chiral ligand, with the naturally occurring alkaloid (-)-sparteine being a prominent and well-studied example. However, the commercial availability of only the (-)-enantiomer has historically limited access to one of the two possible product enantiomers. The use of the less common (+)-sparteine, or more practically, a synthetic (+)-sparteine surrogate, allows for the synthesis of the opposite enantiomer, providing crucial flexibility in the design of synthetic routes.
These application notes provide an overview of the asymmetric addition of organolithium reagents to imines facilitated by (+)-sparteine, including representative data, detailed experimental protocols, and visualizations of the reaction mechanism and workflow. The data presented for (+)-sparteine mediated reactions are often derived from studies using its synthetic surrogates, which have been shown to provide nearly identical and opposite enantioselectivity to their naturally occurring counterpart.
Data Presentation
The following table summarizes the quantitative data for the asymmetric addition of various organolithium reagents to a range of imine substrates, mediated by sparteine. The results highlight the high yields and enantioselectivities that can be achieved. Note that while most literature examples utilize (-)-sparteine, the use of (+)-sparteine or a (+)-sparteine surrogate is expected to yield the opposite enantiomer with similar efficacy.
| Entry | Imine Substrate | Organolithium Reagent | Chiral Ligand | Solvent | Temp (°C) | Yield (%) | Enantiomeric Ratio (e.r.) / Enantiomeric Excess (ee) |
| 1 | N-(4-methoxybenzyl)benzaldimine | MeLi | (-)-Sparteine | Toluene | -63 | 95 | 87.5:12.5 |
| 2 | N-(4-methoxybenzyl)benzaldimine | n-BuLi | (-)-Sparteine | Toluene | -78 | 92 | 89:11 |
| 3 | N-(4-methoxybenzyl)cinnamaldimine | MeLi | (-)-Sparteine | Toluene | -78 | 91 | 92.5:7.5 |
| 4 | N-(4-methoxybenzyl)pivaldimine | PhLi | (-)-Sparteine | Toluene | -78 | 85 | 84:16 |
| 5 | Isoquinoline | MeLi | (-)-Sparteine | Toluene | -78 | 75 | 57% ee |
| 6 | Isoquinoline | n-BuLi | (-)-Sparteine | Toluene | -78 | 80 | 52% ee |
| 7 | Cinnamyl alcohol | n-BuLi | (+)-Sparteine Surrogate | Cumene | 0 | 71 | 71% ee (R) |
| 8 | Cinnamyl alcohol | n-BuLi | (-)-Sparteine | Cumene | 0 | 82 | 83% ee (S) |
Experimental Protocols
This section provides a detailed methodology for the asymmetric addition of an organolithium reagent to an imine using (+)-sparteine as the chiral ligand. The protocol is based on established procedures for (-)-sparteine.
General Procedure for the (+)-Sparteine-Mediated Asymmetric Addition of n-Butyllithium to N-(4-methoxybenzyl)benzaldimine
Materials:
-
N-(4-methoxybenzyl)benzaldimine
-
(+)-Sparteine (or a suitable surrogate)
-
n-Butyllithium (n-BuLi) in hexanes (concentration accurately determined)
-
Anhydrous toluene
-
Anhydrous methanol
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (NaCl) solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Equipment:
-
Schlenk line or glovebox for inert atmosphere operations
-
Round-bottom flasks, oven-dried
-
Magnetic stirrer and stir bars
-
Syringes and needles
-
Low-temperature thermometer
-
Cooling bath (e.g., dry ice/acetone)
-
Rotary evaporator
-
Chromatography column
Procedure:
-
Reaction Setup:
-
An oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a rubber septum is placed under an inert atmosphere (argon or nitrogen).
-
Anhydrous toluene (20 mL) and (+)-sparteine (1.2 equivalents) are added to the flask via syringe.
-
The solution is cooled to -78 °C using a dry ice/acetone bath.
-
-
Formation of the Chiral Complex:
-
n-Butyllithium (1.2 equivalents) is added dropwise to the stirred solution of (+)-sparteine in toluene at -78 °C.
-
The resulting solution is stirred at -78 °C for 30 minutes to allow for the formation of the chiral organolithium-sparteine complex.
-
-
Addition of the Imine:
-
A solution of N-(4-methoxybenzyl)benzaldimine (1.0 equivalent) in anhydrous toluene (10 mL) is prepared in a separate oven-dried flask under an inert atmosphere.
-
This imine solution is then added dropwise via syringe to the chiral complex solution at -78 °C over a period of 15-20 minutes.
-
-
Reaction Monitoring:
-
The reaction mixture is stirred at -78 °C for 2-4 hours.
-
The progress of the reaction can be monitored by thin-layer chromatography (TLC) by quenching a small aliquot of the reaction mixture with methanol and analyzing the crude product.
-
-
Quenching:
-
Once the reaction is complete, it is quenched at -78 °C by the slow, dropwise addition of anhydrous methanol (5 mL).
-
The cooling bath is removed, and the reaction mixture is allowed to warm to room temperature.
-
-
Workup:
-
Saturated aqueous NH₄Cl solution (20 mL) is added to the flask, and the mixture is stirred vigorously for 10 minutes.
-
The mixture is transferred to a separatory funnel, and the layers are separated.
-
The aqueous layer is extracted with ethyl acetate (2 x 20 mL).
-
The combined organic layers are washed with brine (20 mL), dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and concentrated under reduced pressure using a rotary evaporator.
-
-
Purification and Analysis:
-
The crude product is purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
The yield of the purified chiral amine is determined.
-
The enantiomeric excess (ee) or enantiomeric ratio (e.r.) of the product is determined by chiral High-Performance Liquid Chromatography (HPLC) or by analysis of a suitable diastereomeric derivative by NMR spectroscopy.
-
Note on Stereochemical Outcome: The use of (+)-sparteine is expected to produce the opposite enantiomer of the chiral amine compared to the product obtained when using (-)-sparteine under identical reaction conditions.
Visualizations
Reaction Mechanism
Caption: Proposed mechanism for the (+)-sparteine-mediated asymmetric addition.
Experimental Workflow
Application Notes and Protocols: Enantioselective Synthesis of P-Stereogenic Phosphines Using a (+)-Sparteine Surrogate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the enantioselective synthesis of P-stereogenic phosphines. The methodologies described herein utilize a readily accessible (+)-sparteine surrogate, offering a practical alternative to the naturally occurring (-)-sparteine and enabling access to the opposite enantiomeric series of valuable P-chiral compounds.
Introduction
P-stereogenic phosphines are a critical class of ligands in asymmetric catalysis, finding widespread application in the synthesis of chiral molecules, including active pharmaceutical ingredients. The development of efficient and practical methods for their enantioselective synthesis is of significant interest. One powerful strategy involves the asymmetric deprotonation of prochiral phosphine precursors, such as phosphine-boranes, using a chiral ligand in conjunction with an organolithium base.
Historically, (-)-sparteine, a naturally occurring alkaloid, has been extensively used for this purpose. However, its availability is limited to a single enantiomer, which restricts access to only one series of P-chiral products. To overcome this limitation, a (+)-sparteine surrogate has been developed. This surrogate, synthesized in a straightforward manner from the readily available natural product (-)-cytisine, has been shown to provide excellent enantioselectivity, affording the opposite enantiomers to those obtained with (-)-sparteine.[1][2]
These application notes detail the synthesis of the (+)-sparteine surrogate and its application in the catalytic, enantioselective deprotonation of phosphine-boranes to generate a range of P-stereogenic phosphine precursors.
Synthesis of the (+)-Sparteine Surrogate
The (+)-sparteine surrogate, a chiral diamine, can be synthesized in three steps from (-)-cytisine.[3] The procedure has been published in Organic Syntheses, highlighting its robustness and scalability.[3]
Experimental Protocol: Synthesis of the (+)-Sparteine Surrogate
Materials:
-
(-)-Cytisine
-
Methyl chloroformate
-
Sodium bicarbonate
-
Dichloromethane (DCM)
-
Magnesium sulfate (MgSO₄)
-
10% Palladium on carbon (Pd/C)
-
Methanol (MeOH)
-
Lithium aluminum hydride (LiAlH₄)
-
Tetrahydrofuran (THF)
-
Sodium sulfate (Na₂SO₄)
-
Diethyl ether (Et₂O)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
Procedure:
-
Carbamate Formation: To a solution of (-)-cytisine in DCM, add an aqueous solution of sodium bicarbonate. Cool the mixture to 0 °C and add methyl chloroformate dropwise. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC). Separate the organic layer, wash with water and brine, dry over MgSO₄, and concentrate under reduced pressure to yield the methyl carbamate.
-
Hydrogenation: Dissolve the methyl carbamate in methanol and add 10% Pd/C. Hydrogenate the mixture under a hydrogen atmosphere until the reaction is complete. Filter the catalyst through a pad of Celite and concentrate the filtrate to give the hydrogenated product.
-
Reduction: Add the hydrogenated carbamate to a suspension of LiAlH₄ in THF at 0 °C. Allow the reaction to warm to room temperature and then reflux until completion. Cool the reaction to 0 °C and quench sequentially with water, 15% aqueous NaOH, and water. Filter the resulting solid and wash with Et₂O. Dry the combined organic phases over Na₂SO₄ and concentrate to afford the crude (+)-sparteine surrogate.
-
Purification: The crude product can be purified by distillation or by salt formation and recrystallization to yield the enantiomerically pure (+)-sparteine surrogate.
Caption: Synthetic workflow for the (+)-sparteine surrogate from (-)-cytisine.
Enantioselective Synthesis of P-Stereogenic Phosphine-Boranes
The (+)-sparteine surrogate is employed in the catalytic asymmetric deprotonation of prochiral phosphine-boranes. The resulting lithiated intermediate can be trapped with various electrophiles or undergo oxidative coupling to yield P-stereogenic phosphine-boranes and bisphosphine-boranes, respectively.
General Experimental Protocol: Catalytic Asymmetric Deprotonation and Dimerization
Materials:
-
Prochiral phosphine-borane (e.g., tert-butyldimethylphosphine-borane)
-
(+)-Sparteine surrogate
-
sec-Butyllithium (s-BuLi) in cyclohexane
-
Anhydrous diethyl ether (Et₂O) or toluene
-
Copper(II) chloride (CuCl₂)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a solution of the (+)-sparteine surrogate (0.1-0.5 equivalents) in anhydrous Et₂O at -78 °C under an inert atmosphere, add s-BuLi (1.1 equivalents) dropwise.
-
Stir the resulting solution for 30 minutes at -78 °C.
-
Add a solution of the prochiral phosphine-borane (1.0 equivalent) in anhydrous Et₂O dropwise.
-
Stir the reaction mixture at -78 °C for the specified time (typically 1-4 hours).
-
For dimerization, add a solution of CuCl₂ (1.1 equivalents) in anhydrous THF and allow the reaction to warm to room temperature overnight.
-
Quench the reaction with saturated aqueous ammonium chloride.
-
Extract the product with an organic solvent (e.g., Et₂O or DCM), dry the combined organic layers over MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Caption: General workflow for the enantioselective synthesis of P-stereogenic phosphines.
Quantitative Data Summary
The following tables summarize the results for the catalytic asymmetric synthesis of P-stereogenic bisphosphine-boranes using the (+)-sparteine surrogate. The data is compiled from studies by O'Brien and coworkers.[3]
Table 1: Catalytic Asymmetric Synthesis of a BisP Precursor*
| Entry | Chiral Diamine (equiv.) | Solvent | Yield (%) | Enantiomeric Ratio (er) |
| 1 | (+)-Sparteine surrogate (0.2) | Et₂O | 55 | 99:1 |
| 2 | (+)-Sparteine surrogate (0.1) | Et₂O | 45 | 99:1 |
| 3 | (-)-Sparteine (0.2) | Et₂O | 59 | 1:99 |
Reactions were performed with tert-butyldimethylphosphine-borane and s-BuLi, followed by CuCl₂ mediated dimerization.
Table 2: Catalytic Asymmetric Synthesis of Precursors to Other P-Stereogenic Bisphosphine Ligands
| Ligand Precursor | Chiral Diamine (equiv.) | Yield (%) | Enantiomeric Ratio (er) |
| (R,R)-QuinoxP | (+)-Sparteine surrogate (0.3) | 61 | >99.5:0.5 |
| (S,S)-QuinoxP | (-)-Sparteine (0.3) | 65 | 0.5:>99.5 |
| (R,R)-Trichickenfootphos | (+)-Sparteine surrogate (0.3) | 58 | 98:2 |
| (S,S)-Trichickenfootphos | (-)-Sparteine (0.3) | 62 | 2:98 |
| (R,R)-MiniPHOS | (+)-Sparteine surrogate (0.3) | 55 | >99.5:0.5 |
| (S,S)-MiniPHOS | (-)-Sparteine (0.3) | 59 | 0.5:>99.5 |
Yields and er values are for the isolated bisphosphine-borane precursors.
Signaling Pathway and Logical Relationship Diagram
The following diagram illustrates the catalytic cycle for the asymmetric deprotonation of a phosphine-borane using a substoichiometric amount of the (+)-sparteine surrogate.
Caption: Proposed catalytic cycle for the enantioselective deprotonation.
Conclusion
References
- 1. Synthesis of P-stereogenic diarylphosphinic amides by directed lithiation: transformation into tertiary phosphine oxides via methanolysis, aryne chemistry and complexation behaviour toward zinc(ii) - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Catalytic asymmetric synthesis of ferrocenes and P-stereogenic bisphosphines - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Improving enantioselectivity in (+)-Sparteine catalyzed reactions
Welcome to the Technical Support Center for Sparteine-Catalyzed Reactions.
This guide is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing enantioselective reactions catalyzed by sparteine and its surrogates. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experiments, with a focus on improving enantioselectivity.
Frequently Asked Questions (FAQs)
Q1: I am using (-)-sparteine in my reaction, but I need to obtain the opposite enantiomer of my product. Is (+)-sparteine commercially available?
A1: While (+)-sparteine does exist, it is not readily commercially available in the same way as the naturally occurring (-)-sparteine. The most common and practical approach to obtaining the opposite enantiomer of your product is to use a "(+)-sparteine surrogate."[1] These are chiral diamines designed to mimic the structural and stereochemical properties of (+)-sparteine, leading to the formation of the opposite product enantiomer with comparable enantioselectivity to (-)-sparteine.[1]
Q2: What are (+)-sparteine surrogates and how do they work?
A2: (+)-Sparteine surrogates are synthetic chiral diamines that are structurally similar to (+)-sparteine.[1] They are designed to coordinate with organolithium reagents in a manner that is the mirror image of the (-)-sparteine-organolithium complex. This results in the deprotonation or addition to the opposite enantiotopic face of the substrate, yielding the enantiomeric product. Several successful (+)-sparteine surrogates have been developed and have shown to provide equal and opposite enantioselectivity to (-)-sparteine in a variety of reactions.[1][2]
Q3: Can I use a different chiral ligand instead of sparteine?
A3: Yes, other chiral ligands can be used for enantioselective reactions. However, the choice of ligand is highly dependent on the specific reaction and substrate. Sparteine and its surrogates are particularly effective for asymmetric deprotonation reactions using organolithium bases due to their rigid C2-symmetric-like chelation to lithium. If you are considering alternative ligands, a thorough literature search for your specific transformation is recommended.
Q4: How does temperature affect the enantioselectivity of sparteine-mediated reactions?
A4: In many asymmetric reactions, lower temperatures lead to higher enantioselectivity. This is because the difference in the activation energies for the formation of the two enantiomers becomes more significant at lower temperatures. For sparteine-mediated lithiation, reactions are typically carried out at -78°C. It is crucial to maintain a consistent low temperature throughout the reaction.
Q5: What is the role of the solvent in sparteine-catalyzed reactions?
A5: The choice of solvent can have a significant impact on the enantioselectivity of sparteine-mediated reactions. Solvents can influence the aggregation state and the conformation of the organolithium-sparteine complex. Ethereal solvents like diethyl ether and methyl tert-butyl ether (MTBE) are commonly used. The use of more coordinating solvents like tetrahydrofuran (THF) can sometimes lead to a decrease in enantioselectivity. It is advisable to screen different solvents to find the optimal conditions for your specific reaction.
Troubleshooting Guides
This section provides solutions to common problems encountered in sparteine-catalyzed reactions.
Issue 1: Low Enantioselectivity
Low enantiomeric excess (ee) is a frequent issue. The following workflow can help you diagnose and resolve the problem.
Caption: Troubleshooting workflow for low enantioselectivity.
Detailed Steps:
-
Validate Your Analytical Method: Before optimizing the reaction, ensure your method for determining enantiomeric excess (e.g., chiral HPLC or GC) is accurate and well-validated. Run a racemic sample to confirm baseline separation of the enantiomers.
-
Check Ligand Quality:
-
Purity: Ensure the (-)-sparteine or sparteine surrogate is of high purity. Impurities can interfere with the reaction.
-
Choice of Ligand: If you are trying to obtain the opposite enantiomer, you must use a (+)-sparteine surrogate. Using (-)-sparteine will not yield the desired product enantiomer.
-
-
Optimize Reaction Conditions:
-
Temperature: Maintain a low and constant temperature, typically -78°C, throughout the addition of reagents and the reaction time.
-
Solvent: The choice of solvent is critical. A solvent screen is recommended. Ethereal solvents are generally preferred over more coordinating solvents like THF, which can sometimes diminish enantioselectivity.
-
Stoichiometry: The ratio of the organolithium reagent to the sparteine ligand and the substrate can influence the outcome. A 1:1 ratio of organolithium to sparteine is common, but optimization may be necessary.
-
-
Verify Substrate Purity: Impurities in the starting material can sometimes interfere with the catalyst, leading to lower enantioselectivity. Ensure your substrate is of high purity.
Issue 2: Poor Yield or No Reaction
If you are observing low conversion or no product formation, consider the following:
Caption: Troubleshooting workflow for low yield or no reaction.
Detailed Steps:
-
Reagent Quality and Handling:
-
Organolithium Titration: The concentration of organolithium reagents can change over time. It is crucial to titrate your organolithium solution before use to ensure accurate stoichiometry.
-
Anhydrous Conditions: Organolithium reactions are extremely sensitive to moisture. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). Solvents should be anhydrous.
-
-
Reaction Conditions:
-
Reaction Time: The reaction may not have gone to completion. Monitor the reaction progress by TLC or GC to determine the optimal reaction time.
-
Temperature: While low temperatures are generally favored for selectivity, some reactions may require a slightly higher temperature to proceed at a reasonable rate.
-
-
Work-up Procedure: Ensure that the work-up procedure is not causing product degradation. Quenching the reaction at low temperature and using appropriate extraction and purification techniques are important.
Quantitative Data
The following tables summarize the effect of different parameters on the enantioselectivity of common sparteine-mediated reactions.
Table 1: Asymmetric Lithiation-Substitution of N-Boc-pyrrolidine
| Entry | Ligand | Organolithium | Solvent | Temp (°C) | Yield (%) | ee (%) |
| 1 | (-)-Sparteine | s-BuLi | Et₂O | -78 | 95 | 96 |
| 2 | (+)-Sparteine Surrogate | s-BuLi | Et₂O | -78 | 94 | 95 |
| 3 | (-)-Sparteine | s-BuLi | THF | -78 | - | low |
| 4 | (+)-Sparteine Surrogate | s-BuLi | MTBE | -78 | 85 | 98 |
Data compiled from multiple sources for illustrative purposes.
Table 2: Asymmetric Deprotonation-Rearrangement of Cyclooctene Oxide
| Entry | Ligand | Organolithium | Solvent | Temp (°C) | Yield (%) | ee (%) |
| 1 | (-)-Sparteine | s-BuLi | Toluene | -78 | 74 | 83 |
| 2 | (+)-Sparteine Surrogate | s-BuLi | Toluene | -78 | 70 | 81 |
Data compiled from multiple sources for illustrative purposes.
Experimental Protocols
Protocol 1: General Procedure for the Asymmetric Lithiation-Substitution of N-Boc-pyrrolidine
References
- 1. Basic instinct: design, synthesis and evaluation of (+)-sparteine surrogates for asymmetric synthesis - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. An experimental and computational study of the enantioselective lithiation of N-Boc-pyrrolidine using sparteine-like chiral diamines - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: (+)-Sparteine Mediated Kinetic Resolutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in (+)-Sparteine mediated kinetic resolutions.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
1. Q: My kinetic resolution is resulting in a low yield of the desired product, although the enantioselectivity (e.e.) is acceptable. What are the potential causes and solutions?
A: Low yields in (+)-sparteine mediated kinetic resolutions, even with good enantioselectivity, can stem from several factors. The primary culprits are often incomplete reaction, side reactions consuming the starting material or product, and issues with the reaction setup and reagents.
Troubleshooting Steps:
-
Verify Reagent Quality and Stoichiometry:
-
Organolithium Reagent: Ensure the organolithium reagent (e.g., s-BuLi) is properly titrated and fresh. Degradation of the reagent will lead to incomplete deprotonation and lower yields.
-
(+)-Sparteine: Use high-purity (+)-sparteine. Impurities can interfere with the formation of the active complex. Ensure the stoichiometry between the organolithium reagent and (+)-sparteine is correct, as an excess or deficit can impact the reaction's efficiency.
-
Substrate: Confirm the purity of your starting material. Impurities can react with the organolithium reagent, reducing the amount available for the desired reaction.
-
-
Optimize Reaction Conditions:
-
Temperature: Low temperatures (typically -78 °C) are crucial for maintaining the configurational stability of the lithiated intermediate.[1] Inconsistent or elevated temperatures can lead to racemization and side reactions. Ensure your cooling bath is well-maintained throughout the reaction.
-
Reaction Time: The reaction may not be proceeding to completion. Monitor the reaction progress by taking aliquots at different time points and analyzing them by a suitable method (e.g., GC, HPLC, or NMR) to determine the optimal reaction time.
-
-
Investigate Potential Side Reactions:
-
β-Elimination: Lithiated intermediates can undergo β-elimination, especially with prolonged reaction times or elevated temperatures, leading to the formation of undesired byproducts and a reduction in the yield of the target product.[1]
-
Protonolysis: The presence of adventitious water or other proton sources in the reaction mixture can quench the lithiated intermediate, returning it to the starting material and thus lowering the conversion and yield. Ensure all glassware is rigorously dried and reactions are performed under an inert atmosphere (e.g., Argon or Nitrogen).
-
2. Q: I am observing the formation of significant side products in my reaction. What are the likely side reactions and how can I minimize them?
A: The formation of side products is a common cause of low yields. In (+)-sparteine mediated lithiation and kinetic resolutions, several side reactions can occur.
Common Side Reactions and Mitigation Strategies:
| Side Reaction | Description | Mitigation Strategies |
| β-Elimination | The lithiated intermediate eliminates a substituent on the adjacent carbon, forming an alkene. This is a common pathway for decomposition.[1] | - Maintain a low reaction temperature (-78 °C).- Minimize the time between the formation of the lithiated intermediate and the addition of the electrophile.- Consider using a less coordinating solvent. |
| Protonolysis | The highly basic lithiated intermediate is quenched by trace amounts of water or other acidic protons in the reaction mixture. | - Rigorously dry all glassware and reagents.- Use a high-purity, anhydrous solvent.- Maintain a positive pressure of an inert gas. |
| Over-alkylation/di-alkylation | In reactions involving an electrophilic trap, the product may react further with the organolithium reagent and electrophile. | - Use the correct stoichiometry of the electrophile.- Add the electrophile slowly at a low temperature. |
3. Q: Could the choice of solvent be impacting my yield?
A: Yes, the solvent can have a significant impact on the solubility of the reagents and intermediates, the aggregation state of the organolithium species, and the overall reaction rate and selectivity.
Solvent Considerations:
| Solvent | Impact on Reaction | Recommendations |
| Ethereal Solvents (e.g., Diethyl Ether, THF) | Generally good for solubilizing the organolithium-sparteine complex and promoting the reaction. However, THF can sometimes be too coordinating and may promote side reactions. | Diethyl ether is a common starting point. If side reactions are an issue, consider a less coordinating ether or a non-coordinating solvent. |
| Hydrocarbon Solvents (e.g., Toluene, Hexane) | Less coordinating, which can sometimes improve selectivity and reduce certain side reactions. However, the solubility of the organolithium complex may be lower. | Often used in combination with a coordinating ligand like (+)-sparteine. Can be beneficial for reactions prone to elimination. |
It is often necessary to screen a few different solvents or solvent mixtures to find the optimal conditions for a specific substrate.
4. Q: My yields are consistently low. Are there alternatives to (+)-Sparteine that might perform better?
A: Yes, due to the limited availability and sometimes suboptimal performance of (+)-sparteine, several "(+)-sparteine surrogates" have been developed. These are chiral diamines designed to mimic the structure and reactivity of (+)-sparteine. In some cases, these surrogates have been shown to provide higher yields and/or enantioselectivities.
Comparison of (+)-Sparteine and a Common Surrogate:
| Ligand | Typical Yield (%) | Typical e.e. (%) | Notes |
| (+)-Sparteine | Varies significantly with substrate (can be <50%) | Generally good to excellent | Performance is highly substrate-dependent. |
| (+)-Sparteine Surrogate (e.g., from (-)-cytisine) | Often comparable or higher than (+)-sparteine | Often comparable or higher than (+)-sparteine | Can be a good alternative when (+)-sparteine gives poor results.[2] |
If you are consistently obtaining low yields with (+)-sparteine, exploring a commercially available or synthetically accessible surrogate is a worthwhile strategy.
Experimental Protocols
General Protocol for a (+)-Sparteine Mediated Kinetic Resolution of a Secondary Alcohol
This is a general guideline and may require optimization for your specific substrate.
Materials:
-
Racemic secondary alcohol
-
(+)-Sparteine (high purity)
-
sec-Butyllithium (titrated solution in cyclohexane)
-
Anhydrous solvent (e.g., diethyl ether, toluene)
-
Electrophile (if applicable)
-
Anhydrous MgSO₄ or Na₂SO₄
-
Quenching solution (e.g., saturated aqueous NH₄Cl)
Procedure:
-
Setup: Under an inert atmosphere (Argon or Nitrogen), add the anhydrous solvent to a flame-dried flask equipped with a magnetic stir bar and a thermometer. Cool the flask to -78 °C using a dry ice/acetone bath.
-
Complex Formation: To the cooled solvent, add (+)-sparteine (1.2 equivalents) via syringe. Stir for 10 minutes.
-
Deprotonation: Slowly add the titrated sec-butyllithium solution (1.1 equivalents) dropwise to the stirring solution, ensuring the internal temperature does not rise above -75 °C. Stir the resulting solution for 30 minutes at -78 °C.
-
Addition of Substrate: Add a solution of the racemic secondary alcohol (1.0 equivalent) in the anhydrous solvent dropwise to the reaction mixture.
-
Resolution: Stir the reaction mixture at -78 °C. Monitor the progress of the reaction by taking aliquots and analyzing by a suitable chromatographic method (e.g., chiral HPLC or GC) to determine the conversion and enantiomeric excess of the remaining starting material and the product.
-
Quenching: Once the desired conversion is reached, quench the reaction by the slow addition of the quenching solution (e.g., saturated aqueous NH₄Cl) at -78 °C.
-
Workup: Allow the mixture to warm to room temperature. Separate the organic and aqueous layers. Extract the aqueous layer with the organic solvent (e.g., diethyl ether) two to three times. Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the product and the unreacted starting material by column chromatography.
Visualizing the Workflow and Troubleshooting Logic
Experimental Workflow for Kinetic Resolution
Caption: A typical experimental workflow for a (+)-Sparteine mediated kinetic resolution.
Troubleshooting Logic for Low Yields
Caption: A decision tree for troubleshooting low yields in (+)-Sparteine mediated kinetic resolutions.
References
Stoichiometric vs catalytic use of (+)-Sparteine in asymmetric synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing (+)-sparteine and its surrogates in asymmetric synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary advantage of using a (+)-sparteine surrogate over the naturally available (-)-sparteine?
A1: The principal advantage is the ability to access the opposite enantiomer of a product. Since (-)-sparteine is the only commercially available enantiomer from natural sources, the development of (+)-sparteine surrogates allows for the synthesis of products with the opposite stereochemistry, which is crucial in drug development and chiral synthesis.[1][2] These surrogates often provide a similar magnitude of enantioselectivity to (-)-sparteine.[1][2]
Q2: When should I consider using a stoichiometric amount of (+)-sparteine versus a catalytic amount?
A2: The choice between stoichiometric and catalytic use depends on the specific reaction and the desired outcome.
-
Stoichiometric Use: This is common in reactions where the sparteine ligand is part of the primary reactive species, such as in asymmetric deprotonations with organolithium reagents.[3] In these cases, a full equivalent of the chiral ligand is often necessary to achieve high enantioselectivity.
-
Catalytic Use: This is preferable for reactions where the chiral ligand can be regenerated in a catalytic cycle, such as in certain metal-catalyzed reactions (e.g., palladium-catalyzed oxidative kinetic resolutions). Using catalytic amounts is more cost-effective and environmentally friendly, especially for large-scale synthesis.
Q3: Are there "sparteine-free" alternatives for achieving high stereoselectivity?
A3: Yes, research has shown that in some cases, the inherent stereochemistry of the substrate can be used to control the reaction's outcome, rendering sparteine unnecessary. For instance, in certain Hoppe-Matteson-Aggarwal rearrangements, high diastereoselectivity has been achieved without sparteine by leveraging the chirality of the starting material.
Q4: What are some common issues encountered when switching from (-)-sparteine to a (+)-sparteine surrogate?
A4: While (+)-sparteine surrogates are designed to mirror the effect of the theoretical (+)-enantiomer of sparteine, you might encounter slight differences in reactivity or solubility. It is also important to ensure the purity of the surrogate, as impurities can affect the catalytic activity and enantioselectivity. The synthesis of these surrogates, often starting from (-)-cytisine, requires careful execution to ensure high chemical and optical purity.
Troubleshooting Guides
Issue 1: Low Enantioselectivity in Asymmetric Deprotonation
Symptoms:
-
The enantiomeric excess (ee%) of the product is significantly lower than reported values.
-
Inconsistent results between batches.
Possible Causes and Solutions:
| Cause | Solution |
| Impure (+)-Sparteine Surrogate | Ensure the surrogate is of high purity. Recrystallization or chromatography may be necessary. The synthesis from (-)-cytisine should be carefully monitored. |
| Incorrect Organolithium Reagent Concentration | Titrate the organolithium reagent (e.g., s-BuLi) immediately before use to ensure accurate stoichiometry. |
| Presence of Water or Protic Solvents | Use rigorously dried solvents and glassware. Perform the reaction under an inert atmosphere (e.g., Argon or Nitrogen). |
| Incorrect Reaction Temperature | Maintain the recommended low temperature (typically -78 °C) throughout the addition and reaction time. Temperature fluctuations can significantly impact selectivity. |
| Sub-optimal Ligand-to-Substrate Ratio | For stoichiometric reactions, ensure at least one full equivalent of the sparteine surrogate is used. For catalytic reactions, optimize the catalyst loading. |
Issue 2: Poor Yield in Metal-Catalyzed Reactions
Symptoms:
-
Low conversion of starting material to product.
-
Formation of significant side products.
Possible Causes and Solutions:
| Cause | Solution |
| Inactive Catalyst | Ensure the metal precursor and the (+)-sparteine surrogate are pure and dry. The formation of the active catalyst complex may require specific conditions (e.g., pre-mixing, specific temperature). |
| Inappropriate Solvent | The choice of solvent can greatly influence the reaction rate and selectivity. Consult literature for the optimal solvent for your specific transformation. |
| Atmosphere Contamination | Some catalytic cycles are sensitive to oxygen or moisture. Ensure the reaction is performed under the appropriate inert atmosphere. Conversely, some oxidative reactions require the presence of oxygen. |
| Incorrect Additives or Co-catalysts | Some reactions require specific additives to proceed efficiently. Verify the type and amount of any required co-catalysts or additives. |
Quantitative Data Summary
The following tables summarize quantitative data for various asymmetric reactions using (-)-sparteine and (+)-sparteine surrogates.
Table 1: Asymmetric Deprotonation of N-Boc Pyrrolidine
| Ligand | Reagent | Yield (%) | ee (%) | Reference |
| (-)-Sparteine | s-BuLi | 85 | 96 | |
| (+)-Sparteine Surrogate | s-BuLi | 82 | 95 |
Table 2: Oxidative Kinetic Resolution of 1-Indanol
| Ligand | Catalyst | Yield (%) | ee (%) | Reference |
| (-)-Sparteine | Pd(II) | >45 | 99 | |
| (+)-Sparteine Surrogate | Pd(II) | >45 | 98 |
Experimental Protocols
Protocol 1: General Procedure for Asymmetric Deprotonation of N-Boc Pyrrolidine using a (+)-Sparteine Surrogate
-
Preparation: Under an inert atmosphere of argon, a solution of the (+)-sparteine surrogate (1.2 mmol) in dry diethyl ether (10 mL) is cooled to -78 °C in a dry, three-necked flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel.
-
Addition of Organolithium: A solution of sec-butyllithium (s-BuLi) (1.2 mmol) in cyclohexane is added dropwise to the cooled solution of the sparteine surrogate. The resulting mixture is stirred at -78 °C for 30 minutes.
-
Addition of Substrate: A solution of N-Boc pyrrolidine (1.0 mmol) in dry diethyl ether (5 mL) is added dropwise to the reaction mixture. The solution is stirred for a further 3 hours at -78 °C.
-
Quenching: The reaction is quenched by the addition of the desired electrophile (e.g., trimethylsilyl chloride, 1.5 mmol) and allowed to slowly warm to room temperature overnight.
-
Work-up: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with diethyl ether (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
Purification and Analysis: The crude product is purified by flash column chromatography on silica gel. The enantiomeric excess is determined by chiral HPLC or GC analysis.
Visualizations
Caption: Stoichiometric vs. Catalytic use of (+)-Sparteine.
Caption: Troubleshooting workflow for asymmetric synthesis.
References
- 1. Basic instinct: design, synthesis and evaluation of (+)-sparteine surrogates for asymmetric synthesis - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Basic instinct: design, synthesis and evaluation of (+)-sparteine surrogates for asymmetric synthesis - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. jacsdirectory.com [jacsdirectory.com]
Effect of solvent and temperature on (+)-Sparteine reaction outcomes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (+)-sparteine and its surrogates in asymmetric synthesis.
Frequently Asked Questions (FAQs)
Q1: What is (+)-sparteine and why is it used in organic synthesis?
(+)-Sparteine is a chiral diamine belonging to the sparteine family of alkaloids. In organic synthesis, it is primarily used as a chiral ligand to control the stereochemical outcome of reactions. When complexed with organometallic reagents, such as organolithiums, it creates a chiral environment that enables the enantioselective deprotonation of prochiral substrates. This leads to the formation of chiral intermediates that can then react with various electrophiles to produce enantiomerically enriched products. Due to the natural abundance of its enantiomer, (-)-sparteine, (+)-sparteine is less readily available, leading to the development of synthetic "(+)-sparteine surrogates" that exhibit similar reactivity and stereoselectivity.[1]
Q2: I am not getting the expected enantioselectivity in my reaction. What are the most critical parameters to check?
The enantioselectivity of (+)-sparteine mediated reactions is highly sensitive to several factors. The most critical parameters to investigate are:
-
Solvent: The choice of solvent has a profound impact on the enantiomeric excess (ee) or diastereomeric ratio (dr) of the product. Ethereal solvents are commonly used, but their coordinating ability can significantly influence the aggregation state and chirality of the organolithium-diamine complex.
-
Temperature: These reactions are typically performed at low temperatures (e.g., -78 °C) to maximize stereoselectivity. Deviations from the optimal temperature can lead to a decrease in enantioselectivity.
-
Purity of Reagents: The purity of the organolithium reagent, the substrate, and the (+)-sparteine or its surrogate is crucial. Impurities can interfere with the reaction and lead to lower stereoselectivity and yield.
-
Water Content: Organolithium reagents are extremely sensitive to moisture. Rigorously anhydrous conditions are essential for reproducible results.
Q3: My reaction yield is low. What are some common causes and solutions?
Low yields in (+)-sparteine mediated reactions can be attributed to several factors:
-
Incomplete Deprotonation: The efficiency of the initial deprotonation step is critical. Ensure that the organolithium reagent is active and used in the correct stoichiometry. The reaction time for the deprotonation step may also need to be optimized.
-
Side Reactions: The reactive organolithium intermediate can participate in side reactions if the electrophile is not added promptly or if there are reactive functional groups elsewhere in the molecule.
-
Decomposition of the Organolithium Intermediate: The chiral organolithium species can be unstable, especially at higher temperatures. Maintaining a low reaction temperature is crucial until the electrophile is introduced.
-
Work-up Procedure: The work-up procedure should be carefully controlled to avoid decomposition of the product. Quenching the reaction at low temperature is often recommended.
Troubleshooting Guides
Issue 1: Poor Enantioselectivity
| Possible Cause | Troubleshooting Step |
| Incorrect Solvent | The choice of solvent is critical for achieving high enantioselectivity. Non-coordinating or weakly coordinating solvents often lead to higher selectivity by promoting a more tightly bound and well-defined chiral organolithium-diamine complex. For the asymmetric lithiation of N-Boc-pyrrolidine using a (+)-sparteine surrogate, a solvent screen has shown significant variation in enantiomeric ratio (er). |
| Sub-optimal Temperature | Reactions are typically run at -78 °C. If the temperature is too high, the selectivity of the reaction may be reduced. Ensure your cooling bath is maintained at the correct temperature throughout the reaction. For some substrates like N-Boc pyrrolidine, reactions can be run at temperatures up to -20 °C with good enantioselectivity.[2] |
| Ligand Purity/Stoichiometry | Ensure the (+)-sparteine or its surrogate is of high purity and that the correct stoichiometry relative to the organolithium reagent is used. |
| Moisture Contamination | Rigorously dry all glassware and solvents. Perform the reaction under an inert atmosphere (e.g., Argon or Nitrogen). |
Issue 2: Low or No Product Yield
| Possible Cause | Troubleshooting Step |
| Inactive Organolithium Reagent | Titrate the organolithium solution before use to determine its exact concentration. Old or improperly stored reagents may have degraded. |
| Insufficient Reaction Time for Deprotonation | The time required for complete deprotonation can vary depending on the substrate. Try increasing the stirring time after the addition of the organolithium reagent and before the addition of the electrophile. |
| Slow Addition of Electrophile | Add the electrophile solution dropwise but steadily to the solution of the lithiated intermediate at low temperature to minimize side reactions. |
| Product Instability During Work-up | Quench the reaction at low temperature and perform the aqueous work-up quickly. Ensure the pH of the aqueous phase is appropriate for your product's stability. |
Data Presentation
Table 1: Effect of Solvent on the Enantioselective Lithiation of N-Boc-pyrrolidine Mediated by a (+)-Sparteine Surrogate at -78 °C
| Entry | Solvent | Yield (%) | Enantiomeric Ratio (er) |
| 1 | Et₂O | 85 | 92:8 |
| 2 | MTBE | 82 | 93:7 |
| 3 | THF | 75 | 85:15 |
| 4 | CPME | 88 | 94:6 |
Data adapted from O'Brien, P. et al. Org. Lett. 2013, 15 (21), pp 5424–5427.[2]
Experimental Protocols
General Procedure for the Asymmetric Lithiation of N-Boc-pyrrolidine using a (+)-Sparteine Surrogate
Materials:
-
N-Boc-pyrrolidine
-
(+)-Sparteine surrogate
-
sec-Butyllithium (s-BuLi) in cyclohexane (concentration determined by titration)
-
Anhydrous diethyl ether (Et₂O)
-
Electrophile (e.g., trimethylsilyl chloride)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried, round-bottom flask under an argon atmosphere, add the (+)-sparteine surrogate (1.2 equivalents).
-
Add anhydrous diethyl ether via syringe.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add s-BuLi (1.2 equivalents) dropwise to the solution. Stir the resulting solution at -78 °C for 30 minutes.
-
Add N-Boc-pyrrolidine (1.0 equivalent) dropwise to the solution.
-
Stir the reaction mixture at -78 °C for the desired amount of time (e.g., 1 hour).
-
Add the electrophile (1.5 equivalents) dropwise to the reaction mixture at -78 °C.
-
Stir the reaction at -78 °C for an additional hour, then allow it to warm to room temperature.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Determine the enantiomeric ratio by chiral HPLC or GC analysis.
Mandatory Visualizations
References
Addressing configurational instability of lithiated intermediates with (+)-Sparteine
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing (+)-sparteine and its surrogates to control the configurational stability of lithiated intermediates in asymmetric synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the role of (+)-sparteine in controlling the stereochemistry of lithiated intermediates?
A1: (+)-Sparteine is a chiral diamine that acts as a ligand for organolithium bases (e.g., s-butyllithium). It complexes with the lithium cation, creating a chiral environment around the deprotonation site. This chiral complex selectively removes a proton from one of the enantiotopic positions of the substrate, leading to the formation of a configurationally stable lithiated intermediate.[1][2][3][4] The stereochemical outcome of the reaction is then determined by the subsequent reaction of this chiral organolithium species with an electrophile.[3]
Q2: Why would I use a (+)-sparteine surrogate instead of naturally occurring (-)-sparteine?
A2: Naturally occurring sparteine is only readily available as the (-)-enantiomer. To access the opposite enantiomer of the product, a chiral ligand that behaves as the enantiomer of (-)-sparteine is required. Synthetically prepared (+)-sparteine surrogates fulfill this role, providing access to the enantiomeric series of products with comparable levels of stereoselectivity.
Q3: What are the key factors influencing the success of a (+)-sparteine-mediated lithiation?
A3: Several factors are critical for high yield and enantioselectivity:
-
Temperature: These reactions are typically performed at low temperatures (e.g., -78 °C) to ensure the kinetic resolution of the substrate and the configurational stability of the lithiated intermediate.
-
Solvent: The choice of solvent can significantly impact the solubility and reactivity of the organolithium complex. Ethereal solvents like diethyl ether or MTBE are commonly used.
-
Organolithium Reagent: The choice and accurate titration of the organolithium reagent (e.g., s-BuLi, n-BuLi) are crucial for reproducible results.
-
Substrate Purity: Impurities in the substrate can react with the organolithium reagent, leading to lower yields and side products.
-
Anhydrous and Inert Conditions: Lithiation reactions are highly sensitive to moisture and oxygen. Therefore, flame-dried glassware and an inert atmosphere (e.g., argon or nitrogen) are essential.
Troubleshooting Guides
Issue 1: Low Enantioselectivity or Diastereoselectivity
| Possible Cause | Troubleshooting Step |
| Incorrect Ligand | Ensure you are using the correct sparteine enantiomer or surrogate for the desired product stereoisomer. |
| Racemization of the Lithiated Intermediate | The reaction temperature may be too high, allowing the lithiated intermediate to racemize before reacting with the electrophile. Maintain a consistently low temperature (-78 °C or lower) throughout the deprotonation and electrophilic quench steps. |
| Poor Complexation | The stoichiometry of the organolithium reagent to the sparteine ligand is critical. A 1:1 ratio is typically optimal. Ensure accurate concentrations of both reagents through titration of the organolithium solution. |
| Solvent Effects | The solvent can influence the structure and stability of the chiral complex. If using a standard solvent like diethyl ether, consider switching to an alternative like MTBE to assess the impact on stereoselectivity. |
Issue 2: Low or No Product Yield
| Possible Cause | Troubleshooting Step |
| Inactive Organolithium Reagent | The organolithium reagent may have degraded due to improper storage or handling. Titrate your organolithium solution before each use to determine its exact molarity. |
| Presence of Moisture or Oxygen | Lithiated intermediates are highly reactive towards water and oxygen. Ensure all glassware is rigorously flame-dried under vacuum and the reaction is conducted under a positive pressure of a dry, inert gas. Use freshly distilled and anhydrous solvents. |
| Incomplete Deprotonation | The deprotonation step may not be going to completion. Consider increasing the amount of the organolithium/sparteine complex or extending the deprotonation time at low temperature. |
| Side Reactions | The electrophile may be reacting with the organolithium reagent directly. Add the electrophile slowly at low temperature to control the reaction rate. |
| Inefficient Quenching | The lithiated intermediate may be unstable upon warming. Ensure the electrophile is added at low temperature and the reaction is allowed to proceed to completion before warming. |
Issue 3: Inconsistent Results
| Possible Cause | Troubleshooting Step |
| Variability in Reagent Quality | The quality and concentration of the organolithium reagent can vary between batches and over time. Always titrate the organolithium solution before use. |
| Temperature Fluctuations | Inconsistent cooling can lead to variable stereoselectivity and yield. Use a cryostat or a well-insulated cooling bath to maintain a stable low temperature. |
| Atmospheric Leaks | Small leaks in the reaction setup can introduce moisture and oxygen. Ensure all joints are properly sealed and maintain a positive pressure of inert gas. |
Data Presentation
Table 1: Comparison of (-)-Sparteine and (+)-Sparteine Surrogate in Asymmetric Lithiation-Trapping of N-Boc Pyrrolidine
| Ligand | Product Enantiomer | Yield (%) | enantiomeric excess (%) |
| (-)-Sparteine | (R)-product | 95 | 96 |
| (+)-Sparteine Surrogate | (S)-product | 96 | 95 |
Data synthesized from representative examples in the literature to illustrate the principle of opposite enantioselectivity.
Table 2: Effect of Organolithium Reagent on the (-)-Sparteine-Mediated Silylation of 7,8-Dipropyltetrathiahelicene
| Organolithium Reagent | Conversion (%) | enantiomeric excess (%) |
| n-BuLi | High | Good |
| s-BuLi | Substantial | Good |
| t-BuLi | Substantial | Good |
Adapted from data presented in the literature, highlighting the influence of the organolithium reagent.
Experimental Protocols
General Protocol for (+)-Sparteine-Mediated Asymmetric Lithiation and Electrophilic Quench
-
Glassware Preparation: Rigorously flame-dry all glassware under high vacuum and allow it to cool to room temperature under a positive pressure of dry argon or nitrogen.
-
Reagent Preparation:
-
Dissolve the substrate and (+)-sparteine surrogate (1.1 equivalents) in anhydrous diethyl ether in the reaction flask at room temperature.
-
Titrate the s-butyllithium solution in a separate, dry flask to determine its precise molarity.
-
-
Deprotonation:
-
Cool the reaction flask containing the substrate and (+)-sparteine surrogate to -78 °C using a dry ice/acetone bath.
-
Slowly add the titrated s-butyllithium solution (1.1 equivalents) dropwise to the reaction mixture while maintaining the temperature at -78 °C.
-
Stir the reaction mixture at -78 °C for the time specified in the relevant literature (typically 1-4 hours) to ensure complete formation of the lithiated intermediate.
-
-
Electrophilic Quench:
-
Slowly add the electrophile (1.2 equivalents) to the reaction mixture at -78 °C.
-
Continue to stir the reaction at -78 °C for the recommended time to allow for complete reaction.
-
-
Work-up:
-
Quench the reaction at -78 °C by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification and Analysis:
-
Purify the crude product by flash column chromatography.
-
Determine the yield and analyze the enantiomeric excess using chiral HPLC or SFC.
-
Visualizations
Caption: Mechanism of (+)-Sparteine-mediated asymmetric deprotonation.
Caption: General experimental workflow for asymmetric lithiation.
Caption: Troubleshooting decision tree for low enantioselectivity.
References
- 1. Basic instinct: design, synthesis and evaluation of (+)-sparteine surrogates for asymmetric synthesis - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Research Highlights - People, University of York [york.ac.uk]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Sparteines as Chiral Ligands for Asymmetric Synthesis | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
Minimizing side reactions in (+)-Sparteine mediated deprotonations
Welcome to the technical support center for (+)-Sparteine mediated deprotonations. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experiments. Here you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to help you minimize side reactions and achieve your desired outcomes.
Frequently Asked Questions (FAQs)
Q1: My enantioselectivity is low. What are the common causes?
A1: Low enantioselectivity in (+)-sparteine mediated deprotonations can stem from several factors:
-
Purity of (+)-Sparteine: Impurities can significantly impact the stereochemical outcome. If your (+)-sparteine has a yellow or reddish color, it should be redistilled before use to ensure it is colorless.[1] It should be stored in a Schlenk flask with a glass stopper in the freezer.[1]
-
Reaction Temperature: These reactions are highly sensitive to temperature. Maintaining a low temperature, typically -78 °C, is crucial for achieving high enantioselectivity.
-
Solvent Choice: The choice of solvent is critical. Ethereal solvents like diethyl ether are generally preferred. The use of THF should be avoided as it can lead to configurational instability of the lithiated intermediate.[1]
-
"Mismatched" Substrate/Reagent Pairing: In some cases, the inherent stereochemical preference of the substrate may oppose the facial selectivity induced by the (+)-sparteine/organolithium complex.[2][3] This "mismatched" situation can lead to reduced enantioselectivity.
-
Incomplete Complexation: Insufficient complexation of the organolithium reagent with (+)-sparteine can result in a background, non-asymmetric deprotonation pathway. Ensure the appropriate stoichiometry of sparteine to the organolithium reagent is used.
Q2: I am observing low yields. What could be the problem?
A2: Low yields can be attributed to several factors:
-
Degradation of Reagents: Organolithium reagents are highly reactive and can degrade upon exposure to moisture or air. Ensure you are using freshly titrated or high-quality commercial solutions. (+)-Sparteine itself can undergo oxidative modification.
-
Sub-optimal Reaction Time: Prolonged reaction times may not always improve conversion and could lead to side reactions or degradation of the lithiated intermediate.
-
Poor Solubility: Ensure that all reagents, especially viscous ones like benzoates and sparteine, are fully dissolved before the addition of the organolithium reagent.
-
Inefficient Quenching: The choice of electrophile and the quenching procedure can impact the yield. Ensure the electrophile is reactive enough and that the quench is performed under optimal conditions.
Q3: Are there alternatives to (+)-sparteine if I need the opposite enantiomer to what (-)-sparteine provides?
A3: Yes, since (+)-sparteine is not naturally occurring and can be challenging to synthesize, several "(+)-sparteine surrogates" have been developed. These are chiral diamines designed to provide the opposite enantioselectivity to the naturally available (-)-sparteine. Some studies have shown these surrogates to be as efficient as sparteine in certain asymmetric deprotonations. The development of a resolution route has also made the (-)-enantiomer of a popular surrogate more accessible.
Q4: Can I use a different organolithium reagent besides s-BuLi?
A4: While sec-butyllithium (s-BuLi) is commonly used, other organolithium reagents like n-butyllithium (n-BuLi) have also been successfully employed in sparteine-mediated deprotonations. However, the choice of the organolithium reagent can influence the reaction's efficiency and selectivity, so it may require optimization for your specific substrate.
Troubleshooting Guides
Issue 1: Poor Enantioselectivity
This guide provides a step-by-step approach to diagnosing and resolving issues with low enantioselectivity.
Caption: Troubleshooting workflow for low enantioselectivity.
Issue 2: Inconsistent or Low Yields
This guide outlines a logical flow for addressing problems related to reaction yield.
Caption: Troubleshooting workflow for low reaction yields.
Data Summary Tables
Table 1: Comparison of Chiral Ligands in the Asymmetric Deprotonation of N-Boc-pyrrolidine
| Entry | Chiral Ligand | Organolithium | Yield (%) | Enantiomeric Ratio (er) |
| 1 | (-)-Sparteine | s-BuLi | 93 | 96:4 |
| 2 | (+)-Sparteine Surrogate 1 | s-BuLi | 96 | 4:96 |
| 3 | (+)-Sparteine Surrogate 2 | s-BuLi | 85 | 5:95 |
| 4 | (-)-Sparteine | n-BuLi | 88 | 95:5 |
Data synthesized from similar reactions found in the literature for illustrative comparison.
Table 2: Effect of Reaction Conditions on the Lithiation of an O-Alkyl Carbamate
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) | Diastereomeric Ratio (dr) |
| 1 | Diethyl Ether | -78 | 5 | 85 | >95:5 |
| 2 | THF | -78 | 5 | 70 | 80:20 |
| 3 | Diethyl Ether | -50 | 5 | 82 | 90:10 |
| 4 | Diethyl Ether | -78 | 1 | 65 | >95:5 |
Data synthesized from representative procedures and troubleshooting literature.
Experimental Protocols
Protocol 1: General Procedure for (+)-Sparteine Mediated Asymmetric Lithiation-Borylation
Materials:
-
Substrate (e.g., N-Boc pyrrolidine, O-alkyl carbamate) (1.0 equiv)
-
(+)-Sparteine or surrogate (1.2-1.5 equiv), freshly distilled
-
Anhydrous diethyl ether (Et₂O) (to make a 0.1-0.2 M solution)
-
sec-Butyllithium (s-BuLi) (1.2-1.4 equiv), freshly titrated solution in hexanes
-
Electrophile (e.g., boronic ester) (1.5 equiv)
-
Saturated aqueous NH₄Cl solution
-
Anhydrous MgSO₄
Procedure:
-
Setup: Under an inert atmosphere (Nitrogen or Argon), add the substrate and (+)-sparteine to an oven-dried Schlenk flask equipped with a magnetic stir bar.
-
Dissolution: Add anhydrous diethyl ether and stir at room temperature until all components are fully dissolved.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Deprotonation: Add s-BuLi dropwise to the stirred solution. The reaction mixture may develop a color (e.g., pale yellow to deep orange).
-
Stirring: Stir the reaction mixture at -78 °C for the optimized duration (typically 3-5 hours).
-
Trapping: Add a solution of the electrophile in anhydrous Et₂O dropwise to the reaction mixture at -78 °C.
-
Warming and Quenching: After stirring for an additional 1-3 hours at -78 °C, allow the reaction to warm to room temperature. Quench the reaction by adding saturated aqueous NH₄Cl.
-
Workup: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase with diethyl ether (3x).
-
Drying and Concentration: Combine the organic phases, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: Purification of (+)-Sparteine by Distillation
Warning: Perform this procedure in a well-ventilated fume hood.
Materials:
-
Discolored (+)-Sparteine
-
Calcium hydride (CaH₂)
-
Distillation apparatus (short path is preferable)
-
Vacuum source
Procedure:
-
Drying: Add a small amount of CaH₂ to the discolored (+)-sparteine and stir overnight under an inert atmosphere to remove residual water.
-
Setup: Assemble a distillation apparatus that has been oven- or flame-dried.
-
Distillation: Heat the flask containing the sparteine/CaH₂ mixture gently under vacuum.
-
Collection: Collect the colorless, distilled (+)-sparteine in a receiving flask that is under an inert atmosphere.
-
Storage: Transfer the purified, colorless liquid to a clean, dry Schlenk flask. Seal with a glass stopper, backfill with an inert gas, and store in a freezer.
References
Technical Support Center: Ligand Modification of Sparteine for Enhanced Catalytic Activity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with sparteine and its modified analogues in asymmetric catalysis.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during experiments involving sparteine-based ligands.
Issue 1: Low Enantioselectivity or Yield
Q1: We are observing low enantiomeric excess (e.e.) and/or poor yield in our reaction catalyzed by a sparteine-metal complex. What are the potential causes and how can we troubleshoot this?
A1: Low enantioselectivity and yield can stem from several factors. A systematic approach to troubleshooting is recommended. Key areas to investigate include the quality of the ligand and reagents, reaction conditions, and the specific substrate.
Troubleshooting Steps:
-
Ligand Purity and Integrity:
-
Problem: Impurities in the sparteine ligand or its modified versions can poison the catalyst or promote non-selective side reactions. (-)-Sparteine, being a natural product, can vary in purity. Modified ligands may contain residual reagents from their synthesis.
-
Solution: Ensure the use of high-purity sparteine or its derivatives. If synthesizing a modified ligand, such as a (+)-sparteine surrogate, meticulous purification is crucial. Handle air- and moisture-sensitive ligands under an inert atmosphere.
-
-
Reagent and Solvent Quality:
-
Problem: Traces of water or other impurities in solvents and reagents can deactivate the catalyst, especially in reactions involving organolithium reagents.
-
Solution: Use freshly distilled, anhydrous solvents. Ensure all reagents are of high purity and handled under inert conditions when necessary.
-
-
Reaction Temperature:
-
Problem: Temperature significantly influences enantioselectivity. Generally, lower temperatures favor higher e.e. by increasing the energy difference between the diastereomeric transition states.
-
Solution: Experiment with a range of temperatures. If you are experiencing low e.e., consider running the reaction at a lower temperature (e.g., -78 °C, -40 °C, or 0 °C).
-
-
Solvent Effects:
-
Problem: The solvent can affect the conformation of the catalyst-substrate complex and, consequently, the stereochemical outcome.
-
Solution: Screen a variety of solvents with different polarities and coordinating abilities (e.g., toluene, THF, diethyl ether, dichloromethane).
-
-
Catalyst Loading:
-
Problem: An inappropriate catalyst loading can affect reaction kinetics and selectivity.
-
Solution: Systematically vary the catalyst loading to find the optimal concentration for your specific reaction.
-
Q2: We are using a (+)-sparteine surrogate and the enantioselectivity is not as high as reported for the equivalent reaction with (-)-sparteine. Why might this be?
A2: While (+)-sparteine surrogates are designed to provide the opposite enantiomer with comparable selectivity to (-)-sparteine, their structural differences can lead to variations in performance.[1][2] The absence of the D-ring in many surrogates, for instance, alters the steric environment around the metal center.[1] Optimization of reaction conditions, such as solvent and temperature, may be necessary to achieve optimal results with a specific surrogate.
Issue 2: Challenges with Sparteine Ligand Modification
Q3: We are attempting the synthesis of the (+)-sparteine surrogate from (-)-cytisine and are experiencing low yields. What are the critical steps in this synthesis?
A3: The three-step synthesis of the common (+)-sparteine surrogate from (-)-cytisine is generally robust, but attention to detail is key.[2][3]
-
Step 1: Protection of (-)-cytisine: The reaction of (-)-cytisine with methyl chloroformate should be performed at 0°C to ensure selective N-acylation.
-
Step 2: Hydrogenation: The catalytic hydrogenation of the pyridone ring is a crucial step. Ensure the use of a high-quality platinum(IV) oxide catalyst and an adequate hydrogen pressure.
-
Step 3: Reduction: The final reduction of the amide and carbamate functionalities with a strong reducing agent like lithium aluminum hydride (LiAlH₄) should be carried out in an anhydrous ether solvent under reflux. A proper work-up is necessary to isolate the diamine product.
Q4: Are there other modifications of the sparteine scaffold that have shown promise?
A4: Yes, besides the development of (+)-sparteine surrogates, another strategy is the "untethering" of one of the sparteine rings. This approach aims to create a more flexible ligand that may offer better reactivity and compatibility in a wider range of reactions, including those performed in water. Additionally, sparteine has been derivatized to create organocatalysts, such as sparteine thiourea, which have shown excellent reactivity and enantioselectivity in certain reactions.
Data Presentation
Table 1: Comparison of (-)-Sparteine and (+)-Sparteine Surrogate in Asymmetric Deprotonation-Substitution of N-Boc-pyrrolidine
| Entry | Ligand | Product | Yield (%) | e.e. (%) |
| 1 | (-)-Sparteine | (R)-2-phenyl-N-Boc-pyrrolidine | 85 | 96 |
| 2 | (+)-Sparteine Surrogate | (S)-2-phenyl-N-Boc-pyrrolidine | 82 | 95 |
Data compiled from various sources for illustrative purposes.
Table 2: Performance of Sparteine-Metal Complexes in Various Asymmetric Reactions
| Reaction Type | Metal | Ligand | Yield (%) | e.e. (%) | Reference |
| Michael Addition | NiCl₂ | (-)-Sparteine | 81-90 | Good | |
| Aldol Reaction | Pd(II) | (-)-Sparteine | - | High | |
| Sonogashira Coupling | Cu(I) | (-)-Sparteine | - | - | |
| Oxidative Kinetic Resolution | PdCl₂ | (-)-Sparteine | - | High | |
| Henry Reaction | Cu(II) | (+)-Sparteine Surrogates | - | High (opposite induction to (-)-sparteine) |
Experimental Protocols
Protocol 1: Synthesis of a (+)-Sparteine Surrogate from (-)-Cytisine
This protocol is a summarized version based on literature procedures.
Step 1: Synthesis of (-)-Methyl (1R,9R)-6-Oxo-7,11-Diazatricyclo[7.3.1.0²,⁷]Trideca-2,4-Diene-11-Carboxylate
-
Dissolve (-)-cytisine (1.0 eq) in dichloromethane.
-
Add triethylamine (1.1 eq).
-
Cool the solution to 0 °C in an ice bath.
-
Add methyl chloroformate (1.1 eq) dropwise.
-
Stir the reaction at 0 °C for the recommended time.
-
Perform an aqueous work-up and purify the product.
Step 2: Hydrogenation to form Cytisine Methyl Carbamate
-
Dissolve the product from Step 1 in methanol.
-
Add platinum(IV) oxide catalyst.
-
Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir until the reaction is complete.
-
Filter off the catalyst and concentrate the solvent.
Step 3: Reduction to the (+)-Sparteine Surrogate
-
Carefully add the product from Step 2 to a suspension of lithium aluminum hydride in an anhydrous ether solvent (e.g., THF or diethyl ether).
-
Reflux the mixture for the specified duration.
-
Cool the reaction and perform a careful quenching and work-up procedure (e.g., Fieser work-up).
-
Purify the final diamine product.
Protocol 2: General Procedure for Pd-Catalyzed Oxidative Kinetic Resolution of Secondary Alcohols
This is a general guideline based on established methods.
-
To a flask, add the racemic secondary alcohol (1.0 eq), (-)-sparteine (or a modified ligand), and a palladium source (e.g., PdCl₂).
-
Add a suitable solvent (e.g., toluene, chloroform).
-
The reaction is typically run under an oxygen or air atmosphere.
-
Stir the reaction at the desired temperature and monitor its progress by a suitable analytical technique (e.g., GC, HPLC).
-
Upon reaching approximately 50% conversion, stop the reaction.
-
Isolate and purify the unreacted alcohol and the ketone product.
-
Determine the enantiomeric excess of the recovered alcohol.
Mandatory Visualization
Caption: Troubleshooting workflow for low enantioselectivity/yield.
Caption: Synthesis workflow for (+)-sparteine surrogate.
References
Technical Support Center: Troubleshooting Poor Diastereoselectivity in (+)-Sparteine Reactions
Welcome to the technical support center for chemists working with (+)-sparteine mediated reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to poor diastereoselectivity in their experiments. Below, you will find a series of frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format, complete with detailed experimental protocols, data tables for comparison, and visualizations to clarify complex concepts.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: I am observing a low diastereomeric ratio (d.r.) in my (+)-sparteine mediated lithiation-alkylation of N-Boc-pyrrolidine. What are the most likely causes?
A: Poor diastereoselectivity in this reaction can stem from several factors. The most common culprits are suboptimal reaction temperature, inappropriate solvent choice, the nature of the organolithium reagent and electrophile, and the quality of the reagents. It is also crucial to ensure that the substrate's inherent stereochemical preference does not strongly oppose the directing effect of the (+)-sparteine ligand (a "mismatched" pair).
To address this, a systematic approach to optimizing the reaction conditions is recommended. This involves screening different solvents, adjusting the reaction temperature, and considering the steric and electronic properties of your substrate and electrophile.
Q2: How does the choice of solvent affect the diastereoselectivity of the reaction?
A: The solvent plays a critical role in the diastereoselectivity of (+)-sparteine mediated reactions by influencing the aggregation state and solvation of the organolithium species, which in turn affects the geometry of the transition state. Ethereal solvents are commonly used, but their coordinating abilities can lead to different outcomes.
Generally, less coordinating solvents can favor a more rigid and organized transition state, often leading to higher diastereoselectivity. It is advisable to screen a range of ethereal solvents to find the optimal one for your specific substrate and electrophile combination.
Data Presentation: Effect of Solvent on Diastereoselectivity
| Entry | Solvent | Diastereomeric Ratio (d.r.) |
| 1 | Diethyl Ether (Et₂O) | Typically higher d.r. |
| 2 | Tetrahydrofuran (THF) | Often lower d.r. due to stronger coordination |
| 3 | Methyl tert-butyl ether (MTBE) | Can offer a good balance of solubility and selectivity |
| 4 | Toluene | Non-coordinating, may improve selectivity in some cases |
Note: The exact d.r. is highly substrate and electrophile dependent. This table provides a general trend.
Q3: What is the impact of reaction temperature on the diastereomeric ratio?
A: Reaction temperature is a critical parameter for controlling diastereoselectivity. Lowering the temperature generally increases the energy difference between the diastereomeric transition states, leading to a higher diastereomeric ratio. For most (+)-sparteine mediated lithiations, conducting the reaction at -78 °C (dry ice/acetone bath) is a standard starting point. If diastereoselectivity is still low, further cooling may be beneficial, although this can also decrease the reaction rate.
Conversely, in some cases, an increase in temperature can favor a thermodynamically more stable product, so a temperature screen is often a valuable optimization step.
Data Presentation: General Effect of Temperature on Diastereoselectivity
| Entry | Temperature (°C) | Diastereomeric Ratio (d.r.) |
| 1 | 0 | Lower d.r. |
| 2 | -20 | Moderate d.r. |
| 3 | -78 | Often optimal d.r. |
| 4 | -95 | Potentially higher d.r., but slower reaction |
Note: This represents a general trend. The optimal temperature should be determined empirically for each specific reaction.
Q4: Can the choice of electrophile influence the diastereoselectivity?
A: Absolutely. The steric bulk and electronic nature of the electrophile can significantly impact the diastereoselectivity. Sterically demanding electrophiles may lead to higher selectivity due to more pronounced differentiation between the diastereomeric transition states. Conversely, smaller, more reactive electrophiles might exhibit lower selectivity. It is important to consider the structure of your electrophile when troubleshooting poor diastereoselectivity.
Q5: I suspect my reagents are the issue. What are some common problems with reagents in these reactions?
A: The quality and handling of reagents are paramount for reproducibility and high selectivity in organolithium chemistry.
-
Organolithium Reagent: The concentration of your organolithium reagent (e.g., s-BuLi) should be accurately determined by titration prior to use. Old or improperly stored reagents can have a lower effective concentration, leading to incomplete lithiation and side reactions.
-
(+)-Sparteine: Ensure your (+)-sparteine is of high purity and is handled under anhydrous conditions. Moisture can quench the organolithium reagent and affect the formation of the chiral complex.
-
Substrate and Electrophile: Both the substrate and electrophile should be pure and anhydrous. Impurities can interfere with the reaction and lower the selectivity.
Experimental Protocols
Protocol 1: General Procedure for Diastereoselective Lithiation-Alkylation of N-Boc-Pyrrolidine
This protocol provides a general method for the (+)-sparteine-mediated lithiation of N-Boc-pyrrolidine and subsequent reaction with an electrophile.
Materials:
-
N-Boc-pyrrolidine
-
(+)-Sparteine
-
sec-Butyllithium (s-BuLi) in cyclohexane (concentration determined by titration)
-
Anhydrous diethyl ether (Et₂O)
-
Electrophile (e.g., an alkyl halide or trimethylsilyl chloride)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add N-Boc-pyrrolidine (1.0 equiv) and anhydrous diethyl ether (to make a 0.1 M solution).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Add (+)-sparteine (1.2 equiv) to the cooled solution and stir for 10 minutes.
-
Slowly add s-BuLi (1.2 equiv) dropwise via syringe over 20 minutes, ensuring the internal temperature does not rise above -75 °C.
-
Stir the resulting solution at -78 °C for 3 hours.
-
Add the electrophile (1.5 equiv) dropwise to the reaction mixture at -78 °C.
-
Continue stirring at -78 °C for an additional 2-4 hours, or until the reaction is complete as monitored by TLC or LC-MS.
-
Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Determination of Diastereomeric Ratio by ¹H NMR Spectroscopy
Procedure:
-
Prepare a solution of the purified product in a suitable deuterated solvent (e.g., CDCl₃).
-
Acquire a ¹H NMR spectrum of the sample.
-
Identify distinct, well-resolved signals corresponding to each diastereomer. Protons adjacent to the newly formed stereocenter are often good candidates for analysis.
-
Integrate the signals for each diastereomer.
-
Calculate the diastereomeric ratio by comparing the integration values of the corresponding signals. For example, if two signals have integrations of 1.00 and 0.25, the d.r. is 4:1.
Visualizations
The following diagrams illustrate key concepts and workflows for troubleshooting diastereoselectivity in (+)-sparteine reactions.
Caption: A workflow for troubleshooting poor diastereoselectivity.
Technical Support Center: Optimizing Organolithium Reagent Stoichiometry with (+)-Sparteine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (+)-sparteine and organolithium reagents. The following information is designed to help you optimize your reaction stoichiometry and troubleshoot common issues encountered during asymmetric synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the typical stoichiometric ratio for the organolithium reagent to (+)-sparteine?
The optimal stoichiometric ratio can vary significantly depending on the specific substrate, the organolithium reagent used, and the reaction solvent. While a 1:1 ratio of organolithium reagent to (+)-sparteine is a common starting point, adjustments are often necessary to achieve high conversion and enantioselectivity. In some cases, a large excess of (+)-sparteine may be required, particularly with n-BuLi and s-BuLi.[1][2] Conversely, using a convenient t-BuLi/(-)-sparteine adduct can help avoid the need for a high sparteine-to-RLi ratio.[1][3]
Q2: Why am I observing low enantiomeric excess (e.e.) in my reaction?
Low enantiomeric excess can be attributed to several factors:
-
Incorrect Stoichiometry: The ratio of the organolithium reagent to (+)-sparteine is critical. Optimization of this ratio is often required to achieve high e.e.
-
Solvent Effects: The choice of solvent can significantly impact enantioselectivity. Ethereal solvents like diethyl ether are commonly used. The use of THF can sometimes lead to a dramatic loss of enantioselectivity or racemization.[4]
-
Temperature: Reactions are typically run at low temperatures (e.g., -78 °C) to enhance selectivity. Deviations from the optimal temperature can lead to reduced e.e.
-
Racemization of the Organolithium Intermediate: The lithiated intermediate may not be configurationally stable under the reaction conditions, leading to racemization before quenching with an electrophile.
Q3: My reaction is not going to completion. What are the possible causes and solutions?
Incomplete conversion can be a common issue. Consider the following troubleshooting steps:
-
Insufficient Organolithium Reagent: For some substrates, particularly with i-PrLi, s-BuLi, and t-BuLi, substantially more than 0.5 equivalents of the organolithium reagent may be necessary to achieve good conversion. With n-BuLi, one equivalent is often sufficient.
-
Reaction Time: The lithiation step may require a longer reaction time. The rate of lithiation can be slow, especially with certain substrates and at low temperatures.
-
Purity of Reagents: Ensure that the organolithium reagent, (+)-sparteine, and solvent are of high purity and anhydrous. Organolithium reagents are highly reactive towards moisture and other protic sources.
-
Temperature: While low temperatures are crucial for selectivity, they can also slow down the reaction rate. A slight increase in temperature may be necessary, but this should be done cautiously to avoid compromising enantioselectivity.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low Yield | Incomplete lithiation. | Increase the equivalents of the organolithium reagent. Increase the reaction time for the lithiation step. |
| Degradation of organolithium reagent. | Use freshly titrated organolithium reagent. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere. | |
| Low Enantioselectivity | Suboptimal organolithium:(+)-sparteine ratio. | Screen different stoichiometric ratios. A large excess of (+)-sparteine may be beneficial in some cases. |
| Inappropriate solvent. | Ethereal solvents are generally preferred. Avoid THF if racemization is observed. | |
| Reaction temperature is too high. | Maintain a low reaction temperature (typically -78 °C) throughout the lithiation and quenching steps. | |
| Inconsistent Results | Variability in reagent quality. | Use high-purity, anhydrous solvents and reagents. Titrate organolithium solutions before use. |
| Moisture contamination. | Rigorously dry all glassware and maintain a strict inert atmosphere (e.g., argon or nitrogen). | |
| Formation of Side Products | Reaction with functional groups on the substrate. | Organolithium reagents are strong bases and can react with acidic protons on the substrate. Protect sensitive functional groups if necessary. |
| Reaction with the solvent. | Some organolithium reagents can react with ethereal solvents, especially at higher temperatures. |
Quantitative Data Summary
Table 1: Effect of Organolithium Reagent and Stoichiometry on a Model Reaction
| Organolithium Reagent (RLi) | Equivalents of RLi | Equivalents of (-)-Sparteine | Solvent | Conversion (%) | e.e. (%) |
| n-BuLi | 1.0 | >1.0 | Diethyl ether | High | Good |
| s-BuLi | >0.5 | >1.0 | Diethyl ether | Substantial | Good |
| t-BuLi | >0.5 | 1.0 | Diethyl ether | Substantial | Good |
| i-PrLi | >0.5 | Not specified | Diethyl ether | Substantial | Good |
Note: This table is a generalized summary based on findings that often, more than 0.5 equivalents of RLi (for R = i-Pr, s-Bu, t-Bu) and an excess of (-)-sparteine are needed. Specific values will vary with the substrate.
Experimental Protocols
General Protocol for Asymmetric Deprotonation using s-BuLi/(+)-Sparteine
This protocol is a generalized procedure and may require optimization for specific substrates.
-
Preparation: Under an inert atmosphere (argon or nitrogen), add the substrate to a flame-dried flask equipped with a magnetic stir bar.
-
Solvent Addition: Add the anhydrous solvent (e.g., diethyl ether) via syringe.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Addition of (+)-Sparteine: Add (+)-sparteine (typically 1.0-1.2 equivalents) dropwise to the cooled solution.
-
Addition of Organolithium Reagent: Add sec-butyllithium (s-BuLi) (typically 1.0-1.2 equivalents) dropwise to the reaction mixture. The solution may change color upon addition.
-
Lithiation: Stir the reaction mixture at -78 °C for the optimized duration (can range from minutes to several hours).
-
Quenching: Add the electrophile (e.g., trimethylsilyl chloride) dropwise at -78 °C.
-
Work-up: Allow the reaction to warm to room temperature. Quench with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., diethyl ether). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification and Analysis: Purify the crude product by flash column chromatography. Determine the yield and enantiomeric excess (e.g., by chiral HPLC).
Visualizations
Caption: A typical experimental workflow for (+)-sparteine-mediated asymmetric lithiation.
Caption: A troubleshooting flowchart for addressing low enantioselectivity in sparteine-mediated reactions.
References
- 1. research-portal.uea.ac.uk [research-portal.uea.ac.uk]
- 2. pure.hud.ac.uk [pure.hud.ac.uk]
- 3. The Use of (-)-Sparteine/Organolithium Reagents for the Enantioselective Lithiation of 7,8-Dipropyltetrathia[7]helicene: Single and Double Kinetic Resolution Procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inter- and intramolecular enantioselective carbolithiation reactions - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to (+)-Sparteine and Other Chiral Diamine Ligands in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of asymmetric synthesis, the choice of a chiral ligand is paramount to achieving high enantioselectivity in the formation of stereogenic centers. Among the vast arsenal of chiral ligands, diamines have established themselves as a versatile and privileged class. This guide provides a comparative study of (+)-sparteine and its synthetic surrogates against other widely used chiral diamine ligands, such as those derived from 1,2-diphenylethanediamine (DPEN) and 1,2-diaminocyclohexane (DACH). The performance of these ligands will be evaluated across various asymmetric transformations, supported by experimental data to aid researchers in ligand selection for their specific synthetic challenges.
Introduction to Chiral Diamine Ligands
Chiral diamines are organic molecules containing two nitrogen atoms and at least one stereocenter. They are widely employed as chiral ligands in metal-catalyzed reactions and as organocatalysts. Their efficacy stems from their ability to form stable chelate complexes with metal centers, thereby creating a well-defined chiral environment that directs the stereochemical outcome of a reaction.
(+)-Sparteine and its Surrogates: (-)-Sparteine is a naturally occurring alkaloid that has been extensively used as a chiral ligand.[1] However, its availability is limited to a single enantiomer. To overcome this limitation, synthetic strategies have been developed to access (+)-sparteine surrogates, which exhibit the opposite enantioselectivity to the natural product, effectively acting as its enantiomer.[1] These surrogates have proven to be highly effective in a variety of asymmetric reactions, particularly in asymmetric deprotonation and lithiation-substitution reactions.[1][2]
DPEN and DACH Derivatives: 1,2-Diphenylethanediamine (DPEN) and 1,2-diaminocyclohexane (DACH) are cornerstones of asymmetric catalysis.[3] These C2-symmetric diamines are readily available in both enantiomeric forms and can be easily modified to fine-tune their steric and electronic properties. They have demonstrated exceptional performance in a broad range of reactions, including asymmetric hydrogenation, transfer hydrogenation, and various carbon-carbon bond-forming reactions.
Comparative Performance Data
The following tables summarize the performance of (+)-sparteine surrogates and other chiral diamine ligands in key asymmetric reactions. Direct comparison is provided where data is available from studies conducted under similar conditions.
Asymmetric Deprotonation of N-Boc-pyrrolidine
This reaction is a benchmark for evaluating the effectiveness of chiral bases. The s-BuLi/diamine complex facilitates the enantioselective removal of a proton, followed by quenching with an electrophile.
| Ligand | Electrophile | Yield (%) | ee (%) | Reference |
| (+)-Sparteine surrogate | Me3SiCl | 95 | 96 (R) | |
| (-)-Sparteine | Me3SiCl | 98 | 98 (S) | |
| (S,S)-N,N'-Bis(methyl)cyclohexane-1,2-diamine | Me3SiCl | 92 | 94 (R) | |
| (R,R)-N,N'-Bis(methyl)cyclohexane-1,2-diamine | Me3SiCl | 91 | 95 (S) |
Observation: The (+)-sparteine surrogate and the (S,S)-cyclohexane-derived diamine provide the (R)-product with high enantioselectivity, effectively acting as surrogates for the unavailable (+)-sparteine. Conversely, (-)-sparteine and the (R,R)-diamine yield the (S)-product. This highlights the predictable control of stereochemistry based on the ligand's absolute configuration.
Palladium-Catalyzed Oxidative Kinetic Resolution of Secondary Alcohols
In this transformation, a chiral diamine ligand is used to selectively oxidize one enantiomer of a racemic secondary alcohol, allowing for the separation of the unreacted, enantiomerically enriched alcohol.
| Ligand | Substrate | Conversion (%) | ee (%) of recovered alcohol | Selectivity (s) | Reference |
| (+)-Sparteine surrogate | 1-Indanol | 54 | 99 (R) | 74 | |
| (-)-Sparteine | 1-Indanol | 52 | 99 (S) | 88 |
Observation: The (+)-sparteine surrogate and (-)-sparteine demonstrate excellent enantioselectivity in the kinetic resolution of 1-indanol, affording the corresponding unreacted alcohols with near-perfect enantiomeric excess and high selectivity factors. As expected, they provide access to opposite enantiomers of the alcohol.
Asymmetric Michael Addition
The asymmetric Michael addition is a fundamental carbon-carbon bond-forming reaction. Chiral diamine derivatives, often as part of a thiourea catalyst, can effectively control the stereochemical outcome.
| Ligand/Catalyst | Michael Acceptor | Michael Donor | Yield (%) | ee (%) | Reference |
| (R,R)-DACH-Thiourea | β-Nitrostyrene | Acetylacetone | 96 | 94 | |
| (S,S)-DPEN-Thiourea | β-Nitrostyrene | Acetylacetone | 95 | 92 |
Observation: While direct comparative data with (+)-sparteine in this specific reaction is limited, DACH and DPEN-derived thiourea catalysts are highly effective organocatalysts for the asymmetric Michael addition, providing the product in high yield and enantioselectivity. The choice between a DACH or DPEN backbone can influence the stereochemical outcome and efficiency, depending on the specific substrates.
Experimental Protocols
General Procedure for Asymmetric Deprotonation of N-Boc-pyrrolidine
To a solution of the chiral diamine ligand (1.2 equivalents) in a suitable anhydrous solvent (e.g., diethyl ether) at -78 °C under an inert atmosphere (e.g., argon or nitrogen) is added s-butyllithium (1.1 equivalents) dropwise. The resulting solution is stirred at this temperature for 30 minutes. A solution of N-Boc-pyrrolidine (1.0 equivalent) in the same anhydrous solvent is then added dropwise. After stirring for the specified time at -78 °C, the electrophile (e.g., chlorotrimethylsilane, 1.5 equivalents) is added. The reaction mixture is stirred for an additional period, after which it is quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The residue is purified by column chromatography on silica gel to afford the desired product. The enantiomeric excess is determined by chiral HPLC or GC analysis.
General Procedure for Palladium-Catalyzed Oxidative Kinetic Resolution of Secondary Alcohols
A mixture of the racemic secondary alcohol (1.0 equivalent), the palladium catalyst (e.g., Pd(OAc)2, 5 mol%), and the chiral diamine ligand (e.g., (+)-sparteine surrogate, 10 mol%) in a suitable solvent (e.g., toluene) is stirred at the specified temperature. An oxidant (e.g., molecular oxygen or air) is introduced into the reaction mixture, often via a balloon or by bubbling. The reaction progress is monitored by TLC or GC analysis. Upon reaching approximately 50% conversion, the reaction is stopped. The reaction mixture is filtered through a pad of celite, and the solvent is removed under reduced pressure. The resulting residue, containing the enantioenriched unreacted alcohol and the ketone product, is purified by column chromatography on silica gel to separate the two components. The enantiomeric excess of the recovered alcohol is determined by chiral HPLC or GC analysis.
Visualizing Experimental Workflows and Concepts
Asymmetric Deprotonation Workflow
Caption: A generalized experimental workflow for asymmetric deprotonation.
Ligand-Metal Complex Formation in Asymmetric Catalysis
Caption: Formation of a chiral metal complex for asymmetric catalysis.
Conclusion
The selection of a chiral diamine ligand is a critical parameter in the development of an effective asymmetric transformation. (+)-Sparteine surrogates have emerged as invaluable tools, providing access to the opposite enantiomers of products typically obtained with the naturally occurring (-)-sparteine, particularly in organolithium chemistry. Their rigid cage-like structure often imparts high levels of stereocontrol.
On the other hand, C2-symmetric diamines like DPEN and DACH offer a broader range of applications and tunability. Their derivatives have been successfully employed in a vast number of asymmetric reactions, including hydrogenations, Michael additions, and many others, often with exceptional levels of enantioselectivity.
Ultimately, the optimal ligand choice will depend on the specific reaction, substrate, and desired stereochemical outcome. This guide provides a starting point for researchers by presenting a comparative overview of the performance of these key chiral diamine ligands, supported by experimental data and protocols to facilitate the rational design of new and efficient asymmetric syntheses.
References
The Enantiomeric Mirror: A Comparative Guide to (+)-Sparteine Surrogates and the Natural Product
For researchers, scientists, and drug development professionals, the quest for enantiomerically pure compounds is a cornerstone of modern chemistry and pharmacology. The chiral diamine (-)-sparteine, a natural product, has long been a valuable tool in asymmetric synthesis. However, the limited availability of its enantiomer, (+)-sparteine, has historically restricted access to one of two potential enantiomeric series in these reactions. This guide provides an objective comparison of the efficacy of synthetically accessible (+)-sparteine surrogates with the natural (-)-sparteine, supported by experimental data, detailed protocols, and visual diagrams to aid in understanding and application.
Introduction to (+)-Sparteine and its Synthetic Surrogates
(-)-Sparteine is a naturally occurring alkaloid extracted from sources such as Scotch broom (Cytisus scoparius) and various Lupinus species.[1] It has found widespread use as a chiral ligand in asymmetric synthesis, particularly in reactions involving organolithium reagents.[1] A significant limitation, however, is that only the (-)-enantiomer is readily available from natural sources. This has driven the development of synthetic surrogates that can mimic the function of the elusive (+)-sparteine.
The most successful and widely adopted (+)-sparteine surrogates are chiral diamines that are structurally similar to the natural product but often lack one of the four rings. A highly effective surrogate can be synthesized in a straightforward, three-step process from the readily available natural product, (-)-cytisine.[2] This synthetic accessibility has opened the door to the systematic exploration of the previously hard-to-reach enantiomeric space in asymmetric synthesis.
Comparative Efficacy in Asymmetric Lithiation
A benchmark reaction for comparing the efficacy of chiral diamines is the asymmetric deprotonation of N-Boc-pyrrolidine. This reaction's stereochemical outcome is highly dependent on the chiral ligand used. Experimental data consistently demonstrates that the (+)-sparteine surrogate derived from (-)-cytisine provides "essentially equal but opposite enantioselectivity" compared to the natural (-)-sparteine.[3]
Quantitative Data Summary
The following table summarizes the quantitative data from the asymmetric lithiation of N-Boc-pyrrolidine followed by quenching with an electrophile, showcasing the comparative performance of (-)-sparteine and its (+)-surrogate.
| Chiral Ligand | Product Enantiomer | Yield (%) | Enantiomeric Ratio (er) | Enantiomeric Excess (ee%) |
| (-)-Sparteine | (S)-product | >95 | 98:2 | 96 |
| (+)-Sparteine Surrogate | (R)-product | >95 | 95:5 | 90 |
Data compiled from multiple sources focusing on the asymmetric lithiation of N-Boc-pyrrolidine. The yields and enantioselectivities can vary slightly depending on the specific electrophile and reaction conditions used.
Experimental Protocols
Synthesis of the (+)-Sparteine Surrogate from (-)-Cytisine
A detailed, three-step synthesis has been published and is widely used. The general workflow is outlined below.
References
A Researcher's Guide to Determining Enantiomeric Excess in Sparteine Reactions
For chemists engaged in asymmetric synthesis, particularly those utilizing the chiral diamine (-)-sparteine as a ligand or catalyst, the accurate determination of enantiomeric excess (ee) is a critical final step. The choice of analytical method can significantly impact throughput, accuracy, and resource allocation. This guide provides a comparative overview of the most prevalent analytical techniques for determining the enantiomeric purity of products from sparteine-mediated reactions, supported by typical performance data and detailed experimental protocols.
Core Analytical Techniques: A Comparison
The primary methods for ee determination fall into two categories: chiral chromatography and Nuclear Magnetic Resonance (NMR) spectroscopy. Chiral chromatography, including High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Gas Chromatography (GC), relies on the differential interaction of enantiomers with a chiral stationary phase (CSP) to achieve separation. NMR spectroscopy, conversely, uses chiral solvating or derivatizing agents to induce a chemical shift difference between enantiomers in solution.
The selection of an optimal method depends on factors such as the analyte's properties (volatility, polarity, presence of chromophores), required precision, analysis speed, and available instrumentation.
Table 1: Quantitative Comparison of Key Analytical Methods
| Analytical Method | Typical Resolution (Rₛ) | Typical Analysis Time (min) | Limit of Quantification (LOQ) for minor enantiomer | Key Advantages | Key Disadvantages |
| Chiral HPLC | 1.8 - 3.5 | 10 - 30 | ~0.05% | High resolution, accuracy, versatility, well-established.[1] | Longer analysis times, higher solvent consumption.[1] |
| Chiral SFC | 2.0 - 5.0 | 2 - 10 | ~0.05% | Very fast, reduced solvent consumption ("green" method).[1] | Higher initial instrumentation cost. |
| Chiral GC | > 1.5 | 5 - 25 | ~0.1% | High efficiency and sensitivity for volatile compounds.[2] | Requires analyte to be volatile and thermally stable.[2] |
| NMR Spectroscopy | N/A (Δδ in ppm) | 5 - 15 | ~1-2% | No separation needed, minimal sample prep, fast. | Lower sensitivity/accuracy for very high ee values, requires higher sample concentration. |
Section 1: Chiral Chromatography Methods
Chiral chromatography is the gold standard for enantiomeric excess determination due to its high accuracy and resolving power. The separation occurs as the analyte travels through a column packed with a chiral stationary phase (CSP). Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are widely used and highly effective for a broad range of chiral compounds, including nitrogen-containing molecules like those resulting from sparteine reactions.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a robust and versatile technique suitable for a wide array of compounds. By separating the enantiomers in time, it allows for precise quantification based on the area of their respective peaks, typically detected by a UV-Vis detector.
This protocol is a representative method for analyzing the enantiomeric excess of a chiral amine or alcohol product from a sparteine-mediated reaction.
-
Instrumentation: HPLC system with a pump, autosampler, column oven, and a UV/Vis or Photodiode Array (PDA) detector.
-
Column: Chiralpak® AD-H, 250 x 4.6 mm, 5 µm (or a similar polysaccharide-based column).
-
Mobile Phase: A typical mobile phase is a mixture of n-hexane and isopropanol (IPA). A common starting point is 90:10 (v/v) n-Hexane/IPA. To improve peak shape for basic compounds like amines, 0.1% of an additive like diethylamine (DEA) or for acidic compounds trifluoroacetic acid (TFA) is often included.
-
Sample Preparation: Accurately weigh ~1 mg of the analyte and dissolve it in 1 mL of the mobile phase. Filter the solution through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Injection Volume: 10 µL.
-
Detection: UV at a wavelength appropriate for the analyte's chromophore (e.g., 220 nm or 254 nm).
-
-
Analysis:
-
Inject a racemic standard of the analyte first to determine the retention times and ensure adequate separation (Resolution Rₛ > 1.5).
-
Inject the reaction sample.
-
Integrate the peak areas for the two enantiomers.
-
Calculate the enantiomeric excess using the formula: % ee = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100
-
Chiral Supercritical Fluid Chromatography (SFC)
Chiral SFC is a high-speed, "green" alternative to HPLC. It uses supercritical CO₂ as the main mobile phase, often with a small amount of an organic modifier like methanol. The low viscosity of the mobile phase allows for much faster separations without a loss of resolution.
-
Speed: Analysis times are often 3 to 10 times faster than HPLC.
-
Solvent Reduction: Drastically reduces the consumption of organic solvents, lowering costs and environmental impact.
-
Efficiency: Often provides sharper peaks and higher resolution compared to HPLC.
The experimental protocol for SFC is similar to HPLC, but with specialized instrumentation capable of handling supercritical fluids. A typical mobile phase would be CO₂/Methanol (e.g., 80:20) with 0.1% DEA additive, at a higher flow rate (e.g., 3.0 mL/min) and a controlled back pressure of around 150 bar.
Section 2: NMR Spectroscopy Method
NMR spectroscopy offers a fundamentally different and often faster approach for determining ee. This technique does not separate the enantiomers. Instead, an enantiomerically pure Chiral Solvating Agent (CSA) is added directly to the analyte solution in an NMR tube. The CSA forms transient, non-covalent diastereomeric complexes with each enantiomer of the analyte. These diastereomeric complexes have slightly different magnetic environments, leading to the splitting of a single proton signal into two distinct, quantifiable signals in the ¹H NMR spectrum.
This protocol is suitable for chiral amines, alcohols, and other compounds capable of forming non-covalent interactions (e.g., hydrogen bonds, acid-base interactions) with a CSA.
-
Instrumentation: Standard high-field NMR spectrometer (400 MHz or higher).
-
Reagents:
-
Chiral Solvating Agent (CSA): For basic analytes like amines, a chiral acid such as (R)-(-)-Mandelic acid or (R)-1,1'-Bi-2-naphthol (BINOL) is effective.
-
Deuterated Solvent: A non-polar deuterated solvent like Chloroform-d (CDCl₃) is typically used to promote the formation of the diastereomeric complexes.
-
-
Sample Preparation:
-
In a clean NMR tube, dissolve 5-10 mg of the analyte in approximately 0.6 mL of CDCl₃.
-
Acquire a standard ¹H NMR spectrum of the analyte alone.
-
To the same NMR tube, add 1.0 to 1.2 molar equivalents of the chosen CSA.
-
Gently shake the tube for ~30 seconds to ensure complete dissolution and complex formation.
-
-
Analysis:
-
Acquire another ¹H NMR spectrum of the mixture.
-
Identify a well-resolved proton signal, ideally a sharp singlet or doublet close to the chiral center of the analyte, that has split into two distinct signals. The difference in their chemical shifts (Δδ) indicates the degree of resolution.
-
Carefully integrate the two new signals corresponding to the two diastereomeric complexes.
-
Calculate the enantiomeric excess using the formula based on the integration values (I): % ee = [ (I_major - I_minor) / (I_major + I_minor) ] x 100
-
Conclusion: Making the Right Choice
Both chiral chromatography and NMR spectroscopy are powerful tools for the determination of enantiomeric excess in products derived from sparteine reactions.
-
Chiral HPLC and SFC offer the highest accuracy and sensitivity, making them the methods of choice for final product quality control and when precise determination of very high ee values (>99%) is required. SFC provides a significant advantage in terms of speed and sustainability.
-
NMR Spectroscopy with chiral solvating agents is an exceptionally fast and convenient method for rapid screening of reaction outcomes and for moderately accurate ee determination, especially during reaction optimization where dozens of samples may need to be analyzed quickly. Its primary limitation is lower precision for samples with very high enantiomeric purity.
By understanding the principles, advantages, and practical protocols of each technique, researchers can select the most appropriate method to efficiently and accurately validate the outcomes of their asymmetric syntheses.
References
A Researcher's Guide to Chiral HPLC Analysis of Products from (+)-Sparteine Mediated Reactions
For researchers, scientists, and drug development professionals engaged in asymmetric synthesis, the use of (+)-sparteine and its surrogates as chiral ligands is a powerful strategy for controlling stereochemistry. The subsequent analysis of the enantiomeric purity of the reaction products is a critical step, with chiral High-Performance Liquid Chromatography (HPLC) being the most prevalent and reliable technique. This guide provides a comparative overview of chiral HPLC methods for analyzing products from (+)-Sparteine reactions, supported by experimental data and detailed protocols to aid in method selection and development.
The determination of enantiomeric excess (e.e.) is fundamental in assessing the success of an asymmetric reaction.[1] While various methods exist, chiral HPLC stands out for its accuracy, reproducibility, and the ability to resolve enantiomers for precise quantification.[1] This guide focuses on the practical application of chiral HPLC for products derived from reactions utilizing the synthetically accessible (+)-sparteine and its analogs, which provide access to the opposite enantiomers compared to the more readily available (-)-sparteine.
Comparative Analysis of Chiral HPLC Methods
The choice of chiral stationary phase (CSP) and mobile phase is paramount for achieving successful enantioseparation. Polysaccharide-based CSPs, such as those with cellulose or amylose derivatives, are widely used and have demonstrated broad applicability in resolving a diverse range of chiral compounds. The selection of the appropriate CSP and mobile phase combination is often empirical and requires screening of different conditions.
Below is a summary of reported chiral HPLC methods for the analysis of products from reactions involving (+)-sparteine surrogates. This data is intended to serve as a starting point for method development.
| Product Analyte | Reaction Type | Chiral Stationary Phase (CSP) | Mobile Phase | Flow Rate (mL/min) | Detection | Reference |
| Azaphilone Core | Copper-Mediated Oxidative Dearomatization | Chiralcel OD | 15% Isopropanol in Hexane | 1.0 | UV (320 nm) | Li, A. et al. (2011) |
| Substituted N-Boc-pyrrolidine | Asymmetric Lithiation-Substitution | Chiralcel OD-H | 5% Isopropanol in Hexane | 1.0 | UV (210 nm) | Dearden, M. J. et al. (2003) |
| Chiral Amine | Asymmetric Lithiation-Substitution | Chiralpak AD-H | 10% Isopropanol in Hexane | 1.0 | UV (254 nm) | O'Brien, P. et al. (2004) |
Experimental Protocols
Detailed experimental protocols are crucial for reproducing and adapting chiral HPLC methods. Below are representative protocols based on the data presented above.
Protocol 1: Analysis of Azaphilone Core
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Chiral Column: Chiralcel OD (250 mm x 4.6 mm, 10 µm).
-
Mobile Phase: 15% (v/v) Isopropanol in n-Hexane.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: Ambient.
-
Detection: UV at 320 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the purified product in the mobile phase to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.
Protocol 2: Analysis of Substituted N-Boc-pyrrolidine
-
Instrumentation: A standard HPLC system with a UV detector.
-
Chiral Column: Chiralcel OD-H (250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: 5% (v/v) Isopropanol in n-Hexane.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: Ambient.
-
Detection: UV at 210 nm.
-
Injection Volume: 20 µL.
-
Sample Preparation: The crude reaction mixture can be diluted with the mobile phase and filtered prior to injection for in-process monitoring. For purified samples, dissolve in the mobile phase at a concentration of 1 mg/mL.
Visualizing the Workflow and Logic
To better understand the process and the underlying principles, the following diagrams illustrate the experimental workflow of a typical chiral HPLC analysis and the logical relationship in a (+)-sparteine mediated asymmetric reaction.
Conclusion
The successful application of (+)-sparteine and its surrogates in asymmetric synthesis is critically dependent on accurate and reliable methods for determining the enantiomeric purity of the products. Chiral HPLC is an indispensable tool for this purpose. The information and protocols provided in this guide offer a starting point for researchers to develop and optimize their chiral separation methods. By systematically screening different chiral stationary phases and mobile phase conditions, robust and efficient analytical methods can be established, facilitating the rapid advancement of research in asymmetric synthesis and drug development.
References
A Comparative Guide to NMR Spectroscopy for Enantiopurity Validation in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
The precise determination of enantiomeric excess (ee) is a cornerstone of modern asymmetric synthesis and pharmaceutical development. Among the array of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy offers a powerful and versatile platform for the validation of enantiopurity. By employing chiral auxiliary reagents, the inherent spectroscopic equivalence of enantiomers can be overcome, enabling their differentiation and quantification. This guide provides an objective comparison of the three primary NMR-based methods for determining enantiomeric excess: the use of Chiral Derivatizing Agents (CDAs), Chiral Solvating Agents (CSAs), and Chiral Lanthanide Shift Reagents (CLSRs). Detailed experimental protocols and supporting quantitative data are presented to assist researchers in selecting the most appropriate method for their specific analytical challenges.
Principles of Enantiomeric Discrimination by NMR
Enantiomers, being non-superimposable mirror images, exhibit identical physical and chemical properties in an achiral environment, including their NMR spectra. To differentiate enantiomers by NMR, a chiral environment must be introduced to generate diastereomeric species, which possess distinct NMR signatures. This is achieved through either covalent bonding with a chiral derivatizing agent or through the formation of non-covalent diastereomeric complexes with a chiral solvating agent or a chiral lanthanide shift reagent. The resulting difference in chemical shift (Δδ or ΔΔδ) between the signals of the two diastereomers allows for the quantification of each enantiomer through integration.
Comparison of NMR Methods for Enantiopurity Determination
The choice of method for determining enantiomeric excess by NMR depends on several factors, including the functional groups present in the analyte, the desired level of accuracy, and the availability of reagents. The following table provides a comparative overview of the key characteristics of each technique.
| Feature | Chiral Derivatizing Agents (CDAs) | Chiral Solvating Agents (CSAs) | Chiral Lanthanide Shift Reagents (CLSRs) |
| Interaction | Covalent bond formation | Non-covalent, transient complex formation | Non-covalent, transient complex formation |
| Sample | Sample is consumed and chemically modified. | Sample can be recovered. | Sample can be recovered. |
| Chemical Shift Separation (Δδ) | Generally large and well-resolved. | Often smaller and concentration/temperature dependent. | Can be very large, but often accompanied by line broadening. |
| Generality | Requires a reactive functional group (e.g., -OH, -NH2, -COOH). | Applicable to a wider range of compounds that can form intermolecular interactions. | Requires a Lewis basic site for coordination. |
| Potential Issues | Kinetic resolution, racemization during derivatization, incomplete reaction. | Line broadening, weak association, requires screening of CSAs. | Significant line broadening, non-linear shifts with concentration. |
Quantitative Data Comparison
The effectiveness of an NMR method for enantiopurity determination is primarily assessed by the magnitude of the chemical shift difference (Δδ or ΔΔδ) between the signals of the two diastereomers. A larger chemical shift difference facilitates more accurate integration and, consequently, a more reliable determination of the enantiomeric excess.
Chiral Derivatizing Agents (CDAs): Representative ¹H NMR Chemical Shift Differences (Δδ)
CDAs react with the analyte to form stable diastereomers, often resulting in significant and easily quantifiable chemical shift differences. Mosher's acid and its analogues are among the most widely used CDAs.[1][2]
| Analyte | Chiral Derivatizing Agent | Proton Monitored | Δδ (ppm) |
| 1-Phenylethanol | (R)-Mosher's acid chloride | CH3 | ~0.05 |
| 2-Amino-3-methylbutane | (R)-Mosher's acid chloride | CH(CH3)2 | ~0.10 |
| Ibuprofen | (R)-1-(1-Naphthyl)ethylamine | CH3 | ~0.08 |
| Propranolol | (S)-Mosher's acid chloride | OCH2 | ~0.12 |
Note: Δδ values are approximate and can vary depending on the solvent, temperature, and specific substitution of the analyte.
Chiral Solvating Agents (CSAs): Representative ¹H NMR Chemical Shift Non-equivalence (ΔΔδ)
CSAs form transient diastereomeric complexes with the analyte, leading to chemical shift non-equivalence. The magnitude of ΔΔδ is often dependent on the concentration of the CSA and the temperature of the measurement.[3]
| Analyte | Chiral Solvating Agent | Proton Monitored | ΔΔδ (ppm) |
| 1-Phenylethanol | (R)-1,1'-Bi-2-naphthol (BINOL) | CH3 | 0.02 - 0.05 |
| N-Boc-Alanine methyl ester | Quinine | NH | 0.03 - 0.08 |
| Propranolol | (S)-1-(9-Anthryl)-2,2,2-trifluoroethanol | Ar-H | 0.01 - 0.04 |
| 2,2,2-Trifluoro-1-phenylethanol | (R)-BINOL | CH | 0.06 |
Note: ΔΔδ values are indicative and can be influenced by experimental conditions.
Chiral Lanthanide Shift Reagents (CLSRs): Representative ¹H NMR Enantiomeric Shift Differences (ΔΔδ)
CLSRs induce large chemical shifts in the analyte's spectrum, and chiral versions can resolve the signals of enantiomers. However, significant line broadening can be a drawback.[4][5]
| Analyte | Chiral Lanthanide Shift Reagent | Proton Monitored | ΔΔδ (ppm) |
| 1-Phenylethanol | Eu(hfc)3 | CH3 | 0.12 |
| Camphor | Pr(hfc)3 | CH3 | -0.15 |
| Methyl-2-chloropropionate | Eu(tfc)3 | CH3 | 0.08 |
| Borneol | Yb(hfc)3 | CH3 | ~0.20 |
Note: ΔΔδ represents the difference in the induced shift between the two enantiomers. The sign indicates the relative direction of the shift. Data is illustrative.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for accurate enantiopurity determination. Below are generalized procedures for the three main NMR methods.
Using Chiral Derivatizing Agents (e.g., Mosher's Ester Formation)
This protocol describes the derivatization of a chiral alcohol with Mosher's acid chloride.
Materials:
-
Chiral alcohol (1.0 equiv, ~5-10 mg)
-
(R)- or (S)-Mosher's acid chloride (1.1-1.2 equiv)
-
Anhydrous deuterated solvent (e.g., CDCl₃, 0.5-0.7 mL)
-
Anhydrous pyridine or triethylamine (2-3 equiv)
-
Dry NMR tube and cap
-
Inert atmosphere (optional, but recommended)
Procedure:
-
In a clean, dry vial, dissolve the chiral alcohol in the anhydrous deuterated solvent.
-
Add the anhydrous base (e.g., pyridine) to the solution.
-
Slowly add Mosher's acid chloride to the stirred solution.
-
Allow the reaction to proceed at room temperature. Monitor the reaction by thin-layer chromatography (TLC) or by taking periodic ¹H NMR spectra until the starting alcohol is consumed (typically 30 minutes to a few hours).
-
If solid byproducts (e.g., pyridinium hydrochloride) precipitate, filter the solution through a small plug of glass wool directly into the NMR tube.
-
Acquire the ¹H NMR spectrum. For accurate quantification, ensure a sufficient relaxation delay (e.g., 5 times the longest T1) is used.
-
Identify a well-resolved signal for each diastereomer and integrate the corresponding peaks to determine the enantiomeric ratio.
Using Chiral Solvating Agents
This protocol outlines the general procedure for using a CSA to induce chemical shift non-equivalence.
Materials:
-
Chiral analyte (~5-10 mg)
-
Chiral solvating agent (e.g., BINOL, quinine)
-
High-purity deuterated solvent (e.g., CDCl₃, benzene-d₆, 0.5-0.7 mL)
-
Dry NMR tube and cap
Procedure:
-
Prepare a stock solution of the chiral analyte in the deuterated solvent.
-
Acquire a reference ¹H NMR spectrum of the analyte alone.
-
Prepare a stock solution of the chiral solvating agent in the same deuterated solvent.
-
In an NMR tube, combine a known amount of the analyte solution with a specific molar equivalent of the CSA solution. Common starting points are 1:1 or 1:2 analyte to CSA molar ratios.
-
Gently mix the solution and acquire the ¹H NMR spectrum.
-
If signal separation is not optimal, the concentration of the CSA can be incrementally increased, or the temperature can be varied.
-
Once satisfactory resolution is achieved, integrate the separated signals of the two enantiomers to determine the enantiomeric excess.
Using Chiral Lanthanide Shift Reagents
This protocol provides a general method for employing a CLSR for enantiomeric resolution.
Materials:
-
Chiral analyte with a Lewis basic site (~5-10 mg)
-
Chiral lanthanide shift reagent (e.g., Eu(hfc)₃)
-
Anhydrous, aprotic deuterated solvent (e.g., CDCl₃, CCl₄, 0.5-0.7 mL)
-
Dry NMR tube and cap
Procedure:
-
Dissolve the chiral analyte in the anhydrous deuterated solvent in an NMR tube. It is critical that the solvent and analyte are free of water, as it will preferentially coordinate to the CLSR.
-
Acquire a reference ¹H NMR spectrum of the analyte.
-
Prepare a stock solution of the CLSR in the same anhydrous deuterated solvent.
-
Add a small, known amount of the CLSR stock solution to the NMR tube containing the analyte.
-
Gently mix the solution and acquire a ¹H NMR spectrum.
-
Continue to add the CLSR solution incrementally, acquiring a spectrum after each addition, until optimal separation of the enantiomeric signals is observed. Avoid adding excess CLSR, as this will lead to excessive line broadening.
-
Integrate the well-resolved signals corresponding to the two enantiomers to calculate the enantiomeric excess.
Mandatory Visualizations
To aid in the understanding of the experimental workflows, the following diagrams have been generated using the DOT language.
Caption: Workflow for enantiopurity determination using a Chiral Derivatizing Agent (CDA).
Caption: Logical relationship for enantiomeric discrimination by a Chiral Solvating Agent (CSA).
Conclusion
NMR spectroscopy, when coupled with the appropriate chiral auxiliary, provides a robust and reliable method for the validation of enantiopurity in asymmetric synthesis. Chiral derivatizing agents are often preferred for their ability to produce large, well-resolved chemical shift differences, although the derivatization step requires careful consideration to avoid potential artifacts. Chiral solvating agents offer a non-destructive and often simpler alternative, though they may require more optimization to achieve adequate signal separation. Chiral lanthanide shift reagents can induce significant signal dispersion but are often accompanied by undesirable line broadening. By understanding the principles, advantages, and limitations of each method, and by following well-defined experimental protocols, researchers can confidently and accurately determine the enantiomeric purity of their chiral molecules, a critical step in the advancement of chemical and pharmaceutical research.
References
The Quest for Stereocontrol: A Comparative Guide to Sparteine Alternatives in Enantioselective Deprotonation
For decades, (-)-sparteine, a naturally occurring chiral diamine, has been a cornerstone ligand in enantioselective deprotonation reactions, particularly in combination with organolithium bases. Its rigid C2-symmetric structure provides an effective chiral environment for the removal of a proton, leading to the formation of enantioenriched organolithium species. However, the reliance on (-)-sparteine has a significant drawback: it is only readily available as a single enantiomer. This inherent limitation restricts the synthesis to only one of two possible enantiomeric products. To overcome this, researchers have developed a range of synthetic chiral ligands as effective alternatives to sparteine, enabling access to the full spectrum of stereoisomers with high fidelity. This guide provides a comprehensive comparison of the leading alternatives, supported by experimental data and detailed protocols to aid researchers in selecting the optimal ligand for their synthetic needs.
The Rise of Sparteine Surrogates and Chiral Ligands
The primary motivation behind the development of sparteine alternatives is to access the enantiomeric products that are unobtainable with natural (-)-sparteine. These alternatives can be broadly categorized into three main classes: synthetic sparteine surrogates, bis(oxazoline) (BOX) ligands, and chiral lithium amides. Each class offers distinct advantages in terms of accessibility, tunability, and substrate scope.
A pivotal benchmark reaction for evaluating the efficacy of these chiral ligands is the enantioselective deprotonation of N-Boc pyrrolidine, followed by trapping with an electrophile. This reaction provides a clear measure of the ligand's ability to induce stereoselectivity.
Performance Comparison of Sparteine Alternatives
The following tables summarize the performance of various alternatives in the enantioselective deprotonation of N-Boc pyrrolidine, a widely used benchmark substrate.
Table 1: Enantioselective Deprotonation of N-Boc Pyrrolidine
| Ligand | Base | Electrophile | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| (-)-Sparteine | s-BuLi | (CH₃)₂CO | 85 | 96 (R) | [1] |
| (+)-Sparteine Surrogate 1 | s-BuLi | (CH₃)₂CO | 88 | 95 (S) | [1][2] |
| (S,S)-Cyclohexane-derived diamine | s-BuLi | (CH₃)₂CO | 90 | 96 (S) | [3] |
| Bis(oxazoline) (BOX) Ligand | n-BuLi | (CH₃)₂CO | Varies | Up to 98 | |
| Chiral Lithium Amide | LiTMP | (CH₃)₃SiCl | Varies | Up to 82 |
Note: The specific structure of the (+)-Sparteine Surrogate 1 and the BOX ligand can influence the outcome. LiTMP = Lithium 2,2,6,6-tetramethylpiperidide.
In-Depth Look at Sparteine Alternatives
Synthetic Sparteine Surrogates
To address the single-enantiomer issue of sparteine, significant effort has been dedicated to designing and synthesizing "sparteine surrogates." These molecules mimic the structural and stereochemical properties of the natural product but are accessible in both enantiomeric forms.
A notable success in this area is a family of diamines that lack the D-ring of sparteine, making them more synthetically accessible. One of the most effective surrogates is derived from (-)-cytisine, a readily available natural product. This allows for the preparation of a (+)-sparteine surrogate that provides access to the opposite enantiomer with comparable and sometimes even superior enantioselectivity compared to (-)-sparteine.
Another successful class of surrogates are C2-symmetric cyclohexane-derived diamines. These ligands have demonstrated excellent efficiency in the deprotonation of N-Boc pyrrolidine, achieving high yields and enantioselectivities.
Bis(oxazoline) (BOX) Ligands
Bis(oxazoline) (BOX) ligands are a class of privileged C2-symmetric chiral ligands that have found wide application in asymmetric catalysis. Their modular synthesis from readily available chiral amino alcohols allows for fine-tuning of their steric and electronic properties. In the context of deprotonation reactions, BOX ligands coordinate to the lithium cation of the organolithium base, creating a chiral environment that directs the deprotonation to one of the two enantiotopic protons. The versatility of BOX ligands has been demonstrated in a variety of asymmetric transformations, including carbon-carbon bond-forming reactions.
Chiral Lithium Amides
Chiral lithium amides, generated in situ from a chiral amine and an organolithium reagent, serve as both the base and the source of chirality. This approach eliminates the need for a separate chiral ligand. The stereochemical outcome is dictated by the structure of the chiral amine. While this method can be highly effective, the enantioselectivities are often sensitive to the reaction conditions and the specific structures of the substrate and the amide. Polymer-supported chiral lithium amides have also been developed to facilitate catalyst recycling.
Experimental Protocols
General Procedure for Enantioselective Deprotonation of N-Boc Pyrrolidine using a Sparteine Surrogate
To a solution of the chiral diamine ligand (1.2 equivalents) in a suitable solvent (e.g., diethyl ether or toluene) at -78 °C under an inert atmosphere (e.g., argon or nitrogen) is added sec-butyllithium (1.1 equivalents) dropwise. The resulting solution is stirred at -78 °C for 30 minutes. A solution of N-Boc pyrrolidine (1.0 equivalent) in the same solvent is then added dropwise. The reaction mixture is stirred at -78 °C for the specified time (typically 1-4 hours). The electrophile (e.g., acetone, 1.5 equivalents) is then added, and the reaction is allowed to warm to room temperature overnight. The reaction is quenched with a saturated aqueous solution of ammonium chloride, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The residue is purified by column chromatography to afford the desired product. The enantiomeric excess is determined by chiral HPLC or GC analysis.
Visualizing the Concepts
To better illustrate the principles discussed, the following diagrams were generated.
Figure 1. A generalized workflow for performing an enantioselective deprotonation reaction.
Figure 2. A comparison of the key features of (-)-sparteine and its alternatives.
Conclusion
The development of alternatives to (-)-sparteine has significantly expanded the toolbox for asymmetric synthesis. Synthetic sparteine surrogates, particularly those derived from readily available starting materials, provide a direct solution to the enantiomer limitation of the natural product. Bis(oxazoline) ligands offer a highly tunable and versatile platform for a broad range of substrates. Chiral lithium amides present an operationally simple approach where the base itself imparts stereocontrol. The choice of the optimal ligand will depend on the specific substrate, desired enantiomer, and the reaction conditions. The data and protocols presented in this guide serve as a valuable resource for researchers navigating the exciting field of enantioselective deprotonation.
References
A Benchmark Showdown: (+)-Sparteine Surrogates Challenge a Classic Chiral Ligand in Asymmetric Lithiation
For researchers and professionals in drug development and chemical synthesis, the quest for efficient and highly selective chiral ligands is perpetual. In the realm of asymmetric lithiation, (-)-sparteine has long been a dominant reagent. However, its availability in only one enantiomeric form has been a significant limitation. This guide provides a comparative analysis of (-)-sparteine against novel (+)-sparteine surrogates, offering a comprehensive look at their performance in the benchmark enantioselective lithiation of N-Boc-pyrrolidine.
The development of synthetic surrogates for the naturally unavailable (+)-sparteine has opened new avenues for accessing the opposite enantiomers of valuable chiral molecules.[1][2] This guide delves into the experimental data, protocols, and underlying principles of these novel ligands, providing a critical resource for chemists looking to expand their toolkit for asymmetric synthesis.
Performance Benchmark: Lithiation of N-Boc-pyrrolidine
The enantioselective deprotonation and subsequent electrophilic quenching of N-Boc-pyrrolidine serves as a standard benchmark for evaluating the efficacy of chiral ligands in asymmetric lithiation.[3][4][5] The performance of (-)-sparteine is compared against two leading (+)-sparteine surrogates: a diamine derived from (-)-cytisine and a C2-symmetric cyclohexane-derived diamine.
| Ligand | Substrate | Base | Electrophile (E+) | Product | Yield (%) | Enantiomeric Ratio (er) | Reference |
| (-)-Sparteine | N-Boc-pyrrolidine | s-BuLi | Me₃SiCl | (R)-2-(trimethylsilyl)-N-Boc-pyrrolidine | 95 | 98:2 | |
| (+)-Sparteine Surrogate (from (-)-cytisine) | N-Boc-pyrrolidine | s-BuLi | Me₃SiCl | (S)-2-(trimethylsilyl)-N-Boc-pyrrolidine | 81 | 95:5 | |
| (+)-Sparteine Surrogate (cyclohexane-derived) | N-Boc-pyrrolidine | s-BuLi | Me₃SiCl | (S)-2-(trimethylsilyl)-N-Boc-pyrrolidine | 85 | 96:4 |
Key Observations:
-
The novel (+)-sparteine surrogates effectively provide access to the opposite enantiomer of the product compared to (-)-sparteine, with excellent enantioselectivity.
-
The enantiomeric ratios achieved with the surrogates are comparable to, though slightly lower than, that obtained with (-)-sparteine in this specific benchmark reaction.
-
Yields for the reactions employing the surrogates are high, demonstrating their practical utility in synthesis.
Experimental Protocols
Detailed methodologies are crucial for the replication and adaptation of synthetic procedures. Below are representative experimental protocols for the asymmetric lithiation of N-Boc-pyrrolidine using (-)-sparteine and a generic protocol for the (+)-sparteine surrogates.
Protocol 1: Asymmetric Lithiation of N-Boc-pyrrolidine with (-)-Sparteine
This protocol is adapted from established literature procedures.
Materials:
-
N-Boc-pyrrolidine
-
(-)-Sparteine
-
sec-Butyllithium (s-BuLi) in cyclohexane (typically 1.4 M)
-
Chlorotrimethylsilane (Me₃SiCl)
-
Anhydrous diethyl ether (Et₂O) or methyl tert-butyl ether (MTBE)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet is charged with (-)-sparteine (1.2 equiv) and anhydrous Et₂O (or MTBE).
-
The solution is cooled to -78 °C using a dry ice/acetone bath.
-
N-Boc-pyrrolidine (1.0 equiv) is added to the cooled solution.
-
s-BuLi (1.2 equiv) is added dropwise over 20-30 minutes, ensuring the internal temperature remains below -75 °C. The solution typically turns a deep orange or red color.
-
The reaction mixture is stirred at -78 °C for 3 hours.
-
Me₃SiCl (1.5 equiv) is added dropwise, and the mixture is stirred for an additional 2 hours at -78 °C.
-
The reaction is quenched by the slow addition of saturated aqueous sodium bicarbonate solution.
-
The mixture is allowed to warm to room temperature, and the layers are separated.
-
The aqueous layer is extracted with Et₂O (3 x 20 mL).
-
The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired (R)-2-(trimethylsilyl)-N-Boc-pyrrolidine.
-
Enantiomeric excess is determined by chiral HPLC or GC analysis.
Protocol 2: Asymmetric Lithiation of N-Boc-pyrrolidine with (+)-Sparteine Surrogates
This generalized protocol is based on procedures reported for the cytisine-derived and cyclohexane-derived diamine surrogates.
Materials:
-
N-Boc-pyrrolidine
-
(+)-Sparteine surrogate (e.g., from (-)-cytisine or cyclohexane-derived)
-
sec-Butyllithium (s-BuLi) in cyclohexane
-
Electrophile (e.g., Me₃SiCl)
-
Anhydrous solvent (e.g., diethyl ether, MTBE)
-
Standard aqueous workup solutions
Procedure:
-
Under an inert atmosphere (nitrogen or argon), the (+)-sparteine surrogate (1.1-1.3 equiv) is dissolved in the anhydrous solvent in a flame-dried flask.
-
The solution is cooled to -78 °C.
-
N-Boc-pyrrolidine (1.0 equiv) is added.
-
s-BuLi (1.1-1.3 equiv) is added dropwise, maintaining the temperature at -78 °C.
-
The resulting solution is stirred at -78 °C for the time specified in the relevant literature (typically 1-4 hours).
-
The chosen electrophile (1.2-1.5 equiv) is added, and the reaction is stirred for a further 1-3 hours at -78 °C.
-
The reaction is quenched and worked up following a similar procedure to Protocol 1.
-
Purification is typically achieved by flash chromatography.
-
The enantiomeric ratio of the (S)-product is determined by chiral phase chromatography.
Visualizing the Process: Diagrams
To better illustrate the concepts and workflows discussed, the following diagrams are provided.
Caption: General mechanism of asymmetric lithiation.
References
- 1. A new sparteine surrogate for asymmetric deprotonation of N-Boc pyrrolidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An experimental and computational study of the enantioselective lithiation of N-Boc-pyrrolidine using sparteine-like chiral diamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Collection - A New Sparteine Surrogate for Asymmetric Deprotonation of N-Boc Pyrrolidine - Organic Letters - Figshare [figshare.com]
- 4. researchgate.net [researchgate.net]
- 5. Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Chiral Maze: A Guide to Gas Chromatography Methods for Sparteine Reaction Enantiomers
For researchers and professionals in drug development, the precise separation and quantification of enantiomers resulting from sparteine-mediated reactions are critical for understanding reaction mechanisms and ensuring the stereochemical purity of final products. Gas chromatography (GC) stands out as a powerful analytical technique for this purpose, offering high resolution and sensitivity. This guide provides a comparative overview of potential GC methods for the enantioselective separation of products from sparteine reactions, supported by exemplary experimental data and detailed protocols to aid in method development.
While direct comparative studies on various GC columns and conditions for sparteine reaction products are not extensively documented in publicly available literature, this guide draws upon established principles of chiral GC for alkaloids and similar nitrogenous compounds to provide a robust starting point for researchers.
Comparison of Chiral Stationary Phases for Alkaloid Separation
The selection of the chiral stationary phase (CSP) is the most critical factor in achieving enantioselective separation in GC. For alkaloids and related compounds, cyclodextrin-based CSPs are frequently the columns of choice due to their ability to form transient diastereomeric inclusion complexes with a wide range of chiral molecules.
| Chiral Stationary Phase (CSP) Type | Common Selector | Separation Principle | Potential Advantages for Sparteine Derivatives |
| Cyclodextrin-Based | Derivatized β- and γ-cyclodextrins (e.g., permethylated, acetylated) | Inclusion complexation, hydrogen bonding, dipole-dipole interactions. | Broad applicability to various molecular shapes and functional groups. Proven effectiveness for many alkaloids.[1][2][3] |
| Chirasil-type | Amino acid derivatives (e.g., L-valine) bonded to a polysiloxane backbone | Hydrogen bonding, dipole-dipole interactions. | High thermal stability and efficiency.[4][5] |
| Protein-Based | (Primarily for HPLC) | Complex chiral recognition mechanisms involving multiple interaction types. | High enantioselectivity for a specific range of compounds. |
Based on the general success with other alkaloids, derivatized cyclodextrin columns, such as those with beta-cyclodextrin as a chiral selector, represent a logical and effective starting point for developing a separation method for sparteine reaction products.
Illustrative Performance Data
The following table presents hypothetical yet realistic performance data for the separation of a pair of enantiomers from a sparteine reaction on two different hypothetical chiral GC columns. This illustrates how such data should be structured for comparative analysis.
| Parameter | Column A (Cyclodextrin-Based) | Column B (Chirasil-Type) |
| Retention Time (Enantiomer 1) | 35.5 min | 40.2 min |
| Retention Time (Enantiomer 2) | 36.8 min | 42.5 min |
| Resolution (Rs) | 1.8 | 2.5 |
| Separation Factor (α) | 1.04 | 1.06 |
| Enantiomeric Excess (% ee) | 98% | 98% |
Detailed Experimental Protocols
A successful chiral separation is highly dependent on the precise control of GC parameters. The following is a detailed, exemplary protocol that can be adapted for the analysis of sparteine reaction products. This protocol is based on a successful method reported for the chiral separation of a related heterocyclic alkaloid.
1. Sample Preparation:
-
Reaction Quenching: Quench the sparteine-mediated reaction with a suitable reagent (e.g., saturated aqueous NH4Cl).
-
Extraction: Extract the product from the aqueous layer using an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na2SO4), filter, and concentrate under reduced pressure.
-
Dilution: Dissolve the crude product in a suitable solvent (e.g., ethyl acetate) to a final concentration of approximately 1 mg/mL for GC analysis.
2. Gas Chromatography (GC) Conditions:
-
Instrument: A standard gas chromatograph equipped with a flame ionization detector (FID) or a mass spectrometer (MS).
-
Chiral Column: Agilent Cyclosil-B (30 m x 0.25 mm ID x 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector: Split/splitless injector, operated in split mode with a split ratio of 50:1.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 5 minutes.
-
Ramp: 5 °C/min to 240 °C.
-
Final hold: Hold at 240 °C for 5 minutes.
-
-
Detector: FID at 280 °C or MS with appropriate settings.
-
Injection Volume: 1 µL.
3. Data Analysis:
-
Integrate the peak areas for each enantiomer.
-
Calculate the enantiomeric excess (% ee) using the formula: % ee = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] * 100
Method Development Workflow
Developing a robust chiral GC method is a systematic process. The following diagram illustrates a logical workflow for this endeavor.
Caption: Workflow for Chiral GC Method Development.
This guide provides a foundational framework for researchers to successfully develop and implement gas chromatography methods for the enantioselective separation of compounds derived from sparteine reactions. By starting with a suitable chiral column and systematically optimizing the analytical conditions, reliable and reproducible results can be achieved.
References
- 1. Enantiomeric separation and quantification of ephedrine-type alkaloids in herbal materials by comprehensive two-dimensional gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. gcms.cz [gcms.cz]
- 4. Separation of enantiomers by gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Researcher's Guide to Determining Absolute Configuration: Circular Dichroism vs. The Gold Standard and Beyond
For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's absolute configuration is a critical step in chemical and pharmaceutical development. The spatial arrangement of atoms in a chiral molecule dictates its biological activity, making this determination paramount for efficacy and safety. While X-ray crystallography has long been revered as the "gold standard," a suite of powerful spectroscopic techniques, with Vibrational Circular Dichroism (VCD) at the forefront, offers viable and often more accessible alternatives.
This guide provides an objective comparison of Circular Dichroism (CD) spectroscopy, particularly VCD, with established and complementary methods for determining the absolute configuration of reaction products. We will delve into the principles, experimental protocols, and performance of VCD, X-ray crystallography, and Nuclear Magnetic Resonance (NMR) spectroscopy, supported by experimental data to aid in the selection of the most appropriate technique for your research needs.
At a Glance: Comparing the Techniques
The choice of method for determining absolute configuration is contingent on several factors, including the physical state of the sample, the presence of chromophores, the quantity of material available, and the desired level of certainty. The following table summarizes the key characteristics of each technique.
| Feature | Vibrational Circular Dichroism (VCD) | X-ray Crystallography | NMR with Chiral Derivatizing Agents |
| Principle | Differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution.[1][2] | Anomalous dispersion of X-rays by atoms in a single crystal.[3][4][5] | Formation of diastereomers with distinct NMR spectra upon reaction with a chiral derivatizing agent. |
| Sample State | Solution (neat liquids or oils also possible). | Single crystal of high quality. | Solution. |
| Sample Amount | 5-10 mg. | Microgram to milligram scale, but crystal quality is key. | Milligram scale. |
| Measurement Time | Hours (including data acquisition and computational analysis). | Days to weeks (including crystal growth and data analysis). | Hours. |
| Key Advantage | Applicable to a wide range of molecules in their solution state, including those that are difficult to crystallize. | Provides a direct and unambiguous determination of the 3D structure and absolute configuration. | Widely accessible instrumentation and well-established methodology. |
| Key Limitation | Requires quantum chemical calculations for interpretation, which can be computationally intensive. | Requires a suitable single crystal, which can be a significant bottleneck. | Requires the presence of a suitable functional group for derivatization and can be complicated by conformational changes upon derivatization. |
| Confidence Level | High, especially when there is good agreement between experimental and calculated spectra. | Very high (often considered definitive). | Moderate to high, depending on the separation of diastereomeric signals and the chosen derivatizing agent. |
Delving Deeper: A Head-to-Head Comparison
Vibrational Circular Dichroism (VCD): The Solution-State Specialist
VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. Since enantiomers have VCD spectra of equal magnitude but opposite signs, this technique is exquisitely sensitive to stereochemistry. A key strength of VCD is its applicability to molecules in solution, their native state for many biological processes, thus circumventing the often-arduous process of crystallization. The determination of absolute configuration using VCD involves a crucial interplay between experimental measurement and theoretical calculation.
Experimental Protocol: Vibrational Circular Dichroism (VCD)
-
Sample Preparation: Dissolve 5-10 mg of the enantiomerically pure sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a concentration of approximately 0.1 M. The use of deuterated solvents is crucial to avoid interference from solvent absorption bands in the infrared region.
-
Data Acquisition: Record the VCD and infrared (IR) spectra of the sample using a VCD spectrometer. Data collection typically involves accumulating scans over several hours to achieve an adequate signal-to-noise ratio.
-
Computational Modeling:
-
Perform a conformational search for the molecule using computational chemistry software to identify all low-energy conformers.
-
For each conformer, perform geometry optimization and frequency calculations using Density Functional Theory (DFT), for example, at the B3LYP/6-31G* level of theory.
-
Calculate the VCD and IR spectra for each conformer.
-
Generate a Boltzmann-averaged calculated spectrum based on the relative energies of the conformers.
-
-
Spectral Comparison and Assignment:
-
Compare the experimental VCD spectrum with the calculated spectra for both enantiomers (the spectrum of the other enantiomer is the mirror image of the calculated one).
-
A good agreement in the signs and relative intensities of the major VCD bands between the experimental and one of the calculated spectra allows for an unambiguous assignment of the absolute configuration.
-
X-ray Crystallography: The Unambiguous Gold Standard
For decades, single-crystal X-ray crystallography has been the definitive method for determining the three-dimensional structure of molecules, including their absolute configuration. The technique relies on the diffraction of X-rays by the electrons in a crystalline lattice. By analyzing the diffraction pattern, a detailed electron density map of the molecule can be constructed, revealing the precise spatial arrangement of every atom. The determination of absolute configuration is made possible by the phenomenon of anomalous dispersion, which is particularly effective when heavy atoms are present in the molecule.
Experimental Protocol: X-ray Crystallography
-
Crystal Growth: The most critical and often challenging step is to grow a single crystal of the compound of sufficient size and quality. This can be achieved through various techniques such as slow evaporation, vapor diffusion, or cooling of a saturated solution.
-
Data Collection: Mount a suitable crystal on a goniometer in an X-ray diffractometer. The crystal is then rotated while being irradiated with a monochromatic X-ray beam, and the diffraction data are collected on a detector.
-
Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The initial crystal structure is then solved using direct methods or Patterson methods. The atomic positions and other parameters are refined to achieve the best fit between the observed and calculated diffraction patterns.
-
Absolute Configuration Determination: The absolute configuration is typically determined by refining the Flack parameter, which should converge to a value near zero for the correct enantiomer and near one for the incorrect one.
NMR Spectroscopy with Chiral Derivatizing Agents: The Accessible Alternative
Nuclear Magnetic Resonance (NMR) spectroscopy is a ubiquitous tool in chemical analysis. While NMR itself cannot distinguish between enantiomers, the use of chiral derivatizing agents (CDAs) provides a clever workaround. By reacting the chiral analyte with an enantiomerically pure CDA, a pair of diastereomers is formed. These diastereomers are no longer mirror images and will exhibit distinct chemical shifts in their NMR spectra, allowing for the determination of enantiomeric purity and, in many cases, the assignment of absolute configuration by analyzing the differences in chemical shifts (Δδ). A commonly used CDA is Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid).
Experimental Protocol: NMR with Chiral Derivatizing Agents (Mosher's Method)
-
Derivatization: React the chiral alcohol or amine with both enantiomers of a chiral derivatizing agent, such as (R)- and (S)-Mosher's acid chloride, in separate NMR tubes.
-
NMR Analysis: Acquire high-resolution ¹H NMR spectra for both diastereomeric products.
-
Spectral Analysis and Assignment:
-
Identify the signals corresponding to the protons near the newly formed stereocenter in both spectra.
-
Calculate the chemical shift differences (Δδ = δS - δR) for these protons.
-
Based on the established model for the CDA, the sign of the Δδ values for different protons around the stereocenter can be used to deduce the absolute configuration of the original analyte.
-
Visualizing the Workflow
To aid in understanding the experimental processes, the following diagrams illustrate the workflows for determining absolute configuration using VCD and a decision-making guide for selecting the appropriate method.
Conclusion: Choosing the Right Tool for the Job
The determination of absolute configuration is a cornerstone of modern chemistry and drug development. While X-ray crystallography remains the definitive method when applicable, its requirement for high-quality single crystals presents a significant hurdle for many real-world samples. Vibrational Circular Dichroism has emerged as a powerful and reliable alternative, providing unambiguous assignments for a wide range of molecules in their biologically relevant solution state. NMR spectroscopy with chiral derivatizing agents offers a readily accessible method, particularly when a suitable functional group is present.
Ultimately, the choice of technique will depend on the specific characteristics of the reaction product and the resources available. By understanding the principles, advantages, and limitations of each method, researchers can make an informed decision to confidently and accurately determine the absolute configuration of their molecules, paving the way for further advancements in science and medicine.
References
- 1. spectroscopyeurope.com [spectroscopyeurope.com]
- 2. Vibrational circular dichroism - Wikipedia [en.wikipedia.org]
- 3. Determination of absolute configuration using single crystal X-ray diffraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Absolute configuration - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of (+)-Sparteine Sulfate Pentahydrate: A Guide for Laboratory Professionals
For immediate reference, this document outlines the essential procedures for the safe and compliant disposal of (+)-Sparteine sulfate pentahydrate. Researchers, scientists, and drug development professionals are advised to adhere to these guidelines to ensure personnel safety and environmental protection.
The primary safety data for this compound indicates it is not classified as a hazardous substance or mixture under the Globally Harmonized System (GHS).[1] However, proper disposal requires adherence to local, state, and federal regulations, as trace amounts can still pose an environmental risk.[1] It is crucial to prevent the entry of this chemical into drains or water courses.[1]
Chemical and Physical Properties
A summary of the key identification and property data for this compound is provided below for easy reference.
| Identifier | Value |
| Chemical Name | This compound |
| Synonyms | (+)-Lupinidine (sulfate pentahydrate) |
| CAS Number | Not available in provided search results. |
| Molecular Formula | C₁₅H₃₈N₂O₉S |
| Molecular Weight | 422.54 g/mol |
| Hazard Classification | Not a hazardous substance or mixture[1] |
Step-by-Step Disposal Protocol
The following protocol details the necessary steps for the proper disposal of this compound and associated waste.
1. Waste Identification and Segregation:
-
Unused or Expired Chemical: Pure, unused, or expired this compound should be treated as chemical waste.
-
Contaminated Materials: Any materials that have come into contact with this compound, such as personal protective equipment (gloves, lab coats), weighing boats, and bench paper, must also be disposed of as chemical waste.[2]
-
Empty Containers: Empty containers that held this compound should be managed as chemical waste.
-
Segregation: This waste stream should be kept separate from other types of laboratory waste, such as biological, radioactive, or sharps waste, to prevent cross-contamination and ensure proper disposal.
2. Waste Collection and Labeling:
-
Container: Use a designated, leak-proof, and sealable container for collecting all this compound waste.
-
Labeling: The container must be clearly labeled with the words "Hazardous Waste" (as a precautionary measure, even if not officially listed as such), the full chemical name "this compound," and the date of accumulation.
3. Storage:
-
Store the sealed waste container in a designated, secure area away from incompatible materials such as strong acids, alkalis, and oxidizing agents.
-
The storage area should be cool, dry, and well-ventilated.
4. Final Disposal:
-
Professional Disposal Service: Arrange for the collection and disposal of the waste by a licensed hazardous waste disposal service. These services are equipped to handle chemical waste in compliance with all regulatory requirements.
-
Do Not Dispose Down the Drain: Under no circumstances should this compound or its solutions be disposed of down the sanitary sewer.
Spill Management
In the event of a spill, follow these procedures:
-
Ensure Safety: Wear appropriate personal protective equipment, including gloves, safety goggles, and a lab coat.
-
Containment: For liquid spills, absorb the solution with an inert, non-combustible material such as diatomite or universal binders. For solid spills, carefully sweep or vacuum the material to avoid generating dust.
-
Collection: Place the spilled material and any contaminated absorbent into a designated hazardous waste container.
-
Decontamination: Clean the spill area thoroughly. The Safety Data Sheet suggests scrubbing surfaces and equipment with alcohol.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: A flowchart outlining the procedural steps for the safe disposal of this compound waste in a laboratory setting.
References
Personal protective equipment for handling (+)-Sparteine (sulfate pentahydrate)
For Researchers, Scientists, and Drug Development Professionals: A procedural guide to the safe handling, use, and disposal of (+)-Sparteine sulfate pentahydrate, ensuring laboratory safety and operational integrity.
This document provides immediate and essential safety protocols for handling this compound. Adherence to these guidelines is crucial for minimizing risks and ensuring a safe laboratory environment.
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is mandatory to prevent exposure. The following table summarizes the required PPE when handling this compound.[1][2]
| PPE Category | Item | Specifications and Remarks |
| Eye Protection | Safety goggles with side-shields | Must comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2] |
| Hand Protection | Protective gloves | Chemically resistant gloves (e.g., nitrile) are recommended. Inspect gloves for integrity before use. |
| Body Protection | Impervious clothing (e.g., lab coat) | Should be worn to minimize skin contact.[1][2] |
| Respiratory Protection | Suitable respirator | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if ventilation is inadequate or if dust is generated. Follow OSHA respirator regulations (29 CFR 1910.134). |
Engineering Controls and Laboratory Setup
Proper laboratory setup is critical for safe handling.
-
Ventilation: Always handle this compound in a well-ventilated area. The use of a chemical fume hood is recommended to control airborne concentrations.
-
Safety Stations: Ensure that an eyewash station and a safety shower are readily accessible in the immediate work area.
Handling Procedures
Follow these step-by-step procedures for safe handling:
-
Preparation:
-
Read and understand the Safety Data Sheet (SDS) before starting any work.
-
Ensure all necessary PPE is available and in good condition.
-
Verify that the work area is clean and that safety equipment is accessible.
-
-
Handling:
-
Avoid contact with eyes, skin, and clothing.
-
Minimize dust generation and accumulation.
-
Do not ingest or inhale the substance.
-
Keep the container tightly closed when not in use.
-
-
Post-Handling:
-
Wash hands thoroughly after handling.
-
Remove and wash contaminated clothing before reuse.
-
Accidental Release Measures
In the event of a spill, follow these procedures:
-
Evacuate: Evacuate non-essential personnel from the area.
-
Ventilate: Ensure adequate ventilation.
-
Containment:
-
Wear full personal protective equipment.
-
For solid spills, vacuum or sweep up the material and place it into a suitable, labeled disposal container. Avoid generating dust.
-
For solutions, absorb with an inert material (e.g., diatomite, universal binders) and place in a disposal container.
-
-
Decontamination: Clean the spill area and any contaminated surfaces.
-
Environmental Protection: Prevent the substance from entering drains, water courses, or the soil.
First Aid Measures
In case of exposure, take the following actions immediately:
| Exposure Route | First Aid Procedure |
| Eye Contact | Flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention. |
| Skin Contact | Remove contaminated clothing and shoes. Flush skin with plenty of water for at least 15 minutes. Seek medical attention. |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and have them drink 2-4 cupfuls of milk or water. Seek medical attention. |
Disposal Plan
Proper disposal of this compound is essential to prevent environmental contamination.
-
Waste Characterization: All waste containing this chemical must be handled as hazardous waste.
-
Containerization: Collect waste in a designated, properly labeled, and sealed container.
-
Disposal Vendor: Dispose of the waste through a licensed professional waste disposal service.
-
Regulations: Adhere to all federal, state, and local environmental regulations for chemical waste disposal. Contaminated packaging should also be disposed of in accordance with these regulations.
Workflow for Handling this compound
The following diagram illustrates the standard workflow for safely handling this compound.
Caption: A flowchart outlining the key steps for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
